Product packaging for Spiromesifen(Cat. No.:CAS No. 283594-90-1)

Spiromesifen

カタログ番号: B166731
CAS番号: 283594-90-1
分子量: 370.5 g/mol
InChIキー: GOLXNESZZPUPJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Spiromesifen is a butenolide that is but-2-en-4-olide bearing a 2,4,6-trimethylphenyl group at position 3, a 3,3-dimethylbutyryloxy group at position 4 and a spiro-fused cyclopentyl ring at position 5. It has a role as an insecticide. It is functionally related to a 1,3,5-trimethylbenzene and a 3,3-dimethylbutyric acid.
insecticide;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30O4 B166731 Spiromesifen CAS No. 283594-90-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLXNESZZPUPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1034929
Record name Spiromesifen
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Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In n-heptane 23, isopropanol 115, n-octanol 60, polyethylene glycol 22, DMSO 55, xylene, 1,2-dichloromethane, acetone, ethyl acetate, and acetonitrile all >250 (all in g/L, 20 °C), In water, 0.13 mg/L at 20 °C
Record name Spiromesifen
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Vapor Pressure

1.5X10-4 mm Hg at 20 °C
Record name Spiromesifen
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Color/Form

White solid

CAS No.

283594-90-1
Record name Spiromesifen
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Record name Spiromesifen [ISO]
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Record name Spiromesifen
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Record name Butanoic acid, 3,3-dimethyl-, 2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl ester
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Record name SPIROMESIFEN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Spiromesifen
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Melting Point

98 °C
Record name Spiromesifen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Genesis and Synthesis of Spiromesifen: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, synthesis, and biological activity of the novel insecticide/acaricide, Spiromesifen.

Introduction

This compound, a prominent member of the spirocyclic tetronic acid class of insecticides and acaricides, represents a significant advancement in pest management. Discovered and developed by Bayer CropScience in the 1990s, it is marketed under the trade name Oberon®. This technical guide provides a comprehensive overview of the discovery of this compound, its detailed chemical synthesis pathways, mode of action, and a summary of its biological efficacy based on key experimental findings.

Discovery and Development

The discovery of this compound stemmed from an "indication shift" in chemical research, where a class of compounds initially investigated for herbicidal properties was found to possess potent acaricidal and insecticidal activity.[1] This shift originated from research on herbicidal protoporphyrinogen oxidase (PPO) inhibitors.[1] Through structural modifications and extensive screening, researchers at Bayer CropScience identified the tetronic acid scaffold as a promising new chemotype for controlling mites and whiteflies.[1] This led to the development of this compound (BSN2060), a compound with a novel mode of action that showed no cross-resistance with existing commercial acaricides, making it a valuable tool for resistance management strategies.[1]

Chemical Synthesis Pathways

Several synthetic routes for this compound have been developed and reported. The core of the molecule is a spirocyclic tetronic acid, which is then acylated to yield the final product. Below are detailed descriptions of key synthesis pathways.

Synthesis from Cyclopentanone

One common laboratory-scale synthesis begins with cyclopentanone. This pathway involves the formation of a key tetronic acid intermediate which is subsequently acylated.

Experimental Protocol:

  • Cyanohydrin Formation: Cyclopentanone is reacted with a cyanide source, such as sodium cyanide, in the presence of an acid to form the corresponding cyanohydrin.

  • Hydroxyester Formation: The cyanohydrin is then subjected to hydrolysis and esterification to yield a cyclopentyl hydroxyester.[1]

  • Acylation of the Hydroxyester: The resulting hydroxyester (17) is acylated with mesitylacetyl chloride (18) to produce the intermediate ester (19).[1]

  • Cyclization to the Tetronic Acid: The intermediate (19) undergoes an intramolecular Dieckmann-like condensation using a strong base, such as potassium tert-butoxide in dimethylformamide (DMF), to form the spirocyclic tetronic acid enol (20).[1]

  • Final Acylation: The tetronic acid enol (20) is then acylated with 3,3-dimethylbutyryl chloride in the presence of a base like triethylamine in a solvent such as toluene to yield this compound (8).[1][2] The product is then purified by filtration and recrystallization from ethanol.[2]

Synthesis_Pathway_1 Cyclopentanone Cyclopentanone Hydroxyester Cyclopentyl Hydroxyester (17) Cyclopentanone->Hydroxyester 3 steps via cyanohydrin route Intermediate_Ester Intermediate Ester (19) Hydroxyester->Intermediate_Ester + Mesitylacetyl chloride (18) Tetronic_Acid Spirocyclic Tetronic Acid Enol (20) Intermediate_Ester->Tetronic_Acid Cyclization (e.g., K-tert-butoxide) This compound This compound (8) Tetronic_Acid->this compound + 3,3-Dimethylbutyryl chloride

Synthesis of this compound from Cyclopentanone.
Commercial Synthesis Pathway

A multi-step process for the commercial production of this compound has also been described, starting from 1-(2,4,6-trimethylphenyl)ethanone.[3]

Experimental Protocol:

  • Condensation: 1-(2,4,6-trimethylphenyl)ethanone is condensed with dimethyl oxalate under basic conditions to form a β-keto ester intermediate.[3]

  • Cyclization: This intermediate undergoes cyclization with 1,3-cyclohexanedione in the presence of acetic anhydride to yield the spirocyclic core.[3]

  • Acylation and Esterification: Subsequent acylation with 2,2-dimethylbutyryl chloride and final esterification with a 3-(2,4,6-trimethylphenyl)-3-oxopropanoic acid derivative produce the active this compound compound.[3]

Commercial_Synthesis Start 1-(2,4,6-trimethylphenyl)ethanone + Dimethyl oxalate Keto_Ester β-keto ester intermediate Start->Keto_Ester Condensation Spirocyclic_Core Spirocyclic Core Keto_Ester->Spirocyclic_Core + 1,3-cyclohexanedione + Acetic anhydride This compound This compound Spirocyclic_Core->this compound Acylation and Esterification

Commercial Synthesis Pathway of this compound.

Mode of Action: Inhibition of Lipid Biosynthesis

This compound's mode of action is distinct from many other insecticides and acaricides, contributing to its effectiveness in resistance management programs.[1][4] It acts as an inhibitor of lipid biosynthesis.[5][6][7]

The primary target of this compound is the enzyme Acetyl-CoA Carboxylase (ACCase).[3][4][8][9] ACCase catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, which is the rate-limiting step in the biosynthesis of fatty acids. By inhibiting ACCase, this compound disrupts the production of essential lipids, such as triglycerides and free fatty acids.[5][6][7] This disruption of lipid metabolism leads to stunted growth, reduced fecundity, and ultimately the death of the target pests, particularly in their juvenile stages.[4][10] this compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 23 insecticide.[5]

Mode_of_Action cluster_pathway Normal Lipid Biosynthesis Pathway This compound This compound ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACCase Fatty_Acid_Synthesis Fatty Acid Synthesis MalonylCoA->Fatty_Acid_Synthesis Lipid_Metabolism Disrupted Lipid Metabolism Fatty_Acid_Synthesis->Lipid_Metabolism Disruption leads to Pest_Effects Stunted Growth Reduced Fecundity Mortality Lipid_Metabolism->Pest_Effects Resulting in

Mode of Action of this compound.

Biological Efficacy and Experimental Data

This compound has demonstrated broad-spectrum activity against various mite and whitefly species.[1] Its efficacy is particularly pronounced against the immature stages of these pests, including eggs, larvae, and nymphs.[1][8][11][12] It also has a significant impact on the reproductive capacity of adult females, leading to reduced fecundity.[1][8][12]

Efficacy Against Mites

Numerous studies have confirmed the high efficacy of this compound against economically important mite species such as the two-spotted spider mite (Tetranychus urticae) and the European red mite (Panonychus ulmi).

Target PestDevelopmental StageEfficacy MetricValueReference
Tetranychus urticaeEggsHatching Inhibition90-100% at 0.125-0.5 µL/mL[11]
Tetranychus urticaeImmature StagesMortality79-98% at 0.125-0.5 µL/mL[11]
Tetranychus urticaeAll StagesPopulation ControlHigh efficacy at 45 and 60 ml/hl[13]
Coconut Eriophyid MiteMixed PopulationPopulation Reduction87.96% at 4 mL/L after 3 sprays[14]
Efficacy Against Whiteflies

This compound is also highly effective against whitefly species, including the greenhouse whitefly (Trialeurodes vaporariorum) and the sweetpotato whitefly (Bemisia tabaci), even against strains resistant to other insecticides.[12][15][16]

Target PestDevelopmental StageEfficacy MetricValueReference
Bemisia tabaci (Q-biotype)Early Instars (12-day-old nymphs)LC500.1 - 6.2 ppm[15]
Bemisia tabaci (B-biotype)1st Instar NymphsLC500.210 - 6.08 µg[AI]/mL[16]
Trialeurodes vaporariorumEggsHatching Inhibition100% at 1.0 µg/mL[17]
Trialeurodes vaporariorum1st Instar NymphsMortality100% at 3.1 µg/mL[17]
Trialeurodes vaporariorumField Population (Eggs)Reduction vs. Pyriproxyfen61-80% (2-3 weeks post-treatment)[17]
Experimental Protocols for Efficacy Evaluation

The biological efficacy of this compound has been determined through a variety of laboratory and field-based experimental protocols.

Laboratory Bioassays:

  • Leaf-Dip Bioassay: Leaves infested with a specific life stage of the target pest are dipped into serial dilutions of the test compound. Mortality or other sublethal effects (e.g., hatching inhibition, fecundity reduction) are assessed after a defined period. This method was used to determine the LC50 values for Bemisia tabaci.[16]

  • Spray Bioassay: Potted plants infested with pests are sprayed with different concentrations of the insecticide. The efficacy is then evaluated by counting the number of surviving individuals at various time points.

  • Topical Application: A micro-applicator is used to apply a precise dose of the active ingredient directly onto the dorsal surface of the insect or mite.

Field Trials:

  • Randomized Complete Block Design: Field plots are arranged in a randomized complete block design with multiple replications for each treatment (different application rates of this compound) and an untreated control.

  • Application: The insecticide is applied using standard agricultural spray equipment at specified rates and volumes. For example, in trials on capsicum, this compound was applied as a foliar treatment at 45 and 60 g/hl.[18]

  • Efficacy Assessment: Pest populations (e.g., number of eggs, nymphs, and adults per leaf) are monitored at regular intervals before and after treatment to determine the percentage of population reduction compared to the untreated control. In coconut field trials, observations were recorded at 7, 15, and 30 days after spraying.[14]

Conclusion

This compound stands out as a significant innovation in insecticide and acaricide development. Its discovery through a strategic shift in research focus, its unique mode of action targeting lipid biosynthesis, and its broad-spectrum efficacy against key agricultural pests underscore its importance in modern crop protection. The detailed synthesis pathways illustrate the chemical ingenuity behind its creation. With its effectiveness against resistant pest populations and its favorable profile for integrated pest management programs, this compound continues to be a vital tool for researchers, scientists, and drug development professionals in the ongoing effort to ensure global food security.

References

An In-depth Technical Guide to the Physicochemical Properties of Spiromesifen and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Spiromesifen and its key analogs, Spirodiclofen and Spirotetramat. These compounds belong to the tetronic and tetramic acid classes of insecticides and acaricides, respectively, and share a common mode of action through the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis. Understanding their physicochemical characteristics is paramount for research, development, and formulation of effective crop protection agents.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound and its analogs, Spirodiclofen and Spirotetramat, facilitating a clear comparison of their characteristics.

PropertyThis compoundSpirodiclofenSpirotetramat
Molecular Formula C₂₃H₃₀O₄C₂₁H₂₄Cl₂O₄C₂₁H₂₇NO₅
Molecular Weight ( g/mol ) 370.5[1]411.32397.48
Melting Point (°C) 98[1]94.8[2]142[3]
Vapor Pressure 1.5 x 10⁻⁴ mm Hg at 20°C[1]5.25 x 10⁻⁹ mm Hg at 25°C[2]Not available
LogP (octanol/water) 4.55 (pH 2 and 7.5)[1]5.8 (pH 4); 5.1 (pH 7)[2][4]0.3 (for spirotetramat-enol)[1]
Water Solubility (mg/L) 0.13 at 20°C[5]0.05 at 20°C[2]30 at 20°C (pH 7)[3]
Solubility in Organic Solvents (g/L at 20°C) n-heptane: 23, isopropanol: 115, n-octanol: 60, polyethylene glycol: 22, DMSO: 55, xylene, 1,2-dichloromethane, acetone, ethyl acetate, and acetonitrile all >250[1]n-heptane: 20, polyethylene glycol: 24, n-octanol: 44, isopropanol: 47, DMSO: 75, acetone, dichloromethane, ethyl acetate, acetonitrile and xylene >250[2]Not available

Mechanism of Action: Inhibition of Lipid Biosynthesis

This compound and its analogs function as potent inhibitors of acetyl-CoA carboxylase (ACCase).[6][7][8][9][10][11] This enzyme catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis. By inhibiting ACCase, these compounds disrupt the production of essential lipids, leading to impaired development, reduced fecundity, and eventual mortality in susceptible arthropod pests.[10][11]

cluster_0 Cellular Environment cluster_1 Inhibitor Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty_Acid_Synthesis Lipids Lipids Fatty_Acid_Synthesis->Lipids ACCase->Malonyl-CoA Product Spiromesifen_Analogs This compound & Analogs Spiromesifen_Analogs->ACCase Inhibition

Mechanism of ACCase Inhibition by this compound and its Analogs.

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are based on internationally recognized guidelines.

Determination of n-Octanol/Water Partition Coefficient (LogP): OECD 107 Shake-Flask Method

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a classical and widely used technique for its experimental determination.[12][13][14][15]

Principle: A solution of the test substance in a pre-saturated mixture of n-octanol and water is shaken until equilibrium is reached. The concentration of the substance in each phase is then determined, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Methodology:

  • Preparation of Solvents: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.

  • Test Solution Preparation: A stock solution of the test substance is prepared in either n-octanol or water. The concentration should be low enough to avoid the formation of micelles or aggregates.

  • Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated solvents in a vessel. The vessel is then sealed and shaken at a constant temperature (typically 20-25°C) until equilibrium is established. The duration of shaking depends on the substance but can range from a few minutes to several hours.

  • Phase Separation: The two phases are separated, typically by centrifugation to ensure a clean separation.

  • Concentration Analysis: The concentration of the test substance in both the n-octanol and water phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in water])

cluster_workflow LogP Determination Workflow (Shake-Flask Method) A 1. Prepare Saturated n-Octanol and Water B 2. Prepare Test Solution A->B C 3. Partitioning: Add solution to solvent mixture and shake to equilibrium B->C D 4. Phase Separation (Centrifugation) C->D E 5. Analyze Concentration in each phase (e.g., HPLC) D->E F 6. Calculate LogP E->F

Workflow for LogP Determination.
Determination of Acid Dissociation Constant (pKa): Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[16][17][18][19][20]

Principle: A solution of the test substance is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

  • Instrument Calibration: The pH meter is calibrated using standard buffer solutions of known pH.

  • Sample Preparation: A known amount of the test substance is dissolved in a suitable solvent (usually water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration. The ionic strength of the solution is typically kept constant using an inert salt like KCl.[16][17]

  • Titration: The sample solution is placed in a thermostatted vessel and stirred continuously. The standardized titrant (e.g., NaOH for an acidic substance) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point (the point of steepest slope) is determined from the first or second derivative of the curve. The pKa is the pH at the half-equivalence point.

cluster_workflow pKa Determination Workflow (Potentiometric Titration) A 1. Calibrate pH Meter B 2. Prepare Sample Solution (Constant Ionic Strength) A->B C 3. Titrate with Standardized Acid or Base B->C D 4. Record pH vs. Titrant Volume C->D E 5. Plot Titration Curve D->E F 6. Determine Equivalence Point and Calculate pKa E->F

Workflow for pKa Determination.
Determination of Water Solubility: OECD 105 Flask Method

The water solubility of a compound is a fundamental property that influences its environmental fate and bioavailability. The flask method is suitable for substances with a solubility above 10⁻² g/L.[5][21][22][23]

Principle: An excess amount of the test substance is stirred in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined.

Methodology:

  • Preliminary Test: A preliminary test is often conducted to estimate the approximate solubility and the time required to reach equilibrium.

  • Equilibration: An excess amount of the solid test substance is added to a flask containing a known volume of water. The flask is sealed and agitated (e.g., by stirring or shaking) in a constant temperature bath (typically 20°C) for a sufficient period to reach equilibrium (often 24-48 hours).

  • Phase Separation: The undissolved solid is separated from the saturated aqueous solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Concentration Analysis: The concentration of the test substance in the clear aqueous phase is determined using a suitable analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).

  • Calculation: The water solubility is reported as the average concentration from at least three replicate determinations.

cluster_workflow Water Solubility Workflow (Flask Method) A 1. Add Excess Substance to Water B 2. Equilibrate at Constant Temperature with Agitation A->B C 3. Separate Solid and Aqueous Phases B->C D 4. Analyze Concentration in Aqueous Phase C->D E 5. Report Average Solubility D->E

Workflow for Water Solubility Determination.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Spiromesifen Derivatives

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound derivatives. This compound, a member of the spirocyclic tetronic acid class of insecticides and acaricides, is a potent inhibitor of lipid biosynthesis.[1][2] Understanding the relationship between the chemical structure of its derivatives and their biological activity is crucial for the development of new, more effective, and selective pest control agents. This document details the SAR of various modifications to the this compound scaffold, outlines common experimental protocols, and visualizes key biological pathways and experimental workflows.

Core Structure and Mechanism of Action

This compound's core structure consists of a tetronic acid ring, a spiro-fused cyclopentyl ring, a 3-(2,4,6-trimethylphenyl) group, and a 4-(3,3-dimethylbutyryloxy) group.[3] Its primary mode of action is the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in the biosynthesis of fatty acids.[4] This disruption of lipid metabolism leads to a significant decrease in total lipids, affecting the energy balance, development, and reproduction of target pests, ultimately causing mortality.[4][5] this compound is particularly effective against juvenile stages of pests and can also reduce the fecundity of adult females.[2][5]

This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC Inhibits Lipid_Biosynthesis Lipid Biosynthesis ACC->Lipid_Biosynthesis Catalyzes Total_Lipids Reduced Total Lipids Lipid_Biosynthesis->Total_Lipids Leads to Energy_Metabolism Disrupted Energy Metabolism Total_Lipids->Energy_Metabolism Affects Development_Reproduction Impaired Development & Reproduction Energy_Metabolism->Development_Reproduction Impacts Mortality Pest Mortality Development_Reproduction->Mortality Results in

Figure 1: Mechanism of action of this compound.

Structure-Activity Relationship (SAR) of this compound Derivatives

The chemical structure of this compound offers several positions for modification to explore the SAR and develop new analogs with improved properties. The key areas for modification are the 4-position ester group, the spirocyclic ring, and the 3-phenyl substituent.

Modifications at the 4-Position Ester Group

The ester group at the 4-position of the tetronic acid ring significantly influences the insecticidal and acaricidal activity of this compound derivatives. Studies have shown that the length and nature of the carbon chain in this position are critical for bioactivity.

A series of this compound derivatives (compounds 5a-5u ) were synthesized with varying ester groups at the 4-position and evaluated for their activity against Aphis fabae, Tetranychus cinnabarinus, and Mythimna separata.[6] The results indicated that a suitable carbon chain length in the ester group is crucial for insecticidal activity. Specifically, derivatives with a butyric or pentanoic ester at this position, such as compound 5s , exhibited superior bioactivities compared to this compound itself.[6] For instance, the LC50 of compound 5s against Aphis fabae was found to be 1.09 mg/L.[6] Furthermore, the lipophilicity of the molecule, represented by the log P value, plays a significant role, with an optimal range of 4.0-6.0 being suggested for enhanced activity.[6]

CompoundR Group (at 4-position)LC50 (mg/L) vs Aphis fabaeLC50 (mg/L) vs Tetranychus cinnabarinus
This compound3,3-dimethylbutyryl>50012.31
5g n-butyryl2.5310.23
5i isovaleryl2.0111.54
5k n-valeryl1.899.87
5r cyclopropanecarbonyl3.1215.43
5s cyclopentanecarbonyl1.098.99

Table 1: Bioactivities of this compound Derivatives with Modifications at the 4-Position Ester Group against Aphis fabae and Tetranychus cinnabarinus.[6]

Modifications of the Spirocyclic Ring and 3-Phenyl Group

The spirocyclic core and the 3-phenyl group are also important for the biological activity of this compound. While fewer studies have focused on modifying the spirocyclic ring, the substitution pattern on the 3-phenyl ring has been shown to be a key determinant of efficacy.

In the development of related spirocyclic tetronic acids like spirodiclofen, modifications of the aryl substituent at the 3-position were explored. For instance, replacing the 2,4,6-trimethylphenyl group of this compound with a 2,4-dichlorophenyl group led to compounds with different activity profiles.[2] Further studies on this compound derivatives have shown that introducing substituents such as para-methoxy or para-trifluoromethyl on a phenyl acyl group can result in potent insecticidal activity against Aphis fabae and Tetranychus cinnabarinus, respectively.[1]

CompoundModificationTarget PestActivity (LD50 mg/L)
5b R = ethylbenzoylAphis fabae21.90
5g R = chlorobenzoylTetranychus cinnabarinus35.12
5m R = methylbenzoylTetranychus cinnabarinus22.39
Spirodiclofen3-(2,4-dichlorophenyl)Aphis fabae174.13
Spirodiclofen3-(2,4-dichlorophenyl)Tetranychus cinnabarinus45.20

Table 2: Bioactivities of Spirodiclofen and this compound Derivatives with Phenyl Group Modifications.[1]

Experimental Protocols

The discovery and optimization of this compound derivatives involve a systematic workflow encompassing synthesis, purification, characterization, and biological evaluation.

General Synthesis of this compound Derivatives

A common synthetic route to this compound and its derivatives involves the acylation of a tetronic acid intermediate.[2]

  • Synthesis of the Tetronic Acid Intermediate: The key intermediate, 3-(2,4,6-trimethylphenyl)-4-hydroxy-1-oxaspiro[4.4]non-3-en-2-one, is prepared through a multi-step process. This typically involves the reaction of cyclopentanone to form a cyanohydrin, followed by further transformations and cyclization with a substituted phenylacetyl chloride.[2]

  • Acylation: The tetronic acid intermediate is then acylated at the 4-hydroxyl group using an appropriate acyl chloride or anhydride in the presence of a base (e.g., potassium tert-butoxide) in a suitable solvent like DMF.[2]

  • Purification and Characterization: The final products are purified using techniques such as column chromatography. The structures of the synthesized derivatives are confirmed by spectroscopic methods, including 1H NMR and mass spectrometry (MS).[6]

cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation Start Starting Materials (e.g., Cyclopentanone, Mesitylacetyl chloride) Intermediate Synthesis of Tetronic Acid Intermediate Start->Intermediate Acylation Acylation with Varying Acyl Chlorides Intermediate->Acylation Crude_Product Crude this compound Derivative Acylation->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Characterization Structural Characterization (1H NMR, MS) Purification->Characterization Pure_Product Pure Derivative Characterization->Pure_Product Bioassay Bioassays (e.g., Leaf Dip, Topical) Pure_Product->Bioassay Data_Collection Data Collection (Mortality, LC50) Bioassay->Data_Collection SAR_Analysis SAR Analysis Data_Collection->SAR_Analysis

Figure 2: General workflow for a Structure-Activity Relationship study.
Bioassay Protocols

The biological activity of this compound derivatives is typically assessed through various bioassays targeting different pest species and life stages.

  • Leaf-Dip Bioassay: This method is commonly used for assessing toxicity against mites and aphids.

    • Leaf discs are dipped in serial dilutions of the test compounds for a short period (e.g., 10-30 seconds).

    • After air-drying, the treated leaf discs are placed on wet filter paper or agar in a petri dish.

    • A specific number of test organisms (e.g., adult mites or aphid nymphs) are transferred onto the leaf discs.

    • Mortality is recorded after a specified period (e.g., 24, 48, or 72 hours).

    • The lethal concentrations (e.g., LC50) are calculated using probit analysis.[7]

  • Topical Application: This method is suitable for larger insects and for studying dose-response relationships.

    • A small, precise volume (e.g., 1 µL) of the test compound solution in a suitable solvent (e.g., acetone) is applied to a specific part of the insect's body (e.g., the dorsal thorax).

    • Control insects are treated with the solvent alone.

    • Treated insects are kept under controlled conditions with access to food.

    • Mortality is assessed at regular intervals.[1]

  • Sublethal Effects Assessment: To evaluate the impact on reproduction, adult females are exposed to sublethal concentrations of the test compounds. The effects on fecundity (number of eggs laid) and fertility (hatch rate of eggs) are then quantified and compared to a control group.[7]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.[8][9] For this compound derivatives, QSAR models can help in predicting the activity of novel structures and guiding the design of more potent analogs.

Key molecular descriptors that have been found to influence the activity of this compound derivatives include:

  • Lipophilicity (log P): As mentioned earlier, a log P value in the range of 4.0-6.0 is often preferred for optimal insecticidal activity.[6]

  • Electronic Descriptors: The electronic properties of the substituents on the phenyl ring, such as Hammett constants, can affect the binding of the molecule to its target site.

  • Steric Parameters: The size and shape of the substituents, particularly in the 4-position ester group, can impact the molecule's fit within the active site of the ACC enzyme.

By developing robust QSAR models, researchers can screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity, thereby accelerating the discovery process.

Conclusion

The structure-activity relationship of this compound derivatives is a complex interplay of steric, electronic, and lipophilic properties of the different molecular fragments. The 4-position ester group has been identified as a key site for modification, with the chain length and nature of the ester significantly impacting bioactivity. The substitution pattern on the 3-phenyl ring also plays a crucial role in determining the efficacy and spectrum of activity. Future research in this area could focus on synthesizing novel derivatives with optimized properties based on the established SAR and QSAR models. The development of derivatives with enhanced selectivity for target pests and reduced off-target effects remains a primary goal in the design of next-generation insecticides and acaricides based on the this compound scaffold.

References

The Metabolic Pathway of Spiromesifen in Tetranychus urticae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiromesifen, an acaricide belonging to the class of spirocyclic tetronic acid derivatives, is a potent inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis. Its efficacy against the two-spotted spider mite, Tetranychus urticae, a globally significant agricultural pest, is well-documented. However, the emergence of resistance necessitates a thorough understanding of the metabolic pathways employed by T. urticae to detoxify this compound. This technical guide provides an in-depth analysis of the metabolic fate of this compound in T. urticae, detailing the enzymatic processes involved, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction

This compound exerts its acaricidal effect by disrupting lipid metabolism in mites, leading to a cascade of physiological disruptions and ultimately, mortality. The primary mode of action is the inhibition of acetyl-CoA carboxylase, which catalyzes the first committed step in fatty acid synthesis. Despite its effectiveness, the remarkable adaptability of Tetranychus urticae has led to the development of resistance, often mediated by enhanced metabolic detoxification. Understanding the intricacies of how this compound is metabolized is paramount for developing sustainable resistance management strategies and for the rational design of novel acaricides.

The Core Metabolic Pathway

The principal metabolic transformation of this compound in Tetranychus urticae is the cleavage of the ester bond, resulting in the formation of its primary metabolite, this compound-enol (BSN 2060-enol). This reaction involves the removal of the 3,3-dimethylbutyrate group from the parent molecule.

Further metabolism of the this compound-enol metabolite can occur through hydroxylation at various positions on the molecule, although this has been more extensively studied in other organisms and its significance in T. urticae is a subject of ongoing research.

The key enzymatic systems implicated in the metabolism of this compound and the development of resistance in T. urticae are:

  • Esterases: These enzymes are crucial for the initial hydrolysis of the this compound ester bond to form the enol metabolite.

  • Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is known to be involved in the detoxification of a wide range of xenobiotics. In the context of this compound, P450s are likely involved in the subsequent hydroxylation of the enol metabolite and may also contribute to the overall detoxification process.

Quantitative Data on Metabolic Enzyme Activity

While specific kinetic data for the metabolism of this compound in T. urticae is not extensively available in the public domain, studies on resistant populations provide valuable quantitative insights into the upregulation of key detoxification enzymes.

Enzyme ClassStrainFold Increase in Activity (Compared to Susceptible Strain)Reference
EsteraseThis compound+Abamectin Resistant1.77[1]
Glutathione-S-Transferase (GST)This compound+Abamectin Resistant2.57[1]
Cytochrome P450 (P450)This compound+Abamectin Resistant2.58[1]
α-EsteraseThis compound Exposed (30°C vs 15°C)2.4[2]

Experimental Protocols

Mite Rearing
  • Host Plant: Tetranychus urticae can be reared on a variety of host plants, with bean plants (Phaseolus vulgaris) being a common choice.

  • Environmental Conditions: Maintain a controlled environment with a temperature of 25 ± 1°C, relative humidity of 60 ± 10%, and a photoperiod of 16 hours of light and 8 hours of dark.

  • Colony Maintenance: Transfer mites to fresh, uninfested host plants on a regular basis to ensure a healthy and thriving colony.

In Vivo Metabolism Study (General Protocol)

This protocol provides a general framework for studying the metabolism of this compound in T. urticae.

  • Treatment: Apply a sublethal dose of radiolabeled ([¹⁴C]) this compound to adult female mites. This can be done topically or by allowing the mites to feed on treated leaf discs.

  • Incubation: Incubate the treated mites for various time points (e.g., 2, 4, 8, 12, 24 hours).

  • Extraction: At each time point, collect the mites and homogenize them in a suitable organic solvent (e.g., acetonitrile).

  • Analysis:

    • Separate the parent compound and its metabolites using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

    • Quantify the amount of radioactivity in each fraction using a liquid scintillation counter.

    • Identify the metabolites by comparing their retention times or Rf values with those of authentic standards, and confirm their identity using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Microsome Preparation for In Vitro Metabolism Studies
  • Homogenization: Homogenize a large number of T. urticae adults in an ice-cold homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing protease inhibitors).

  • Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove cellular debris.

    • Transfer the supernatant to a fresh tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Resuspension: Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

In Vitro Metabolism Assay
  • Reaction Mixture: Prepare a reaction mixture containing the mite microsomes, this compound (dissolved in a suitable solvent like DMSO), and a buffer solution.

  • Initiation: Start the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period.

  • Termination: Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Analysis: Analyze the formation of metabolites using HPLC or LC-MS/MS as described in the in vivo protocol.

Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway This compound This compound Enol_Metabolite This compound-enol (BSN 2060-enol) This compound->Enol_Metabolite Esterase (Ester Cleavage) Hydroxylated_Metabolites Hydroxylated Metabolites Enol_Metabolite->Hydroxylated_Metabolites Cytochrome P450s (Hydroxylation)

Caption: The primary metabolic pathway of this compound in Tetranychus urticae.

Experimental Workflow for In Vivo Metabolism Study

InVivo_Workflow start Start: Treat Mites with Radiolabeled this compound incubation Incubate for Various Time Points start->incubation extraction Homogenize Mites and Extract with Solvent incubation->extraction separation Separate Compounds (HPLC or TLC) extraction->separation quantification Quantify Radioactivity separation->quantification identification Identify Metabolites (LC-MS/MS) separation->identification end End: Determine Metabolic Profile quantification->end identification->end Resistance_Logic This compound This compound Exposure Selection_Pressure Selection Pressure on Mite Population This compound->Selection_Pressure Upregulation Upregulation of Detoxification Enzymes Selection_Pressure->Upregulation Esterases Esterases Upregulation->Esterases P450s Cytochrome P450s Upregulation->P450s Increased_Metabolism Increased this compound Metabolism Esterases->Increased_Metabolism P450s->Increased_Metabolism Resistance Development of Resistance Increased_Metabolism->Resistance

References

Toxicological Profile of Spiromesifen on Non-target Arthropods: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of Spiromesifen on non-target arthropod species. This compound, an insecticide and acaricide belonging to the class of spirocyclic tetronic acid derivatives, acts by inhibiting lipid biosynthesis through the disruption of the acetyl-CoA carboxylase (ACCase) enzyme.[1][2][3][4][5][6][7][8][9] While effective against target pests such as whiteflies and mites, its impact on beneficial arthropods is a critical consideration for integrated pest management (IPM) programs. This document summarizes key quantitative toxicity data, details common experimental protocols for assessing these effects, and provides visual representations of its mode of action and experimental workflows.

Data Presentation: Quantitative Toxicological Effects

The following tables summarize the lethal and sublethal effects of this compound on various non-target arthropods as reported in the scientific literature. These data are essential for risk assessment and for selecting pesticides that are compatible with biological control agents.

Table 1: Lethal Effects of this compound on Non-target Arthropods

SpeciesOrder: FamilyFunctional GroupEndpointValue (g a.i./ha or ppm)Exposure RouteReference(s)
Typhlodromus pyriAcari: PhytoseiidaePredatory MiteLR5068Contact (Glass Plate)[10]
Aphidius rhopalosiphiHymenoptera: BraconidaeParasitic WaspLR509.8Contact (Glass Plate)[10]
Aleochara bilineataColeoptera: StaphylinidaePredatory BeetleER50>626Contact[10]
Apis mellifera (adult)Hymenoptera: ApidaePollinatorLD50 (oral)60 µ g/bee Oral[10]
Apis mellifera (adult)Hymenoptera: ApidaePollinatorLD50 (contact)>200 µ g/bee Contact[10]
Apis mellifera (larvae)Hymenoptera: ApidaePollinatorLD503.1 µ g/bee -[10]
Tetranychus urticae (target pest for comparison)Acari: TetranychidaeHerbivorous MiteLC50133.4 ppm-[11]

Table 2: Sublethal Effects of this compound on Non-target Arthropods

SpeciesOrder: FamilyFunctional GroupParameter AffectedObservationConcentrationReference(s)
Neoseiulus californicusAcari: PhytoseiidaePredatory MiteLongevity, Lifespan, Reproductive PeriodsNegative effectSublethal concentrations[12]
Neoseiulus californicusAcari: PhytoseiidaePredatory MiteIntrinsic rate of increase (r), Net reproductive rate (R0)Significant decreaseSublethal concentrations
Neoseiulus californicusAcari: PhytoseiidaePredatory MiteFecunditySignificant decreaseLC5, LC10, LC15[13]
Apis melliferaHymenoptera: ApidaePollinatorMidgut histologyDisorganization of epithelial architecture, cell degenerationField recommended dose[14][15]
Apis mellifera (adult)Hymenoptera: ApidaePollinatorMortality (long-term)Increased mortality35 µ g/bee/day [10]
Apis mellifera (larvae)Hymenoptera: ApidaePollinatorMortality (long-term)Increased mortality0.60 µ g/bee/day [10]
Orius laevigatusHemiptera: AnthocoridaePredatory BugFavourable selectivityLow impact-[10]
Eretmocerus mundusHymenoptera: AphelinidaeParasitic WaspFavourable selectivityLow impact-[10]

Experimental Protocols

The assessment of pesticide effects on non-target arthropods follows standardized guidelines to ensure data comparability and reliability. Key organizations providing these protocols are the International Organisation for Biological Control (IOBC/WPRS) and the Organisation for Economic Co-operation and Development (OECD).[11][12][15][16][17][18][19][20]

Laboratory Testing (Tier 1)

Objective: To determine the intrinsic toxicity of a pesticide to a beneficial arthropod under controlled laboratory conditions.

Typical Experimental Setup:

  • Test Species: Standardized, susceptible strains of relevant beneficial arthropods are used (e.g., Aphidius rhopalosiphi, Typhlodromus pyri).[21]

  • Exposure Method:

    • Contact Residue: The pesticide is applied to an inert surface, typically a glass plate or leaf disc, at a range of concentrations. The arthropods are then introduced to the treated surface.[19] This method is common for assessing the risk to walking or searching arthropods.

    • Direct Spray: Arthropods are directly sprayed with the pesticide solution.

    • Oral Exposure: For pollinators like bees, the pesticide is incorporated into a sucrose solution to assess toxicity via ingestion.[11]

  • Test Arenas: Ventilated glass cells or Petri dishes containing the treated substrate and the test organisms.

  • Environmental Conditions: Controlled temperature, humidity, and photoperiod are maintained throughout the experiment.

  • Endpoints Measured:

    • Mortality: Assessed at specific time points (e.g., 24, 48, 72 hours) to calculate lethal concentrations (LC50) or rates (LR50).[11][21]

    • Sublethal Effects: Reduction in beneficial capacity, such as fecundity (egg-laying), fertility, or predation/parasitism rates.[19]

  • Data Analysis: Probit or logit analysis is used to determine the LC50/LR50 values. Sublethal effects are typically analyzed using analysis of variance (ANOVA) or similar statistical methods.

Semi-Field and Field Testing (Higher Tiers)

Objective: To evaluate the effects of a pesticide under more realistic environmental conditions, considering factors like pesticide degradation, arthropod behavior, and population recovery.

Typical Experimental Design:

  • Semi-Field Tests: Conducted in controlled environments that simulate field conditions, such as greenhouses or large cages placed in the field. This allows for the study of population-level effects while controlling for some environmental variables.

  • Field Tests: Carried out in actual crop fields. These studies provide the most realistic assessment of the pesticide's impact.

  • Treatments: Include an untreated control, a toxic reference product, and the test product at the recommended field application rate.

  • Sampling: Arthropod populations are monitored before and at multiple intervals after pesticide application using methods like sticky traps, pitfall traps, or direct counts on plants.

  • Endpoints Measured:

    • Population density and diversity of non-target arthropods.

    • Rates of parasitism or predation.

    • Residue analysis of plant material, pollen, and nectar.

  • Data Analysis: Statistical analysis of population dynamics over time to determine the duration and magnitude of the pesticide's effects.

Mandatory Visualizations

Signaling Pathway of this compound's Mode of Action

The primary mode of action of this compound is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of lipids.[3][4][6][9] This disruption of lipid metabolism is particularly effective against the juvenile stages of target pests, leading to incomplete development and mortality.

This compound Mode of Action cluster_0 Lipid Biosynthesis Pathway Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Malonyl-CoA Malonyl-CoA Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Fatty Acid Synthase Lipids Lipids Fatty Acids->Lipids Growth & Development Growth & Development Lipids->Growth & Development ACCase->Malonyl-CoA This compound This compound This compound->ACCase Inhibition Experimental Workflow cluster_tier1 Tier 1: Laboratory Studies cluster_tier2 Tier 2: Semi-Field Studies cluster_tier3 Tier 3: Field Studies T1_1 Range-finding tests to determine lethal concentrations (LCx) T1_2 Definitive acute toxicity tests (e.g., LC50 determination) T1_1->T1_2 T1_3 Sublethal effects assessment (fecundity, predation rate) T1_2->T1_3 T2_1 Population studies in controlled environments (cages) T1_3->T2_1 If potential risk Risk_Assessment Risk Assessment T1_3->Risk_Assessment If low risk T2_2 Assessment of persistence and residual toxicity T3_1 Monitoring of non-target arthropod populations in treated crops T2_2->T3_1 If potential risk T2_2->Risk_Assessment If low risk T3_2 Evaluation of long-term impacts and recovery T3_2->Risk_Assessment Ecological Impact cluster_direct Direct Effects cluster_indirect Indirect Effects This compound This compound Application Pests Target Pests (Mites, Whiteflies) This compound->Pests High Mortality Predators Predators (e.g., Predatory Mites, Bugs) This compound->Predators Variable Effects (Species Dependent) Parasitoids Parasitoids (e.g., Parasitic Wasps) This compound->Parasitoids Variable Effects (Species Dependent) Pollinators Pollinators (e.g., Bees) This compound->Pollinators Low Acute Toxicity, Sublethal Effects Pest_Resurgence Pest Resurgence Predators->Pest_Resurgence Reduced Predation Parasitoids->Pest_Resurgence Reduced Parasitism Reduced_Pollination Reduced Pollination Pollinators->Reduced_Pollination Ecosystem_Imbalance Ecosystem Imbalance Pest_Resurgence->Ecosystem_Imbalance Reduced_Pollination->Ecosystem_Imbalance

References

Environmental Fate and Degradation of Spiromesifen in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiromesifen is a contact insecticide and acaricide belonging to the spirocyclic tetronic acid class of compounds.[1][2] Its mode of action is the inhibition of acetyl-CoA carboxylase, a key enzyme in lipid biosynthesis, which disrupts the growth and development of target pests like whiteflies and mites.[1][3][4] Understanding the environmental fate of this compound, particularly its persistence, mobility, and degradation pathways in soil, is critical for a comprehensive environmental risk assessment. This guide provides a detailed overview of the degradation kinetics, primary metabolites, and experimental methodologies used to study this compound in the soil environment.

Degradation of this compound in Soil

Primary Degradation Pathway: Hydrolysis to this compound-enol (M01)
Abiotic Degradation

Hydrolysis: The rate of hydrolysis is strongly dependent on pH. This compound degrades more rapidly under alkaline conditions.[6][7] Hydrolysis half-life values vary across studies, with reported values of 4.3 days at pH 9, 24.8 days at pH 7, and 53.3 days at pH 4.[11] Another study reported half-lives of 5.7 days at pH 9.0, 9.7 days at pH 4.0, and 12.5 days at pH 7.2.[6][7]

Biotic Degradation (Aerobic Soil Metabolism)

Microbial activity plays a crucial role in the degradation of this compound. The aerobic soil metabolism half-life (DT50) for this compound is relatively short, with reported values ranging from 2.6 to 18 days and a geomean of 5.3 days across six different soil types.[1] Other studies have reported ranges of 2.6 to 17.9 days and 12 to 45 days.[4][11]

Several factors influence the rate of biotic degradation:

  • Moisture: Dissipation is faster under wetter conditions. Studies show degradation is most rapid in submerged soil (DT50 14.3–16.7 days), followed by soil at field capacity (DT50 18.7–20.0 days), and slowest in dry soil (DT50 21.9–22.9 days).[6][7]

  • Organic Amendments: The addition of compost to soil can enhance the dissipation of this compound. In one study, the half-life was reduced from 22.4 days in unamended soil to 14.3 days in soil amended with 2.5% compost.[6][7]

  • Sterilization: The difference in degradation rates between sterilized and non-sterilized soil highlights the contribution of microorganisms. For instance, the half-life in sterilized dry soil was 35.8 days, significantly longer than in non-sterilized conditions, indicating that while hydrolysis occurs, microbial action is a key driver of degradation.[6][7]

Major Degradation Products

Following the initial formation of this compound-enol (M01), further degradation occurs, primarily through oxidation.

  • Other Metabolites: Other minor metabolites identified in various environmental systems include 4-hydroxymethyl-spiromesifen-enol (M02) and 4-carboxy-3-hydroxy-spiromesifen-enol (M07).[1][2]

The overall degradation pathway is visualized in the diagram below.

G Simplified Degradation Pathway of this compound in Soil parent This compound enol This compound-enol (M01) parent->enol  Hydrolysis /  De-esterification  (Major Pathway) carboxy This compound-4-carboxy (M09) enol->carboxy Oxidation photo_enol Enol Photoproducts enol->photo_enol Photolysis other_met Further Oxidation Products (e.g., M02) enol->other_met Oxidation

Simplified Degradation Pathway of this compound in Soil

Quantitative Data Summary

The following tables summarize the degradation half-life (DT50) data for this compound and its major metabolites under various experimental conditions.

Table 1: Aerobic Soil Metabolism Half-Life (DT50) of this compound

Condition DT50 (Days) Reference(s)
Geomean (6 soils) 5.3 [1]
Range (Study A) 2.6 - 17.9 [11]
Range (Study B) 12 - 45 [4]
Dry Soil 21.9 - 22.9 [6][7]
Field Capacity 18.7 - 20.0 [6][7]
Submerged Soil 14.3 - 16.7 [6][7]
With 2.5% Compost 14.3 [6][7]
Field Study (Tomato) 5.6 - 9.5 [12]

| Field Study (Cabbage) | No residues detected at harvest |[13] |

Table 2: Abiotic Degradation Half-Life of this compound

Degradation Process Condition Half-Life (Days) Reference(s)
Hydrolysis pH 4 53.3 [11]
Hydrolysis pH 7 12.5 - 24.8 [6][7][11]
Hydrolysis pH 9 4.3 - 5.7 [6][7][11]
Photolysis (Sunlight) Soil Thin Film 5.2 - 8.1 [6][7]

| Photolysis (UV Light) | Soil Thin Film | 3 - 4 |[6][7] |

Table 3: Persistence of Major Metabolites in Soil

Metabolite Max % of Applied Radioactivity Aerobic Soil DT50 (Days) Reference(s)
This compound-enol (M01) 85% 55 - 1500 [1][4][5]

| this compound-4-carboxy (M09) | 14.1% | 1.7 - 224 |[1] |

Experimental Protocols

Standardized guidelines, such as OECD 307 and OPPTS 835.4100, are followed to evaluate the aerobic and anaerobic transformation of pesticides in soil.[14][15] These studies are crucial for determining degradation rates and identifying transformation products.

General Workflow for Soil Degradation Studies

The process for conducting a soil metabolism study involves several key stages, from soil collection to data analysis, as illustrated below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Soil Collection & Characterization (pH, texture, OM%) B 2. Soil Pre-incubation (Acclimatization) A->B C 3. Fortification (Spiking with ¹⁴C-Spiromesifen) B->C D 4. Incubation (Aerobic, dark, constant temp/moisture) C->D E 5. Time-course Sampling (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days) D->E F 6. Trapping Volatiles (CO₂ and organic volatiles) D->F G 7. Extraction & Cleanup (e.g., QuEChERS, SPE) E->G H 8. Quantification (LC-MS/MS, LSC) G->H I 9. Data Analysis (Degradation kinetics, DT₅₀ calculation) H->I

Typical Experimental Workflow for an Aerobic Soil Metabolism Study
Sample Preparation and Extraction

  • Soil Selection: Representative agricultural soils are chosen, varying in properties like pH, organic carbon content, and texture.[14]

  • Fortification: Soil samples are treated with this compound, often using a ¹⁴C-radiolabeled test substance to facilitate tracking of the parent compound and its metabolites.[14] The application rate typically corresponds to the maximum recommended field application rate.[15]

  • Extraction: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is commonly used for extraction.[3][12][13] This involves a single-step buffered acetonitrile extraction, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) to remove interferences.[3]

Incubation Conditions
  • Aerobic Study: Treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for up to 120 days.[14] A stream of air is passed through the incubation vessels to maintain aerobic conditions, and evolved ¹⁴CO₂ is trapped to quantify mineralization.[15]

  • Anaerobic Study: To simulate flooded conditions, an aerobic system is first established and then flooded with water, followed by purging with an inert gas like nitrogen to create an anaerobic environment.[14]

Analytical Quantification
  • Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the preferred analytical technique for the quantitative determination of this compound and its polar metabolites like M01 and M09 in soil extracts.[12][16][17] Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) can also be used.[3][13]

  • Validation: The analytical method is validated for accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[3][13] For this compound, typical LOQ values in soil are around 0.01 mg/kg.[3][13]

References

An In-depth Technical Guide to the Hydrolysis and Photolysis of Spiromesifen in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiromesifen, a member of the spirocyclic tetronic acid derivative class of insecticides and acaricides, is a potent inhibitor of lipid biosynthesis in insects and mites. Understanding its fate in aqueous environments is crucial for assessing its environmental impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the hydrolysis and photolysis of this compound in aqueous solutions, summarizing key quantitative data, detailing experimental protocols, and visualizing the degradation pathways.

Data Presentation

The degradation of this compound in aqueous solutions is significantly influenced by pH and the presence of light. The following tables summarize the key quantitative data on the hydrolysis and photolysis of this compound.

Table 1: Hydrolysis Half-Life (DT₅₀) of this compound in Aqueous Solutions
pHTemperature (°C)Half-Life (DT₅₀) in DaysReference
420107.3[1]
42553.3[2]
72044.7[1]
72524.8[2]
9204.8[3]
9254.3[2]
Table 2: Photolysis of this compound in Aqueous Solution
ParameterValueConditionsReference
Half-Life (DT₅₀)1.7 dayspH 4, 25 °C[3]

Degradation Pathways

The degradation of this compound in aqueous environments proceeds through two primary pathways: hydrolysis and photolysis. These processes lead to the formation of several degradation products.

Hydrolysis Pathway

Under aqueous conditions, this compound undergoes hydrolysis, primarily through the cleavage of the ester linkage. This process is accelerated under alkaline conditions. The major degradation product of hydrolysis is this compound-enol (M01), also known as BSN 2060-enol.[3]

Hydrolysis_Pathway This compound This compound M01 This compound-enol (M01) (BSN 2060-enol) This compound->M01 pH dependent hydrolysis Hydrolysis (Ester Cleavage) Photolysis_Pathway cluster_photolysis Photolysis This compound This compound M01 This compound-enol (M01) This compound->M01 hv M16 This compound-cyclobutyl photoisomer (M16) This compound->M16 hv M17 This compound-enol photoisomer (M17) This compound->M17 hv Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare sterile aqueous buffer solutions (pH 4, 7, and 9) B Prepare a stock solution of this compound A->B C Add this compound to buffer solutions (concentration < 0.01 M) B->C D Incubate solutions in the dark at constant temperature (e.g., 20°C, 25°C) C->D E Collect samples at specified time intervals D->E F Analyze samples for this compound and degradation products (e.g., by LC-MS/MS) E->F G Determine concentration of this compound and products over time F->G H Calculate hydrolysis rate constants and half-lives (DT₅₀) G->H Photolysis_Workflow cluster_prep Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Processing A Prepare sterile aqueous buffer solution (e.g., pH 4) B Prepare a stock solution of this compound A->B C Add this compound to buffer solution B->C D Expose solutions to a light source simulating sunlight (e.g., Xenon arc lamp) C->D E Maintain constant temperature D->E F Run dark controls in parallel D->F G Collect samples at specified time intervals E->G F->G H Analyze samples for this compound and photodegradation products (e.g., by LC-MS/MS) G->H I Determine concentration of this compound and products over time H->I J Calculate photolysis rate constants and half-lives (DT₅₀) I->J K (Optional) Determine Quantum Yield J->K

References

Enantioselective Synthesis and Biological Activity of Spiromesifen: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and biological activity of Spiromesifen, a potent acaricide and insecticide. While the enantioselective synthesis and differential activity of its enantiomers are of significant scientific interest, the current body of public-domain scientific literature and patents primarily focuses on the racemic mixture. This document, therefore, details the established synthesis of racemic this compound, its mechanism of action, biological efficacy, and the experimental protocols used for its evaluation.

Introduction

This compound is a spirocyclic tetronic acid derivative developed by Bayer CropScience for the control of mites and whiteflies.[1] It represents a significant advancement in pest management due to its novel mode of action: the inhibition of lipid biosynthesis.[1][2] Specifically, this compound targets acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid synthesis pathway.[2][3] This mechanism provides an effective tool for managing pest populations that have developed resistance to other classes of insecticides and acaricides.[1] this compound is particularly effective against the juvenile stages of pests, including eggs and nymphs, and also reduces the fecundity of adult females.[4][5]

Synthesis of this compound (Racemic)

The synthesis of this compound is a multi-step process that involves the formation of a key spirocyclic intermediate, 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one, followed by acylation.

Synthesis of Intermediate: 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one

The synthesis of this key intermediate can be achieved through the reaction of 1-hydroxycyclopentane carboxylic acid ethyl ester with 2,4,6-trimethylphenylacetic acid, followed by a cyclization reaction.[6] A detailed experimental protocol based on patent literature is provided below.

Final Synthesis Step: Acylation

The final step in the synthesis of this compound involves the acylation of the hydroxyl group of the spirocyclic intermediate with 3,3-dimethylbutyryl chloride in the presence of a base.[6][7]

Experimental Protocol: Synthesis of Racemic this compound

Step 1: Synthesis of 1-(2-(2,4,6-trimethylphenyl)acetoxy)cyclopentane-1-carboxylic acid [8]

  • In a reaction vessel, dissolve 1-carboxycyclopentanol and pyridine in dichloromethane.

  • Slowly add a solution of 2,4,6-trimethylphenylacetyl chloride in dichloromethane to the mixture at room temperature.

  • Stir the reaction mixture for 10-15 hours.

  • After the reaction is complete, concentrate the mixture and add 3% HCl.

  • Extract the product with ethyl acetate, wash with water, and dry over anhydrous Na2SO4.

  • Concentrate the solution to obtain the crude product.

Step 2: Synthesis of 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one [8]

  • To a reaction flask, add the product from Step 1, magnesium ethoxide, and ethanol.

  • Heat the mixture to reflux and maintain for 12 hours.

  • After the reaction, remove the solvent under reduced pressure.

  • Add 3% HCl to the residue and extract with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous Na2SO4, and concentrate to yield the solid product.

Step 3: Synthesis of this compound [6][7]

  • Dissolve 272.0 g (1.0 mol) of 3-(2,4,6-trimethylphenyl)-2-oxo-1-oxaspiro[4.4]non-3-en-4-ol in 800 mL of toluene.

  • Add 148.0 g (1.1 mol) of 3,3-dimethylbutyryl chloride.

  • Cool the mixture to 0-10 °C and add 111.1 g (0.6 mol) of triethylamine dropwise, which will cause a white solid to precipitate.

  • After the addition is complete, warm the mixture to 25-30 °C and continue stirring for 3 hours.

  • Cool the reaction mixture and filter to remove the triethylamine hydrochloride.

  • Wash the filtrate with a saturated sodium carbonate solution (200 mL) and then with water (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • Recrystallize the residue from ethanol to obtain this compound as a white powdery solid (Melting point: 97-98 °C, Yield: 85-90%).

G cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 1-Carboxycyclopentanol 1-Carboxycyclopentanol Esterification Esterification 1-Carboxycyclopentanol->Esterification 2,4,6-trimethylphenylacetyl_chloride 2,4,6-trimethylphenyl- acetyl chloride 2,4,6-trimethylphenylacetyl_chloride->Esterification Intermediate_1 1-(2-(2,4,6-trimethylphenyl)acetoxy)- cyclopentane-1-carboxylic acid Esterification->Intermediate_1 Cyclization Cyclization Intermediate_1->Cyclization Intermediate_2 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]- non-3-en-2-one Cyclization->Intermediate_2 Acylation Acylation Intermediate_2->Acylation 3,3-Dimethylbutyryl_chloride 3,3-Dimethylbutyryl chloride 3,3-Dimethylbutyryl_chloride->Acylation This compound This compound Acylation->this compound

Synthesis Workflow for Racemic this compound

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action of this compound is the inhibition of acetyl-CoA carboxylase (ACCase).[2][3] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in the biosynthesis of fatty acids. By inhibiting ACCase, this compound disrupts the production of essential lipids, which are crucial for cell membrane integrity, energy storage, and insect development.[3] This disruption leads to stunted growth, particularly in larval and nymph stages, and ultimately results in the death of the pest.[2] The inhibition of lipid biosynthesis also affects the reproductive capacity of adult females, leading to reduced fecundity and the laying of non-viable eggs.[4]

G cluster_pathway This compound This compound ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase binds to Inhibition X ACCase->Inhibition Malonyl-CoA Malonyl-CoA ACCase->Malonyl-CoA catalyzes conversion to Inhibition->Malonyl-CoA blocks formation Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACCase substrate Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty_Acid_Synthesis Disruption Disruption Lipid_Biosynthesis Lipid Biosynthesis (Cell Membranes, Energy) Fatty_Acid_Synthesis->Lipid_Biosynthesis Fatty_Acid_Synthesis->Lipid_Biosynthesis Insect_Development_Reproduction Normal Insect Development & Reproduction Lipid_Biosynthesis->Insect_Development_Reproduction Lipid_Biosynthesis->Insect_Development_Reproduction

Mechanism of Action of this compound

Biological Activity

This compound exhibits potent insecticidal and acaricidal activity against a range of economically important pests. Its primary targets are whiteflies (Bemisia and Trialeurodes spp.) and spider mites (Tetranychus and Panonychus spp.).

  • Acaricidal Activity : this compound is highly effective against all developmental stages of spider mites, including eggs, larvae, nymphs, and adults.[4] It has demonstrated excellent ovicidal activity against Tetranychus urticae and Panonychus ulmi.[4]

  • Insecticidal Activity : Against whiteflies, this compound is most effective on the immature stages.[5] It also significantly reduces the fecundity and fertility of adult females, leading to a rapid decline in the pest population.[5]

Quantitative Biological Activity Data

The following tables summarize the reported toxicity of racemic this compound against key pest species.

Table 1: Acaricidal Activity of this compound against Tetranychus urticae

Developmental StageMetricValue (mg a.i./L)Exposure TimeReference
ProtonymphsLC₅₀133.448 h
Adult FemaleLC₅₀0.86048 h (at 30°C)[9]
Adult FemaleLC₅₀10.67948 h (at 15°C)[9]

Table 2: Insecticidal Activity of this compound against Bemisia tabaci

Developmental StageMetricValue (mg/L)Reference
EggsLC₅₀2.6[5]
First InstarLC₅₀0.5[5]

Experimental Protocols

Protocol for Acaricide Bioassay (Tetranychus urticae)

This protocol is based on the leaf disc method commonly used for assessing acaricide efficacy.[1][9]

  • Mite Rearing : Rear a healthy population of Tetranychus urticae on a suitable host plant (e.g., bean or strawberry plants) under controlled laboratory conditions (25 ± 1 °C, 60 ± 10% RH, 16:8 h L:D photoperiod).

  • Preparation of Leaf Discs : Cut leaf discs from untreated host plants and place them on water-saturated cotton pads in Petri dishes.

  • Preparation of this compound Solutions : Prepare a series of concentrations of this compound in water. A surfactant (e.g., Triton X-100 at 0.1%) can be used to ensure proper emulsification.[9]

  • Treatment Application :

    • Immerse the leaf discs in the desired this compound concentrations for 5 seconds.[9]

    • Allow the treated leaf discs to air dry at room temperature.

  • Mite Infestation : Transfer a known number of adult female mites (e.g., 20-30) onto each treated leaf disc.

  • Incubation : Place the Petri dishes in a controlled environment chamber with the same conditions as for mite rearing.

  • Mortality Assessment : Record the number of dead mites at 24 and 48 hours after treatment. Mites that are unable to move when prodded with a fine brush are considered dead.[9]

  • Data Analysis : Calculate the percentage mortality for each concentration and determine the LC₅₀ value using probit analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Mite_Culture 1. Rear Mite Culture (T. urticae) Leaf_Discs 2. Prepare Leaf Discs on Wet Cotton Mite_Culture->Leaf_Discs Spiro_Solutions 3. Prepare this compound Concentrations Leaf_Discs->Spiro_Solutions Treatment 4. Dip Leaf Discs in Solutions Spiro_Solutions->Treatment Infestation 5. Transfer Adult Mites to Leaf Discs Treatment->Infestation Incubation 6. Incubate at Controlled Conditions Infestation->Incubation Assessment 7. Assess Mortality (24h, 48h) Incubation->Assessment Calculation 8. Calculate LC50 (Probit Analysis) Assessment->Calculation

Experimental Workflow for Mite Toxicity Bioassay
Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

  • Enzyme Extraction : Isolate ACCase from the target pest (e.g., mites or whiteflies).

  • Assay Principle : The assay measures the depletion of acetyl-CoA, a substrate of ACCase. This is done by coupling the reaction to a citrate synthase assay, where the formation of a colored product is monitored spectrophotometrically at 412 nm.[10]

  • Reaction Mixture : The assay mixture typically contains acetyl-CoA, bicarbonate, magnesium, ATP, and the extracted enzyme.[10]

  • Inhibition Measurement : Run the assay with and without the presence of this compound at various concentrations.

  • Data Analysis : Determine the rate of acetyl-CoA consumption in the presence and absence of the inhibitor. Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the ACCase activity.

Conclusion

This compound is a highly effective insecticide and acaricide with a unique mode of action that makes it a valuable tool in integrated pest management and resistance management strategies. This guide has provided a comprehensive overview of the synthesis of racemic this compound, its mechanism of action through the inhibition of ACCase, and its biological activity against key agricultural pests. Detailed experimental protocols for its synthesis and biological evaluation have also been presented. Further research into the enantioselective synthesis of this compound and the comparative biological activities of its individual enantiomers would be a valuable contribution to the field, potentially leading to the development of even more potent and selective pest control agents.

References

Spiromesifen mechanism of action lipid biosynthesis inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Spiromesifen: Lipid Biosynthesis Inhibition

Executive Summary

This compound is a potent insecticide and acaricide belonging to the chemical class of spirocyclic tetronic acids.[1] Its primary mode of action is the disruption of lipid biosynthesis through the specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[2][3] ACCase is a critical enzyme that catalyzes the first committed step in the de novo synthesis of fatty acids.[4][5] By inhibiting this enzyme, this compound effectively halts the production of essential lipids, leading to significant developmental and reproductive defects, and ultimately, mortality in target pests, particularly whiteflies and mites.[6][7] This unique mechanism of action makes this compound a valuable tool in integrated pest management (IPM) and resistance management programs.[1][6] This document provides a detailed technical overview of this compound's mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

The Core Mechanism: Inhibition of Acetyl-CoA Carboxylase

The efficacy of this compound is rooted in its targeted disruption of a fundamental metabolic pathway: lipogenesis. The central target is the biotin-dependent enzyme Acetyl-CoA Carboxylase (ACCase).[3]

The Target Enzyme: Acetyl-CoA Carboxylase (ACCase)

ACCase catalyzes the irreversible, ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[5][8] Malonyl-CoA serves as the primary building block for the elongation of fatty acid chains.[5] The reaction is a pivotal control point in fatty acid metabolism. In eukaryotes, the enzyme is a large, multi-domain protein consisting of a biotin carboxylase (BC) domain, a biotin carboxyl carrier protein (BCCP) domain, and a carboxyltransferase (CT) domain.[8][9]

acetyl_coa Acetyl-CoA sub_join acetyl_coa->sub_join atp ATP atp->sub_join hco3 HCO₃⁻ hco3->sub_join malonyl_coa Malonyl-CoA adp ADP + Pi accase Acetyl-CoA Carboxylase (ACCase) prod_join accase->prod_join sub_join->accase prod_join->malonyl_coa prod_join->adp

Diagram 1. The ACCase-catalyzed reaction, the first committed step in fatty acid synthesis.
This compound's Inhibitory Action

This compound acts as a non-systemic inhibitor of ACCase.[2] By binding to the enzyme, it prevents the catalytic conversion of acetyl-CoA. This leads to a rapid depletion of the intracellular pool of malonyl-CoA, effectively shutting down the pathway for creating new fatty acids and complex lipids.[4][7] The downstream physiological effects are profound, impacting energy storage, cellular membrane integrity, and the formation of cuticular hydrocarbons.[1][10]

This compound This compound accase Acetyl-CoA Carboxylase (ACCase) This compound->accase Binds & Inhibits malonyl Malonyl-CoA Levels Decrease accase->malonyl Catalysis Blocked fas De Novo Fatty Acid Synthesis Halts malonyl->fas lipids Depletion of Triglycerides & Free Fatty Acids fas->lipids effects Physiological Disruption: • Impaired Growth & Molting • Reduced Fecundity • Mortality lipids->effects inhibit_node

Diagram 2. The molecular pathway of this compound's inhibitory action on lipid biosynthesis.

Biochemical and Physiological Consequences

The inhibition of lipogenesis by this compound manifests as a cascade of measurable biochemical and physiological effects in target arthropods.

Reduction in Lipid Content

Direct measurement of lipid content in treated insects confirms this compound's mode of action. Studies have consistently shown a significant decrease in total body lipids following exposure.

Table 1: Effect of this compound on Lipid Content

Species Life Stage Finding Reference
Spodoptera littoralis 2nd Instar Larvae Total lipid content reduced to 2.17% from 2.42% in untreated controls. [11]
Aedes aegypti 4th Instar Larvae Larvae exposed to the LC50 concentration showed a significant reduction in total lipid content at 48 hours post-treatment. [4]
Culiseta longiareolata 4th Instar Larvae Treatment resulted in a marked decrease in lipid content, confirming its primary mode of action. [12]

| General | Mites and Whiteflies | The mode of action involves the inhibition of lipid biosynthesis, especially triglycerides and free fatty acids. |[7][13] |

Impact on Development and Reproduction

Lipids are crucial for insect development, serving as energy reserves and structural components. This compound's disruption of lipid metabolism is particularly detrimental to juvenile stages and reproductive processes.[6] The compound is highly effective against eggs and nymphs and strongly affects the fecundity of adult females through transovariole effects.[6][14] This leads to reduced egg hatching and interrupts the pest life cycle.[7][14]

Induction of Oxidative Stress

Beyond direct lipid depletion, this compound exposure has been shown to induce oxidative stress. In Aedes aegypti larvae, treatment led to enhanced catalase (CAT) activity and increased levels of malondialdehyde (MDA), a marker for lipid peroxidation.[4] This indicates that the disruption of lipid metabolism creates a secondary stress condition within the organism.

Quantitative Efficacy Data

The potency of this compound has been quantified against a range of pest species. The following table summarizes key lethal concentration (LC50) values reported in the literature.

Table 2: Lethal Concentration (LC50) Values for this compound

Species Life Stage LC50 Value Reference
Spodoptera littoralis 2nd Instar Larvae 170.1 ppm [11]
Spodoptera littoralis (Lab Strain) 2nd Instar Larvae 0.44 ppm (at 72h) [15]
Spodoptera littoralis (Field Strain) 2nd Instar Larvae 0.68 ppm (at 72h) [15]
Tetranychus urticae Eggs 0.10 ppm [1]
Tetranychus urticae Adult Females 5.95 ppm [1]
Tetranychus cinnabarinus Eggs 0.16 mg/kg [15]

| Trialeurodes vaporariorum | Nymphs | 0.61 mg/L |[15] |

Key Experimental Protocols

Characterizing the mechanism of action of a lipid biosynthesis inhibitor like this compound involves several key experimental approaches.

In Vitro ACCase Inhibition Assay

This assay directly measures the effect of the inhibitor on the target enzyme's activity, often using a radiolabeled substrate.

Objective: To quantify the inhibition of ACCase activity by this compound in vitro.

Methodology:

  • Enzyme Preparation: Isolate ACCase from a relevant source (e.g., insect microsomes, or a recombinant source). Determine protein concentration via a Bradford or BCA assay.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5) containing MgCl₂, ATP, acetyl-CoA, and a radiolabeled substrate such as [¹⁴C]-sodium bicarbonate.

  • Inhibition Assay: Aliquot the reaction mixture into microcentrifuge tubes. Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the experimental tubes and solvent alone to the control tubes.

  • Reaction Initiation: Add the prepared enzyme to each tube to start the reaction. Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., 6M HCl). This acidifies the solution, causing any unreacted [¹⁴C]-bicarbonate to be driven off as ¹⁴CO₂, while the acid-stable, incorporated product ([¹⁴C]-malonyl-CoA) remains.

  • Quantification: After evaporation to dryness, resuspend the residue in a scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

start Start enzyme Prepare ACCase Enzyme Source start->enzyme mix Prepare Assay Mix: Buffer, ATP, Acetyl-CoA, [¹⁴C]-Bicarbonate enzyme->mix add_spi Add this compound (Test) or Solvent (Control) mix->add_spi incubate Initiate with Enzyme & Incubate add_spi->incubate stop Stop Reaction (e.g., HCl) incubate->stop count Liquid Scintillation Counting stop->count calc Calculate % Inhibition & IC₅₀ Value count->calc end End calc->end

Diagram 3. Experimental workflow for an in vitro ACCase radiolabeling inhibition assay.
Whole Organism Lipid Synthesis Assay

This assay measures the impact of the inhibitor on de novo lipid synthesis within a living organism.

Objective: To determine the effect of this compound on the rate of lipid synthesis in whole insects.

Methodology:

  • Insect Treatment: Expose a cohort of insects to a defined concentration of this compound (e.g., via topical application or treated diet). A control group is treated with solvent only.

  • Radiolabeling: Following the treatment period, inject or feed the insects with a radiolabeled lipid precursor, typically [¹⁴C]-acetate.[5]

  • Incubation: Allow the insects to metabolize the precursor for a set period, during which the [¹⁴C]-acetate will be incorporated into newly synthesized fatty acids and lipids.

  • Homogenization: At the end of the incubation, flash-freeze and homogenize the insects in a suitable buffer.

  • Lipid Extraction: Perform a total lipid extraction on the homogenate using a standard protocol, such as the Folch method (chloroform:methanol solvent system). This will separate the lipids from the aqueous components.

  • Quantification: Take an aliquot of the lipid-containing organic phase and determine the amount of incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Compare the radioactivity (counts per minute per insect or per mg of tissue) in the lipid fraction of the this compound-treated group to the control group to determine the percentage inhibition of lipid synthesis.

treat Treat Insects: This compound vs. Control label Administer [¹⁴C]-Acetate (Lipid Precursor) treat->label incubate Incubate for Metabolic Incorporation label->incubate extract Homogenize & Perform Total Lipid Extraction (e.g., Folch Method) incubate->extract quantify Quantify Radioactivity in Lipid Fraction via LSC extract->quantify analyze Compare Treated vs. Control to Calculate Inhibition quantify->analyze

Diagram 4. Experimental workflow for a whole organism lipid synthesis radiolabeling assay.

Resistance Mechanisms

Understanding resistance is critical for the sustainable use of any insecticide. For this compound, a clear target-site resistance mechanism has been identified.

In populations of the greenhouse whitefly, Trialeurodes vaporariorum, resistance of up to 26-fold has been strongly associated with a single point mutation in the ACCase gene.[3] This mutation results in an amino acid substitution from glutamic acid to lysine at position 645 (E645K) of the enzyme.[3] This alteration in the protein's primary structure likely changes the conformation of the this compound binding site, reducing the inhibitor's affinity for its target and thus diminishing its efficacy. The identification of this target-site modification, without significant metabolic enhancement from synergists like piperonyl butoxide, confirms the specificity of this compound's action.[3]

mutation Point Mutation in ACCase Gene (E645K) conformation Altered Conformation of This compound Binding Site mutation->conformation binding Reduced Binding Affinity of this compound to ACCase conformation->binding inhibition Decreased Inhibition of ACCase Activity binding->inhibition resistance This compound Resistance Phenotype inhibition->resistance

Diagram 5. Logical relationship of the target-site mutation leading to this compound resistance.

Conclusion

This compound operates through a highly specific and potent mechanism of action: the inhibition of Acetyl-CoA Carboxylase, the gatekeeping enzyme of lipid biosynthesis. By disrupting this essential metabolic pathway, it effectively controls mites and whiteflies, demonstrating significant activity against all life stages. The detailed elucidation of its molecular target and the identification of a specific target-site resistance mutation underscore the precision of its action. This well-defined mechanism distinguishes this compound from many other classes of insecticides and solidifies its role as a critical component for managing pest populations and mitigating the development of widespread resistance.

References

Methodological & Application

Application Note: High-Throughput Analysis of Spiromesifen Residues in Tomatoes by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a sensitive and reliable method for the determination of spiromesifen residues in tomato samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, followed by a rapid and selective LC-MS/MS analysis. The method has been validated to demonstrate excellent linearity, accuracy, and precision, with a low limit of quantification, making it suitable for routine monitoring of this compound residues in tomatoes to ensure food safety and compliance with regulatory limits.

Introduction

This compound is a non-systemic insecticide and acaricide belonging to the chemical class of spirocyclic ketoenoles. It is effective against various mites and whiteflies and is used on a variety of crops, including tomatoes.[1][2] Due to its widespread use, monitoring its residues in food commodities is crucial to protect consumer health. This application note details a robust LC-MS/MS method for the quantitative analysis of this compound in a complex tomato matrix.

Experimental

Reagents and Materials
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethyl Acetate (analytical grade), n-hexane (analytical grade), and Water (deionized) were used.[1][3]

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), anhydrous sodium sulfate (Na₂SO₄), Primary Secondary Amine (PSA), and Graphitized Carbon Black (GCB) were used for the extraction and cleanup steps.[3] Formic acid was used as a mobile phase modifier.[4]

  • Analytical Standard: A certified reference standard of this compound (purity >99%) was procured.[3]

Standard Solution Preparation

A stock solution of this compound (1000 µg/mL) was prepared by dissolving 10 mg of the standard in 10 mL of acetonitrile.[1] Working standard solutions were prepared by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 0.005 to 0.1 µg/mL.[5] Matrix-matched calibration standards were prepared by spiking the appropriate working standard solution into blank tomato extract.

Sample Preparation (QuEChERS Method)
  • Homogenization: A representative 10 g sample of homogenized tomato was weighed into a 50 mL centrifuge tube.[3]

  • Extraction: 10 mL of 1% acetic acid in ethyl acetate and 10 g of anhydrous sodium sulfate were added to the sample. The tube was vortexed for 2 minutes and then centrifuged for 5 minutes at 4,000 rpm.[3]

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE): A 1.5 mL aliquot of the supernatant (ethyl acetate layer) was transferred to a microcentrifuge tube containing 75 mg of PSA, 225 mg of MgSO₄, and 15 mg of GCB.[3] The tube was vortexed for 1 minute and centrifuged for 5 minutes at 10,000 rpm.

  • Final Extract: The supernatant was filtered through a 0.22 µm nylon syringe filter into an autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol
Gradient Optimized for separation
Flow Rate 0.3 mL/min
Injection Volume 2 µL[5]
Column Temp. 40°C

Mass Spectrometry (MS/MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 447.3
Product Ions (m/z) 373.2 (Quantifier), 273.2 (Qualifier)
Collision Energy Optimized for each transition
Dwell Time Auto-dwell functionality to ensure sufficient data points across each peak[6]

Results and Discussion

Method Validation

The developed method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Linearity: The method demonstrated excellent linearity over the concentration range of 0.005 to 0.1 mg/kg, with a correlation coefficient (R²) greater than 0.999.[4]

LOD and LOQ: The limit of detection (LOD) was determined to be 0.26 µg/kg, and the limit of quantification (LOQ) was established at 5 µg/kg.[4] Some studies have reported even lower LOQs of 0.005 mg/kg.[7]

Accuracy and Precision: The accuracy of the method was evaluated through recovery studies at different spiking levels. The average recoveries for this compound in tomato were in the range of 83.00% to 94.67%.[3] The precision, expressed as the relative standard deviation (RSD), was less than 15% for both intra-day and inter-day analyses.[4]

Quantitative Data Summary
Validation ParameterResultReference
Linearity Range1–100 µg/kg[4]
Correlation Coefficient (R²)≥0.9991[4]
Limit of Detection (LOD)0.26 µg/kg[4]
Limit of Quantification (LOQ)5 µg/kg[4]
Average Recovery89.23–97.22%[4]
Intra-day Precision (RSDr)≤8.35%[4]
Inter-day Precision (RSDR)≤15.85%[4]
Matrix Effect-9.8%[4]

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the routine analysis of this compound residues in tomatoes. The simple and effective QuEChERS sample preparation procedure, combined with the selectivity and sensitivity of tandem mass spectrometry, allows for accurate quantification at levels relevant to regulatory MRLs. This method is well-suited for food safety laboratories and researchers involved in pesticide residue monitoring.

Experimental Workflow and Data Analysis Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup dSPE Cleanup cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Tomato Sample (10g) homogenize Homogenize sample->homogenize extract Add Ethyl Acetate & Na₂SO₄ Vortex & Centrifuge homogenize->extract supernatant1 Collect Supernatant extract->supernatant1 cleanup Add PSA, MgSO₄, GCB Vortex & Centrifuge supernatant1->cleanup supernatant2 Collect Supernatant cleanup->supernatant2 filter Filter (0.22 µm) supernatant2->filter lcms Inject into LC-MS/MS filter->lcms data Data Acquisition (MRM) lcms->data quant Quantification using Matrix-Matched Calibration data->quant report Report Results (mg/kg) quant->report

Caption: Experimental workflow for this compound residue analysis.

Logical Relationship of Method Validation

validation_logic cluster_performance Method Performance Characteristics cluster_validation Validation Outcome method Analytical Method linearity Linearity & Range method->linearity accuracy Accuracy (Recovery) method->accuracy precision Precision (RSD) method->precision sensitivity Sensitivity (LOD/LOQ) method->sensitivity selectivity Selectivity method->selectivity validated_method Validated Method for Routine Analysis linearity->validated_method accuracy->validated_method precision->validated_method sensitivity->validated_method selectivity->validated_method

Caption: Logical flow of method validation parameters.

References

Application Notes and Protocols for the Extraction of Spiromesifen from Plant Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiromesifen is a non-systemic insecticide and acaricide belonging to the chemical class of spirocyclic tetronic acids.[1] It is widely utilized in agriculture to control various pests such as whiteflies and mites on a range of crops, including vegetables and fruits.[1][2] The mode of action of this compound involves the inhibition of lipid biosynthesis in the target pests, specifically by targeting the acetyl-CoA carboxylase (ACC) enzyme.[3][4][5] This disruption of lipid metabolism ultimately leads to reduced fecundity and mortality of the pests.[6] Given its widespread use, the development of robust and validated analytical methods for the extraction and quantification of this compound residues from plant matrices is crucial for food safety, environmental monitoring, and regulatory compliance.

This document provides detailed application notes and protocols for the extraction of this compound from various plant materials. The methodologies described are based on established and validated techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and other solvent extraction methods coupled with clean-up procedures.

Signaling Pathway of this compound's Mode of Action

This compound acts as an inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the biosynthesis of fatty acids.[3][4][5] By inhibiting ACC, this compound disrupts the production of malonyl-CoA from acetyl-CoA, a key step in the fatty acid synthesis pathway. This leads to a depletion of lipids, which are essential for various biological processes, including cell membrane formation, energy storage, and signaling. The disruption of lipid biosynthesis ultimately results in the death of the target pest.

Signaling_Pathway cluster_cell Pest Cell AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Lipids Lipid Biosynthesis FattyAcids->Lipids BiologicalProcesses Essential Biological Processes Lipids->BiologicalProcesses PestMortality Pest Mortality This compound This compound This compound->MalonylCoA Inhibits

Mode of action of this compound.

Experimental Protocols

Several methods have been validated for the extraction of this compound from plant matrices. The choice of method may depend on the specific matrix, available equipment, and desired level of sensitivity. Below are detailed protocols for two common approaches.

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted technique for pesticide residue analysis in food matrices due to its simplicity, high throughput, and minimal solvent usage.[1]

Materials and Reagents:

  • Homogenized plant sample (e.g., tomato, cabbage, leaves)

  • Acetonitrile (ACN), HPLC grade

  • 1% Acetic Acid in Acetonitrile

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium acetate (NaOAc) or Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) (for pigmented samples)

  • Centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube.[1]

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the sample tube.[1]

    • Add the appropriate salt mixture (e.g., 6 g anhydrous MgSO₄ and 1.5 g NaOAc).[1]

    • Cap the tube tightly and vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5-10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Transfer a 1-1.5 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of PSA and anhydrous MgSO₄. For samples with high pigment content like tomatoes and cabbage, GCB can be included. A common mixture is 75 mg PSA, 15 mg GCB, and 225 mg MgSO₄.[7]

    • Vortex the d-SPE tube for 30 seconds to 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis by LC-MS/MS or GC-MS.[7]

Protocol 2: Solvent Extraction with Solid-Phase Extraction (SPE) Clean-up

This method is a more traditional approach involving solvent extraction followed by a clean-up step using SPE cartridges.

Materials and Reagents:

  • Homogenized plant sample

  • Acetonitrile/formic acid/water (80:1:20, v/v/v)[6]

  • Ethyl acetate/n-hexane (1:19, v/v)[6]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel SPE cartridges (e.g., 500 mg)

  • Rotary evaporator or nitrogen evaporator

  • Homogenizer

  • Filter paper

Procedure:

  • Sample Preparation: Weigh 20 g of the homogenized fruit or vegetable sample.[6]

  • Extraction:

    • Add 100 mL of acetonitrile/formic acid/water (80:1:20, v/v/v) and homogenize.[6]

    • Filter the extract through filter paper with suction.[6]

    • Re-extract the residue with an additional 50 mL of the same solvent mixture and filter again.[6]

    • Combine the filtrates and adjust the final volume to 200 mL with the extraction solvent.[6]

  • Liquid-Liquid Partitioning:

    • Take a 50 mL aliquot of the extract and concentrate it to about 10 mL at below 40°C.[6]

    • Add water to make the volume up to 50 mL and add 0.1 mL of formic acid.[6]

    • Extract twice with 50 mL of ethyl acetate/n-hexane (1:19, v/v).[6]

    • Dry the combined organic extracts with anhydrous sodium sulfate and concentrate to near dryness.[6]

    • Dissolve the residue in 10 mL of n-hexane.[6]

  • SPE Clean-up:

    • Condition a silica gel SPE cartridge with n-hexane.

    • Load the n-hexane extract onto the cartridge.

    • Wash the cartridge with ethyl acetate/n-hexane (1:19, v/v) and discard the eluate.[6]

    • Elute the this compound fraction with a suitable solvent mixture (e.g., a higher concentration of ethyl acetate in n-hexane).

    • Concentrate the eluate and reconstitute in a suitable solvent for analysis.

Experimental Workflow Diagram

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up (d-SPE or SPE) cluster_analysis Analysis Start Start: Plant Material Homogenize Homogenize Sample Start->Homogenize Weigh Weigh Sample Homogenize->Weigh AddSolvent Add Extraction Solvent (e.g., Acetonitrile) Weigh->AddSolvent Vortex Vortex/Shake AddSolvent->Vortex Centrifuge1 Centrifuge Vortex->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant AddSorbent Add Sorbent (e.g., PSA, GCB) CollectSupernatant->AddSorbent Vortex2 Vortex AddSorbent->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 CollectCleanExtract Collect Clean Extract Centrifuge2->CollectCleanExtract Filter Filter Extract CollectCleanExtract->Filter Analysis LC-MS/MS or GC-MS Analysis Filter->Analysis End End: Quantification Analysis->End

General workflow for this compound extraction.

Data Presentation

The following tables summarize quantitative data from various studies on the extraction of this compound from different plant matrices.

Table 1: Recovery Rates of this compound from Various Plant Matrices

Plant MatrixExtraction MethodFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
CabbageQuEChERS0.01 - 0.585.44 - 100.212.7 - 9.4[1]
TomatoQuEChERS0.01 - 0.572.56 - 92.782.7 - 9.4[1]
TomatoSolid-Phase Extraction0.05, 0.584 - 94< 2[3]
TomatoQuEChERS0.01 - 0.583.00 - 94.67-[7]
CabbageQuEChERS0.01 - 0.581.33 - 92.00-[7]
Tomato FruitsQuEChERS0.5, 1, 10 (µg/mL)98.74-[8][9][10]
Tomato LeavesQuEChERS0.5, 1, 10 (µg/mL)93.92-[8][9][10]
TomatoAcetonitrile Extraction0.01, 0.1, 1, 590.75 - 97.22< 8.78[11]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MSCabbage, Tomato, Soil0.003 µg/mL0.01 mg/kg[1]
HPLC-PDATomato0.02 µg/g0.05 µg/g[3]

Conclusion

The protocols detailed in these application notes provide robust and validated methods for the extraction of this compound from a variety of plant matrices. The QuEChERS method offers a rapid and efficient approach suitable for high-throughput analysis, while traditional solvent extraction with SPE clean-up provides an alternative with high recovery rates. The choice of method should be guided by the specific requirements of the analysis, including matrix type, desired sensitivity, and available resources. The provided quantitative data serves as a valuable reference for method validation and performance evaluation. Proper extraction and analysis of this compound are essential for ensuring food safety and monitoring its environmental fate.

References

Bioassay protocol for determining Spiromesifen LC50 in spider mites

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Bioassay Protocol for Determining Spiromesifen LC50 in Spider Mites

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a non-systemic acaricide belonging to the chemical class of tetronic and tetramic acid derivatives.[1] Its primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), which disrupts lipid biosynthesis in the target pest.[1][2][3] This interference with lipid metabolism is particularly effective against juvenile stages of mites and whiteflies, and it also significantly reduces the fecundity of adult females.[2][3] this compound is active against all developmental stages of mites, including eggs, making it a valuable tool in integrated pest management (IPM) programs.[4][5]

The two-spotted spider mite, Tetranychus urticae Koch, is a highly polyphagous and economically significant pest in numerous agricultural and horticultural systems worldwide.[2] Due to its short life cycle and high reproductive rate, T. urticae can rapidly develop resistance to acaricides.[6] Therefore, determining the median lethal concentration (LC50) of an active ingredient like this compound is crucial for establishing baseline susceptibility, monitoring for resistance development, and optimizing application rates for effective and sustainable pest control.

This document provides a detailed protocol for a leaf disc bioassay to determine the LC50 of this compound against the two-spotted spider mite, T. urticae.

Data Presentation: this compound LC50 in Tetranychus urticae

The following table summarizes previously reported LC50 values for this compound against various life stages of T. urticae. It is important to note that LC50 values can vary significantly based on the bioassay method, environmental conditions (e.g., temperature), mite strain, and life stage tested.

Life StageBioassay MethodTemperatureDurationLC50 ValueReference
ProtonymphsConcentration-Mortality25 ± 2 °C48 hours133.4 mg a.i./L
Adult FemalesLeaf Disc15 °C24 hours21.269 mg a.i./L[7]
Adult FemalesLeaf Disc15 °C48 hours10.679 mg a.i./L[7]
Adult FemalesLeaf Disc30 °C24 hours1.757 mg a.i./L[7]
Adult FemalesLeaf Disc30 °C48 hours0.860 mg a.i./L[7]
AdultsGlass-VialNot SpecifiedNot Specified14.086 µ g/vial [8]

Note: a.i. = active ingredient.

Experimental Protocol: Leaf Disc Bioassay

This protocol details the leaf disc immersion method, a widely accepted standard for evaluating acaricide toxicity.[6][9]

Materials and Reagents
  • Spider Mite Colony: A healthy, susceptible colony of Tetranychus urticae reared on a suitable host plant (e.g., cucumber or bean plants).

  • Host Plants: Untreated cucumber (Cucumis sativus) or bean (Phaseolus vulgaris) plants.

  • This compound: Technical grade or a commercial formulation of known concentration.

  • Solvent: Acetone or ethanol (if using technical grade this compound).

  • Surfactant: Triton X-100 or Tween 80 (e.g., 0.05% v/v).

  • Distilled Water

  • Petri Dishes: 9 cm diameter.

  • Filter Paper or Cotton Wool

  • Leaf Punch or Cork Borer: To cut uniform leaf discs (e.g., 3-5 cm diameter).

  • Fine Paintbrush: For transferring mites.

  • Beakers and Volumetric Flasks: For solution preparation.

  • Micropipettes

  • Incubator or Growth Chamber: Set to controlled conditions (e.g., 25 ± 1°C, 60 ± 10% RH, 16:8 L:D photoperiod).[10]

  • Stereomicroscope

Mite Rearing
  • Maintain a continuous culture of T. urticae on untreated host plants (e.g., cucumber) in a pest-free, controlled environment.

  • Introduce new, uninfested plants regularly to ensure a healthy and expanding mite population.

  • For age-synchronized cohorts (optional but recommended), transfer 20-30 adult female mites to a new, clean leaf disc and allow them to oviposit for 24 hours. Remove the adult females, and the resulting eggs will develop into a cohort of similar age. The protonymph stage is often used for bioassays.[11]

Preparation of this compound Solutions
  • Stock Solution: Prepare a stock solution of this compound at a high concentration. If using technical grade material, dissolve a known weight in a small volume of solvent (e.g., acetone) before diluting with distilled water containing a surfactant.

  • Serial Dilutions: Prepare a series of at least five graded concentrations (e.g., 0.1, 1, 10, 100, 500 mg a.i./L) from the stock solution through serial dilution. The range of concentrations should be chosen to produce mortality rates between 10% and 90%. Use distilled water containing the same concentration of surfactant for all dilutions.

  • Control Solution: Prepare a control solution containing only distilled water and the surfactant (and solvent, if used) at the same concentration as the treatment solutions.

Bioassay Procedure
  • Prepare Leaf Discs: Using a leaf punch, cut uniform discs from fresh, untreated host plant leaves.

  • Prepare Petri Dishes: Place a layer of cotton wool or filter paper in the bottom of each Petri dish and moisten it with distilled water to maintain high humidity and prevent the leaf discs from desiccating.[9]

  • Place Leaf Discs: Place one leaf disc, abaxial (lower) side up, onto the moist cotton in each Petri dish.

  • Mite Infestation: Using a fine paintbrush, carefully transfer a set number of adult female mites (e.g., 20-30) onto each leaf disc.

  • Treatment Application (Leaf Dip):

    • Grip each leaf disc with fine forceps and immerse it in the corresponding test solution (or control) for approximately 5-10 seconds, ensuring complete coverage.[12]

    • Allow the leaf discs to air dry completely on a clean, non-absorbent surface for about 1-2 hours.

    • Once dry, place the treated, mite-infested leaf discs back into their respective Petri dishes.

  • Replication: Each concentration and the control should be replicated at least three to four times.

  • Incubation: Place the sealed Petri dishes in an incubator set to the desired controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).[10]

Data Collection and Analysis
  • Mortality Assessment: After a specific exposure period (e.g., 24, 48, or 72 hours), examine the mites on each leaf disc under a stereomicroscope.[7] Mites that are unable to move when gently prodded with a fine brush are considered dead.

  • Corrected Mortality: If mortality occurs in the control group, correct the treatment mortality using Abbott's formula:[10]

    • Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] x 100

    • Where 'n' is the number of live mites, 'T' is the treatment group, and 'C' is the control group.

  • LC50 Calculation: Analyze the concentration-mortality data using Probit analysis or Logit analysis to calculate the LC50 value, its 95% confidence limits, and the slope of the regression line.[8][13] Statistical software packages (e.g., SAS, R, PoloPlus) are commonly used for this analysis.

Visualization

Experimental Workflow Diagram

Bioassay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_result Result mite_rearing 1. Mite Rearing (T. urticae on host plants) infestation 4. Mite Infestation (Transfer mites to leaf discs) mite_rearing->infestation solution_prep 2. Solution Preparation (this compound serial dilutions + Control) treatment 5. Treatment Application (Dip leaf discs in solutions) solution_prep->treatment assay_setup 3. Bioassay Unit Setup (Leaf discs in Petri dishes) assay_setup->infestation infestation->treatment incubation 6. Incubation (25°C, 16:8 L:D) treatment->incubation mortality_check 7. Mortality Assessment (Count dead/alive mites at 48h) incubation->mortality_check data_analysis 8. Data Analysis (Abbott's Formula & Probit Analysis) mortality_check->data_analysis lc50_value LC50 Determination data_analysis->lc50_value

References

Application Notes and Protocols: Spiromesifen Suspension Concentrate (SC) for Greenhouse Use

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Product Information

Spiromesifen is a non-systemic insecticide and acaricide belonging to the chemical class of spirocyclic tetronic acid derivatives.[1][2] It is commonly formulated as a Suspension Concentrate (SC) for foliar application in greenhouse settings.[3][4] Marketed under trade names such as Oberon® and Forbid®, this compound is primarily used to control mite and whitefly populations.[5] The active ingredient demonstrates translaminar movement, allowing it to penetrate the leaf epidermis to target pests that are not directly exposed to the spray.[6] Its unique mode of action makes it a valuable tool for insecticide resistance management programs.[5][7]

Key Properties:

  • Chemical Class: Tetronic and Tetramic acid derivatives[8]

  • Mode of Action: Inhibitor of acetyl-CoA carboxylase (ACCase)[8]

  • IRAC Group: 23[6]

  • Formulation: Suspension Concentrate (SC), e.g., 240 g/L or 22.9% SC[4][9]

  • Activity: Primarily contact, with translaminar movement[6]

Mechanism of Action

This compound's mode of action is the inhibition of lipid biosynthesis.[5][6] Specifically, it targets and inhibits the enzyme acetyl-CoA carboxylase (ACCase).[3][9] This enzyme is critical for the first committed step in the biosynthesis of fatty acids. By disrupting this pathway, this compound prevents the production of essential lipids, which are vital for insect development, growth, and energy storage.[5] This disruption leads to stunted growth and eventual mortality, particularly in the larval and nymphal stages of the target pests.[5] It also affects the fertility of adult female mites and whiteflies, reducing egg-laying and overall population growth.[10]

cluster_pathway This compound Mechanism of Action Pathway This compound This compound Application ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Catalyzes Lipid Lipid Production (Triglycerides, Free Fatty Acids) FattyAcid->Lipid Growth Normal Pest Growth & Development (Nymphs, Larvae) Reproduction Adult Fertility & Reproduction Lipid->Growth Lipid->Reproduction Mortality Growth Arrest & Mortality Growth->Mortality Disrupted ReducedFecundity Reduced Fecundity Reproduction->ReducedFecundity Disrupted

Caption: this compound's inhibition of ACCase disrupts lipid biosynthesis.

Target Pests and Greenhouse Crops

This compound SC formulations are effective against a range of piercing-sucking pests prevalent in greenhouses.

  • Primary Target Pests:

    • Mites: Two-spotted spider mite (Tetranychus urticae), Broad mite, Tarsonemid mites.[3][9][11]

    • Whiteflies: Greenhouse whitefly (Trialeurodes vaporariorum), Silverleaf whitefly (Bemisia tabaci).[1][12]

  • Target Life Stages:

    • Highly effective against eggs and immature stages (nymphs, larvae).[12][13]

    • Moderately effective against adults, with significant impact on female fertility.[7][12]

  • Approved and Tested Greenhouse Crops:

    • Vegetables: Tomato, Cucumber, Peppers, Eggplant, Melons.[3]

    • Fruits: Strawberry.[3][12]

    • Ornamentals: Roses, Gerbera, Chrysanthemum, Poinsettia, Carnations.[3][9]

Application Protocols

Thorough coverage of all plant surfaces, including the underside of leaves, is critical for optimal performance.[13][14]

Preparation of Spray Solution
  • Fill the spray tank with half the required amount of water.

  • Begin agitation and keep it running throughout the mixing and application process.

  • Add the required volume of this compound SC to the tank.

  • If using tank mix partners, add them in the correct sequence.

  • Add the remaining water to the tank.

  • An adjuvant may be used to improve coverage on hard-to-wet foliage.[14]

Recommended Application Rates

Application rates depend on the target pest, crop, and infestation level. Always consult the product label for specific rates.

Crop/Use SiteTarget PestApplication Rate (this compound 240 SC)Notes
Greenhouse Vegetables & OrnamentalsMites, Whiteflies5.0 - 8.6 fl oz per 100 gallons of water (0.012 kg a.i./100L)[15]Apply when pest populations begin to build.[14]
Greenhouse StrawberryGreenhouse Whitefly283.8 g a.i. per hectare[12]Apply in a sufficient volume of water for thorough coverage (e.g., 946 L/ha).[12]
Greenhouse GerberaMites, Thrips96 g a.i. per hectare[9]Highly effective for managing both pests.[9]

Note: Do not exceed the maximum application rate per acre per year as specified on the product label (e.g., 0.35 lb this compound/acre/year).[14] Repeat applications may be necessary at 7 to 14-day intervals depending on pest pressure.[16]

Efficacy Data

This compound demonstrates high efficacy against immature stages of target pests.

Table 1: Efficacy of this compound Against Greenhouse Whitefly (T. vaporariorum) on Strawberry [7][12]

Life StageThis compound Concentration (a.i.)Mortality / Inhibition
Egg0.5 µg/mL~80% hatching inhibition
Egg1.0 µg/mL100% hatching inhibition
1st Instar Nymph1.6 µg/mL91% mortality
1st Instar Nymph3.1 µg/mL100% mortality
2nd Instar Nymph3.0 µg/mL100% mortality
3rd Instar Nymph10.0 µg/mL100% mortality
Adult50.0 - 200.0 µg/mL61% - 65% mortality

Table 2: Field Efficacy of this compound vs. Other Insecticides on Greenhouse Whitefly (Strawberry) [12][17]

ParameterTreatmentObservation PeriodReduction Compared to Control/Other Treatments
Egg NumbersThis compound2-5 weeks post-treatment55% to 73% reduction vs. untreated control.[12]
Egg NumbersThis compound2-3 weeks post-treatment61% to 80% reduction vs. pyriproxyfen.[12]
Immature NumbersThis compound1-6 weeks post-treatment29% to 92% reduction vs. pyriproxyfen.[12][17]

Experimental Protocols

Protocol 1: Greenhouse Efficacy Bioassay

This protocol is adapted from methodologies used to test this compound efficacy on greenhouse whiteflies.[12]

cluster_workflow Workflow: Greenhouse Efficacy Bioassay start Start: Pest Infestation infest Infest Host Plants (e.g., Strawberry) with Target Pest start->infest prep Prepare this compound SC Dilutions & Control Solution apply Apply Treatments to Runoff (Ensure full coverage) prep->apply infest->prep incubate Maintain Plants in Controlled Greenhouse Environment apply->incubate assess Assess Mortality / Efficacy at Timed Intervals (e.g., 4-10 days) incubate->assess analyze Data Transformation (e.g., log(y+1)) & Statistical Analysis (ANOVA) assess->analyze end End: Determine LC/EC Values analyze->end cluster_workflow Workflow: this compound Residue Analysis (QuEChERS) start Start: Collect Treated Plant Samples homogenize Homogenize Sample (e.g., 10g) start->homogenize extract Add Acetonitrile & Salts (e.g., MgSO4, NaCl) Shake Vigorously homogenize->extract centrifuge1 Centrifuge extract->centrifuge1 cleanup Transfer Supernatant to d-SPE Tube (PSA, MgSO4) Vortex centrifuge1->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 analyze Filter Supernatant & Analyze via GC-MS or LC-MS/MS centrifuge2->analyze end End: Quantify Residue analyze->end

References

Application Notes and Protocols: Synthetic Route for Spiromesifen Analogs with Modified Spirocyclic Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic routes for Spiromesifen and its analogs, with a specific focus on the modification of the spirocyclic ring. The protocols outlined below are based on established literature and are intended to serve as a guide for the synthesis of novel this compound derivatives for research and development purposes.

Introduction

This compound is a potent insecticide and acaricide belonging to the class of spirocyclic tetronic acid derivatives. Its unique mode of action involves the inhibition of acetyl-CoA carboxylase (ACC), a crucial enzyme in lipid biosynthesis.[1][2] This disruption of lipid metabolism is particularly effective against various developmental stages of target pests.[2] The modification of the spirocyclic core of this compound presents a promising avenue for the development of new analogs with potentially improved efficacy, altered spectrum of activity, and enhanced toxicological profiles. This document outlines the key synthetic strategies and experimental protocols for generating such analogs.

General Synthetic Strategy

The synthesis of this compound analogs with a modified spirocyclic ring generally follows a three-stage process:

  • Synthesis of a modified spirocyclic ketone: This stage involves the preparation of the desired spiro[4.4]nonanone or spiro[4.5]decanone core with the desired substitutions or heteroatom introductions.

  • Formation of the spiro-tetronic acid core: The modified spirocyclic ketone is then used to construct the characteristic 3-aryl-4-hydroxy-1-oxaspiro[4.x]dec/non-3-en-2-one scaffold.

  • Acylation of the tetronic acid hydroxyl group: The final step involves the esterification of the 4-hydroxyl group of the tetronic acid with a suitable acyl chloride to yield the target this compound analog.

This modular approach allows for significant diversity in the final products by varying the structure of the spirocyclic ketone and the acylating agent.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of Lipid Biosynthesis

This compound and its analogs act by inhibiting the enzyme acetyl-CoA carboxylase (ACC).[1][2] ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, the committed step in fatty acid biosynthesis.[3][4][5] By blocking this enzyme, this compound depletes the pool of malonyl-CoA, thereby halting the production of fatty acids essential for cell membrane formation, energy storage, and other vital physiological processes. This leads to the observed insecticidal and acaricidal effects.

Inhibition_of_Lipid_Biosynthesis cluster_0 Cellular Metabolism cluster_1 Enzymatic Reaction Acetyl-CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl-CoA->ACC + CO2 + ATP Malonyl-CoA Malonyl-CoA Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids Fatty Acid Synthase Lipids Lipids Fatty_Acids->Lipids ACC->Malonyl-CoA This compound This compound Analogs This compound->ACC Inhibition

Figure 1: Inhibition of Acetyl-CoA Carboxylase by this compound Analogs.

General Experimental Workflow

The overall workflow for the synthesis and evaluation of novel this compound analogs is depicted below.

Experimental_Workflow Start Design of Modified Spirocycle Step1 Synthesis of Modified Spirocyclic Ketone Start->Step1 Step2 Formation of Spiro-Tetronic Acid Core Step1->Step2 Step3 Acylation with Diverse Acyl Chlorides Step2->Step3 Purification Purification and Characterization (Chromatography, NMR, MS) Step3->Purification Bioassay Biological Activity Screening Purification->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR End Lead Compound Identification SAR->End

Figure 2: General workflow for the synthesis and evaluation of this compound analogs.

Experimental Protocols

Synthesis of Modified Spirocyclic Ketones

The synthesis of the spirocyclic ketone core is a critical step that determines the nature of the modification in the final this compound analog. Various methods can be employed to synthesize substituted or heteroatom-containing spiro[4.4]nonanones and spiro[4.5]decanones.

Protocol 4.1.1: Synthesis of Substituted Spiro[4.4]nonan-1-one

This protocol describes a general method for the synthesis of substituted spiro[4.4]nonan-1-ones via a tandem [4+2] cycloaddition/aromatization reaction of spiro[4.4]nona-2,7-diene-1,6-dione.[6]

  • Materials: Spiro[4.4]nona-2,7-diene-1,6-dione, desired diene, Lewis acid catalyst (e.g., BF3·OEt2), solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve spiro[4.4]nona-2,7-diene-1,6-dione (1.0 eq) and the diene (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.

    • Cool the mixture to 0 °C and add the Lewis acid catalyst (0.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired substituted spiro[4.4]nonan-1-one.

Protocol 4.1.2: Synthesis of Substituted Spiro[4.5]decan-6-one

This protocol outlines a general approach for the synthesis of spiro[4.5]decan-6-ones.[7]

  • Materials: Substituted cyclohexanone, 1,4-dibromobutane, strong base (e.g., sodium hydride), solvent (e.g., anhydrous THF).

  • Procedure:

    • To a suspension of sodium hydride (2.2 eq) in anhydrous THF, add the substituted cyclohexanone (1.0 eq) dropwise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1,4-dibromobutane (1.1 eq) dropwise and heat the reaction mixture to reflux for 12-18 hours.

    • Cool the reaction to room temperature and quench carefully with water.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the substituted spiro[4.5]decan-6-one.

Formation of the Spiro-Tetronic Acid Core

This step involves the construction of the 3-aryl-4-hydroxy-1-oxaspiro[4.x]en-2-one scaffold from the previously synthesized spirocyclic ketone. A common method involves a Dieckmann-type condensation.[8][9][10][11][12]

Protocol 4.2.1: Synthesis of 3-(2,4,6-trimethylphenyl)-4-hydroxy-1-oxaspiro[4.4]non-3-en-2-one

  • Materials: Substituted spiro[4.4]nonan-1-one, ethyl 1-hydroxycyclopentanecarboxylate, 2,4,6-trimethylphenylacetic acid, dehydrating agent (e.g., PCl3), base (e.g., sodium hydroxide), solvent (e.g., toluene).[13]

  • Procedure:

    • To a solution of ethyl 1-hydroxycyclopentanecarboxylate (1.0 eq) and 2,4,6-trimethylphenylacetic acid (1.05 eq) in toluene, add phosphorus trichloride (2.0 eq) dropwise at room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and add sodium hydroxide (1.17 eq). Heat the mixture to reflux for 8 hours, removing the ethanol byproduct via a Dean-Stark trap.

    • After cooling, neutralize the reaction mixture to pH 5-6 with concentrated hydrochloric acid.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the desired tetronic acid intermediate.

Acylation of the Tetronic Acid

The final step is the esterification of the 4-hydroxyl group of the tetronic acid intermediate.

Protocol 4.3.1: General Acylation of 3-aryl-4-hydroxy-1-oxaspiro[4.x]en-2-one

  • Materials: 3-aryl-4-hydroxy-1-oxaspiro[4.x]en-2-one, desired acyl chloride, base (e.g., triethylamine), solvent (e.g., toluene or dichloromethane).

  • Procedure:

    • Dissolve the tetronic acid intermediate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

    • Add triethylamine (1.2 eq) and cool the mixture to 0-10 °C.

    • Add the acyl chloride (1.1 eq) dropwise, maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for 1-5 hours.

    • Upon completion, wash the reaction mixture with saturated sodium carbonate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to obtain the final this compound analog.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound and its key intermediate. Data for novel analogs should be tabulated in a similar manner to facilitate comparison.

Table 1: Synthesis of 3-(2,4,6-trimethylphenyl)-4-hydroxy-1-oxaspiro[4.4]non-3-en-2-one

Starting MaterialsReaction ConditionsProductYield (%)1H NMR (CDCl3, δ ppm)
Ethyl 1-hydroxycyclopentanecarboxylate, 2,4,6-trimethylphenylacetic acid, PCl3, NaOHToluene, reflux, 8h3-(2,4,6-trimethylphenyl)-4-hydroxy-1-oxaspiro[4.4]non-3-en-2-one856.85 (s, 2H), 2.26 (s, 3H), 2.15 (s, 6H), 2.10-1.80 (m, 8H)

Data sourced from patent literature.[13]

Table 2: Synthesis of this compound

Starting MaterialsReaction ConditionsProductYield (%)m.p. (°C)
3-(2,4,6-trimethylphenyl)-4-hydroxy-1-oxaspiro[4.4]non-3-en-2-one, 3,3-dimethylbutyryl chloride, Et3NToluene, 25-30 °C, 3hThis compound8897-98

Data sourced from patent literature.

Conclusion

The synthetic routes and protocols detailed in these application notes provide a robust framework for the generation of novel this compound analogs with modified spirocyclic rings. By systematically altering the structure of the spirocyclic ketone and the acyl side chain, researchers can explore a wide chemical space to identify new compounds with improved insecticidal/acaricidal properties. Careful characterization and biological evaluation of these analogs will be crucial in advancing the development of next-generation crop protection agents.

References

Application Notes and Protocols for Studying the Effect of Spiromesifen on Insect Lipid Profile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiromesifen is a tetronic and tetramic acid derivative that acts as an insecticide and acaricide by inhibiting lipid biosynthesis.[1][2] Its primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme that catalyzes the initial step in fatty acid synthesis.[3][4][5] This disruption of lipid metabolism leads to a reduction in triglycerides and free fatty acids, ultimately affecting the growth, development, and reproduction of target insects.[3][6][7] These application notes provide a detailed protocol for investigating the impact of this compound on the lipid profile of a model insect species.

Signaling Pathway of this compound Action

The mechanism of action of this compound involves the direct inhibition of Acetyl-CoA Carboxylase (ACCase). This enzyme is responsible for the conversion of Acetyl-CoA to Malonyl-CoA, which is a rate-limiting step in the biosynthesis of fatty acids. By inhibiting ACCase, this compound effectively blocks the production of new fatty acids, leading to a depletion of essential lipids required for energy storage, cell membrane structure, and signaling molecules.

cluster_0 Cellular Environment AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Lipids Triglycerides, Phospholipids, etc. FattyAcids->Lipids ACCase->MalonylCoA Catalyzes conversion This compound This compound This compound->ACCase Inhibits

Caption: Mechanism of this compound action on lipid biosynthesis.

Experimental Protocols

This section details the necessary protocols for conducting a comprehensive study on the effects of this compound on insect lipid profiles.

Insect Rearing and Maintenance
  • Insect Species: Select a suitable model insect species (e.g., Drosophila melanogaster, Spodoptera littoralis, or Aedes aegypti).

  • Rearing Conditions: Maintain the insects in a controlled environment with a temperature of 25 ± 2°C, relative humidity of 60 ± 10%, and a 12:12 hour light:dark photoperiod.

  • Diet: Provide a standard, species-appropriate diet. Ensure the diet composition is consistent throughout the experiment to avoid variations in the baseline lipid profile.

This compound Treatment
  • Preparation of this compound Solution: Prepare a stock solution of this compound (analytical grade) in a suitable solvent (e.g., acetone or DMSO). Prepare serial dilutions to determine the sub-lethal concentration (e.g., LC25 or LC50) through preliminary bioassays. A control group treated with the solvent alone must be included.

  • Application Method:

    • Dietary Exposure: Incorporate the desired concentration of this compound into the insect diet. This method ensures continuous exposure.

    • Topical Application: Apply a small, defined volume of the this compound solution directly to the dorsal thorax of individual insects using a micro-applicator.

  • Experimental Groups:

    • Control Group: Treated with solvent only.

    • This compound-Treated Group: Exposed to a sub-lethal concentration of this compound.

  • Exposure Duration: The duration of exposure will depend on the insect's life stage and the objectives of the study. A typical duration can range from 24 to 72 hours.

Sample Collection and Preparation
  • Sample Collection: After the treatment period, collect a sufficient number of insects from both the control and treated groups. It is recommended to flash-freeze the samples in liquid nitrogen to quench metabolic activity and store them at -80°C until lipid extraction.

  • Homogenization: Homogenize the insect samples in a suitable buffer or solvent. The choice of homogenization method (e.g., bead beating, sonication) should be optimized to ensure efficient cell disruption.

Lipid Extraction

A common and effective method for total lipid extraction is a modified Folch or Bligh-Dyer method using a chloroform and methanol mixture.[8][9]

  • Reagents:

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

  • Procedure:

    • To the homogenized insect tissue, add a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex the mixture vigorously for 2-3 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass pipette.

    • Wash the organic phase by adding 0.2 volumes of 0.9% NaCl solution, vortexing, and centrifuging again.

    • Collect the lower organic phase and dry it under a stream of nitrogen gas.

    • Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform or a mobile phase compatible with the analytical instrument) for analysis.

Lipid Profile Analysis by GC-MS or LC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing fatty acid profiles, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides a broader overview of different lipid classes.[10][11][12]

  • For GC-MS (Fatty Acid Methyl Ester - FAMEs Analysis):

    • Derivatization: Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) using a reagent like 14% boron trifluoride in methanol.

    • GC-MS Conditions:

      • Column: A polar capillary column (e.g., DB-23 or equivalent).

      • Carrier Gas: Helium.

      • Temperature Program: An initial temperature of 100°C, ramped to 240°C.

      • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-550.

    • Identification: Identify FAMEs by comparing their retention times and mass spectra with known standards and mass spectral libraries (e.g., NIST).

  • For LC-MS (Comprehensive Lipidomics):

    • LC Conditions:

      • Column: A C18 reversed-phase column suitable for lipid analysis.

      • Mobile Phase: A gradient of solvents such as water, acetonitrile, and isopropanol with additives like formic acid and ammonium formate.

    • MS Conditions:

      • Ionization: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of lipid classes.

      • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Identification: Identify lipid species based on their accurate mass, retention time, and fragmentation patterns (MS/MS spectra) compared to lipid databases (e.g., LIPID MAPS).

Experimental Workflow Diagram

cluster_0 Experimental Setup cluster_1 Sample Processing cluster_2 Lipid Analysis cluster_3 Data Analysis InsectRearing Insect Rearing (Controlled Environment) TreatmentGroups Treatment Groups (Control vs. This compound) InsectRearing->TreatmentGroups SampleCollection Sample Collection (Flash Freezing) TreatmentGroups->SampleCollection LipidExtraction Lipid Extraction (e.g., Folch Method) SampleCollection->LipidExtraction GCMS GC-MS Analysis (Fatty Acid Profile) LipidExtraction->GCMS Derivatization LCMS LC-MS Analysis (Lipidomics) LipidExtraction->LCMS DataProcessing Data Processing (Peak Integration, Identification) GCMS->DataProcessing LCMS->DataProcessing StatisticalAnalysis Statistical Analysis (e.g., t-test, ANOVA) DataProcessing->StatisticalAnalysis

Caption: Experimental workflow for lipid profile analysis.

Data Presentation

The quantitative data obtained from the lipid analysis should be summarized in a clear and structured format. Below is an example table for presenting the fatty acid composition data from a GC-MS analysis.

Table 1: Effect of this compound on the Fatty Acid Profile of [Insect Species]

Fatty AcidControl Group (% of Total Fatty Acids)This compound-Treated Group (% of Total Fatty Acids)Fold Changep-value
Saturated Fatty Acids (SFA)
Myristic acid (14:0)Mean ± SDMean ± SDValue<0.05
Palmitic acid (16:0)Mean ± SDMean ± SDValue<0.05
Stearic acid (18:0)Mean ± SDMean ± SDValue>0.05
Monounsaturated Fatty Acids (MUFA)
Palmitoleic acid (16:1)Mean ± SDMean ± SDValue<0.05
Oleic acid (18:1)Mean ± SDMean ± SDValue<0.05
Polyunsaturated Fatty Acids (PUFA)
Linoleic acid (18:2)Mean ± SDMean ± SDValue<0.05
α-Linolenic acid (18:3)Mean ± SDMean ± SDValue<0.05
Total Lipids (mg/g of insect weight) Mean ± SDMean ± SDValue<0.05

Data are presented as mean ± standard deviation (SD) for n= [number of replicates]. Statistical significance was determined using a Student's t-test or ANOVA.

A similar table can be constructed for different lipid classes (e.g., triacylglycerols, phospholipids, diacylglycerols) identified and quantified by LC-MS.

Expected Outcomes

Based on the known mechanism of this compound, the following outcomes can be anticipated:

  • A significant decrease in the total lipid content in the this compound-treated group compared to the control group.[3][7]

  • Alterations in the relative abundance of specific fatty acids. For instance, a reduction in newly synthesized saturated and monounsaturated fatty acids may be observed.

  • Changes in the composition of various lipid classes, with a potential decrease in storage lipids like triacylglycerols.

Conclusion

This protocol provides a comprehensive framework for researchers to investigate the effects of this compound on the lipid profile of insects. The combination of detailed experimental procedures, advanced analytical techniques, and clear data presentation will enable a thorough understanding of how this insecticide disrupts lipid metabolism, which can aid in the development of more effective and targeted pest management strategies.

References

Method for Assessing Spiromesifen Resistance in Whitefly Populations

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Spiromesifen is a tetronic and tetramic acid derivative insecticide that effectively controls various sucking pests, including the whitefly, Bemisia tabaci. It acts by inhibiting acetyl-CoA carboxylase (ACC), a critical enzyme in lipid biosynthesis.[1][2] The extensive use of this compound has led to the emergence of resistant whitefly populations, necessitating robust methods for monitoring and characterizing this resistance. These application notes provide detailed protocols for assessing this compound resistance in whitefly populations through biological, molecular, and biochemical assays.

The primary mechanism of resistance to this compound in Bemisia tabaci is a target-site mutation in the acetyl-CoA carboxylase gene, specifically the A2083V substitution.[2][3] While metabolic resistance through detoxification enzymes such as esterases (EST), glutathione S-transferases (GST), and cytochrome P450 monooxygenases (P450) has been investigated, the target-site mutation appears to be the most significant factor.[4][5]

Data Presentation

Table 1: this compound Toxicity (LC50) in Susceptible and Resistant Bemisia tabaci Populations

This table summarizes the 50% lethal concentration (LC50) values of this compound for various Bemisia tabaci populations, providing a baseline for susceptibility and illustrating the levels of resistance observed in different strains and biotypes.

Whitefly Strain/BiotypeGeographic OriginLC50 (mg a.i./L)Resistance Ratio (RR)Reference
Susceptible (Lab)Florida, USA0.53-[6]
Field Population (B Biotype)Florida, USA (2005)0.63 - 0.86~1.2 - 1.6[6][7]
Field Population (B Biotype)Florida, USA (2006)0.46 - 2.08~0.9 - 3.9[6][7]
Susceptible (B Biotype)Israel0.5 (for 1st instar)-[1]
Susceptible (Q Biotype)N/A2 (after 8 selections)-[4]
Selected Resistant (B Biotype)N/A3.5 (after 8 selections)1.75[4]
Highly Resistant (Field)Spain>30,000>10,000[1]

Experimental Protocols

Biological Assay: Leaf-Dip Bioassay for Nymphs

This protocol determines the susceptibility of whitefly nymphs to this compound.

Materials:

  • This compound commercial formulation (e.g., Oberon® 2SC)

  • Deionized water

  • Wetting agent (e.g., Triton X-100)

  • Cotton or other suitable host plants

  • Clip cages (2 cm diameter)

  • Fine camel-hair brush

  • Petri dishes

  • Incubator or controlled environment chamber (25±2°C, 60-70% RH, 14:10 L:D photoperiod)

Procedure:

  • Insect Rearing: Maintain whitefly populations on untreated host plants in a separate, insect-proof cage.

  • Plant Preparation: Use young, healthy cotton plants with at least 2-3 true leaves.

  • Oviposition: Confine approximately 20-30 adult whiteflies in a clip cage on the underside of a leaf for a 24-hour oviposition period. Remove the adults after 24 hours.

  • Nymph Development: Allow the eggs to hatch and develop to the second instar stage (approximately 8-10 days after oviposition).

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in deionized water. A serial dilution is then prepared to obtain a range of at least five concentrations. A control solution containing only deionized water and the wetting agent should also be prepared.

  • Leaf Dipping: Excise the infested leaves from the plants. Dip each leaf into a this compound solution (or the control solution) for 10-20 seconds with gentle agitation to ensure complete coverage.

  • Drying: Place the treated leaves on a paper towel to air dry for 1-2 hours.

  • Incubation: Place the dried leaves, abaxial side up, on a moist filter paper in a Petri dish. Seal the Petri dishes with parafilm and place them in an incubator.

  • Mortality Assessment: After 7-10 days, examine the nymphs under a stereomicroscope. Nymphs that are dead, discolored, or have failed to molt to the next instar are considered dead.

  • Data Analysis: Correct the mortality data using Abbott's formula if mortality is observed in the control group. Calculate the LC50 values and their 95% confidence limits using probit analysis. The resistance ratio (RR) can be calculated by dividing the LC50 of the field or resistant population by the LC50 of a susceptible reference population.

Molecular Assay: Detection of A2083V Mutation in Acetyl-CoA Carboxylase

This protocol describes the identification of the target-site mutation associated with this compound resistance.

Workflow Diagram:

A Whitefly Sample Collection B DNA Extraction A->B C PCR Amplification of ACC Gene Fragment B->C D PCR Product Purification C->D E Sanger Sequencing D->E F Sequence Analysis for A2083V Mutation E->F

Caption: Workflow for the molecular detection of the A2083V mutation.

Materials:

  • Individual whiteflies (adults or pupae)

  • DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen)

  • PCR primers for the Bemisia tabaci ACC gene flanking the A2083V mutation site (Primer design is crucial and should be based on available B. tabaci ACC gene sequences in GenBank)

  • Taq DNA polymerase and dNTPs

  • PCR thermocycler

  • Agarose gel electrophoresis equipment

  • PCR product purification kit (e.g., QIAquick PCR Purification Kit, Qiagen)

  • Sanger sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from individual whiteflies following the manufacturer's protocol of the chosen DNA extraction kit.

  • PCR Amplification:

    • Design primers to amplify a ~300-500 bp fragment of the ACC gene that includes the A2083V mutation site.

    • Set up a PCR reaction with the extracted DNA, designed primers, Taq polymerase, and dNTPs.

    • Use the following example PCR cycling conditions (optimization may be required):

      • Initial denaturation: 95°C for 5 minutes

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds (dependent on primer Tm)

        • Extension: 72°C for 45 seconds

      • Final extension: 72°C for 10 minutes

  • Verification of PCR Product: Run the PCR product on a 1.5% agarose gel to confirm the amplification of a single band of the expected size.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a purification kit.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Align the obtained sequences with a reference susceptible B. tabaci ACC gene sequence.

    • Examine the codon corresponding to amino acid position 2083.

    • Susceptible individuals will have the codon GCA (Alanine).

    • Resistant individuals will have the codon GTA (Valine).

    • Heterozygous individuals will show a double peak at this position in the chromatogram.

Biochemical Assays

These assays measure the activity of detoxification enzymes that may contribute to metabolic resistance.

Workflow for Biochemical Assays:

A Homogenization of Whiteflies B Centrifugation to Obtain Supernatant A->B C Protein Quantification (e.g., Bradford Assay) B->C D Enzyme Activity Measurement (Spectrophotometer) B->D E Data Analysis (Specific Activity Calculation) C->E D->E

Caption: General workflow for biochemical enzyme assays.

a. Sample Preparation (General):

  • Homogenization: Homogenize 20-30 adult whiteflies in a pre-chilled microcentrifuge tube with an appropriate buffer (see specific assays below) using a plastic pestle.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the enzyme fraction, for the assays.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a Bradford or similar protein assay. This is essential for calculating specific enzyme activity.

b. Esterase (EST) Activity Assay:

  • Homogenization Buffer: 0.1 M phosphate buffer (pH 7.0).

  • Reagents:

    • 0.1 M phosphate buffer (pH 7.0)

    • 30 mM α-naphthyl acetate in acetone (substrate)

    • 1% Fast Blue B salt in 5% SDS (stain)

  • Procedure:

    • Add 10-50 µL of the enzyme supernatant to a microplate well.

    • Add 200 µL of the α-naphthyl acetate solution.

    • Incubate at 30°C for 15 minutes.

    • Add 50 µL of the Fast Blue B salt solution to stop the reaction and develop the color.

    • Measure the absorbance at 595 nm.

    • Calculate the specific activity as µmol of α-naphthol produced per minute per mg of protein.

c. Glutathione S-Transferase (GST) Activity Assay:

  • Homogenization Buffer: 0.1 M phosphate buffer (pH 6.5).

  • Reagents:

    • 0.1 M phosphate buffer (pH 6.5)

    • 100 mM reduced glutathione (GSH)

    • 100 mM 1-chloro-2,4-dinitrobenzene (CDNB)

  • Procedure:

    • Add 10-50 µL of the enzyme supernatant to a microplate well.

    • Add 100 µL of the phosphate buffer.

    • Add 50 µL of the GSH solution.

    • Add 50 µL of the CDNB solution to start the reaction.

    • Immediately measure the change in absorbance at 340 nm for 5 minutes at 25°C.

    • Calculate the specific activity as nmol of CDNB conjugated per minute per mg of protein.

d. Cytochrome P450 Monooxygenase (P450) Activity Assay:

  • Homogenization Buffer: 0.1 M phosphate buffer (pH 7.5) containing 1 mM EDTA, 1 mM DTT, and 1 mM PMSF.

  • Reagents:

    • 0.1 M phosphate buffer (pH 7.5)

    • 2 mM p-nitroanisole in methanol (substrate)

    • 10 mM NADPH

  • Procedure:

    • Add 50 µL of the enzyme supernatant to a microplate well.

    • Add 100 µL of the phosphate buffer.

    • Add 10 µL of the p-nitroanisole solution.

    • Pre-incubate at 30°C for 5 minutes.

    • Add 10 µL of the NADPH solution to start the reaction.

    • Incubate at 30°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M HCl.

    • Measure the absorbance at 405 nm.

    • Calculate the specific activity as pmol of p-nitrophenol produced per minute per mg of protein.

Signaling Pathway

This compound Mode of Action and Resistance Pathway:

cluster_0 Whitefly Cell This compound This compound ACC_S Acetyl-CoA Carboxylase (Susceptible) This compound->ACC_S Inhibits ACC_R Acetyl-CoA Carboxylase (Resistant - A2083V) This compound->ACC_R No Inhibition Lipid_Biosynthesis Lipid Biosynthesis ACC_S->Lipid_Biosynthesis Catalyzes Inhibited_Development Inhibited Development / Mortality ACC_S->Inhibited_Development Leads to ACC_R->Lipid_Biosynthesis Catalyzes Normal_Development Normal Development Lipid_Biosynthesis->Normal_Development

Caption: this compound inhibits susceptible ACC, disrupting lipid biosynthesis and leading to mortality. The A2083V mutation confers resistance by preventing this inhibition.

References

Spiromesifen Spray Application for Cotton Pest Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spiromesifen is a novel contact insecticide and acaricide belonging to the tetronic acid class of chemicals.[1] Its unique mode of action involves the inhibition of lipid biosynthesis (LBI), specifically targeting triglycerides and free fatty acids in pests.[2][3] This mechanism disrupts the normal growth and development of target pests, particularly mites and whiteflies, making it an effective tool for managing key pests in cotton production.[1][2] this compound is primarily active through foliar application and demonstrates efficacy against all developmental stages, with pronounced effects on eggs and nymphs.[2][4] Its translaminar activity allows it to penetrate leaf tissue, providing control of pests on both the upper and lower leaf surfaces.[2][5] Due to its distinct mode of action (IRAC Group 23), this compound is a valuable component in insecticide resistance management (IRM) and Integrated Pest Management (IPM) programs, as it generally lacks cross-resistance with other classes of insecticides.[2][6][7]

Target Pests in Cotton

This compound is effective against a range of sucking pests in cotton. The primary targets include:

  • Whiteflies: (e.g., Bemisia tabaci)[2][5]

  • Spider Mites: (e.g., Two-spotted spider mite, Red spider mite)[2][5][8]

Application Notes

Product Formulation

This compound is commonly available as a Suspension Concentrate (SC) formulation, typically containing 22.9% w/w or 240 g/L of the active ingredient.[2][3][5]

Application Timing

For optimal results, application timing is critical and should be based on diligent scouting and established economic thresholds.

  • Early Infestation: Initiate spray applications at the first sign of pest incidence or when populations begin to increase.[5][9][10] this compound is most effective against juvenile pest stages.[4][11]

  • Threshold-Based Application: Field studies have demonstrated the effectiveness of applying this compound when whitefly populations exceed a threshold of 2 adults per leaf or 0.5 large nymphs per cm² of a leaf disc.[12] For spider mites, treatment is recommended when 50% of plants show symptoms and populations are increasing.[13]

Resistance Management

To preserve the efficacy of this compound and mitigate the development of resistance, the following strategies are essential:

  • Rotate Modes of Action: Avoid consecutive applications of this compound or other Group 23 insecticides. Rotate with insecticides from different IRAC groups.[13][14]

  • IPM Integration: Incorporate this compound into a broader IPM program that includes biological controls, cultural practices, and regular monitoring. This compound is noted to be relatively safe for many beneficial insects, which supports its use in IPM strategies.[5][6]

  • Adherence to Labels: Always follow the product label for recommended application rates and frequencies.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound in cotton pest control.

Table 1: Recommended Application Rates and Spray Volumes for this compound (22.9% SC)

Target Pest(s)Dosage per AcreDosage per HectareDosage per Liter of WaterSpray Volume (Water) per AcrePre-Harvest Interval (PHI)
Whitefly, Mites240 ml[2][5]~500-600 ml[4][15]1.0 - 1.2 ml[5][7]200 Liters[2]10 days[2][5]

Note: Dosages can vary based on pest pressure and canopy density. Higher rates are recommended for dense canopies to ensure thorough coverage.[9] Always consult the specific product label.

Table 2: Efficacy of this compound Against Whitefly (Bemisia tabaci) in Cotton

Active Ingredient & FormulationApplication RatePest Stage TargetedMean Percent ReductionStudy DurationCitation
This compound 22.9% SC1 g/LWhitefly (all stages)86.0% (Year 1)2 Years[16]
This compound 22.9% SC1 g/LWhitefly (all stages)85.9% (Year 2)2 Years[16]
This compound 22.9% SC500 ml/haWhitefly Nymphs75.2% (7 days post-spray)Field Study[4]

Experimental Protocols

Protocol for Field Efficacy Trial of this compound

This protocol outlines a standard methodology for evaluating the field efficacy of this compound against whiteflies or mites in cotton.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).[16][17]

  • Replications: A minimum of three to four replications for each treatment.[16][18]

  • Plot Size: Each plot consists of multiple cotton rows (e.g., 2-4 rows) of a specified length (e.g., 40 feet), with alleys between plots and blocks to prevent spray drift.[18][19]

2. Treatments:

  • Treatment 1: this compound 22.9% SC at the recommended rate (e.g., 240 ml/acre).

  • Treatment 2: A standard check insecticide used for comparison.

  • Treatment 3: Untreated Control (sprayed with water only).

3. Application Procedure:

  • Equipment: Use a calibrated knapsack sprayer, ensuring it is equipped with a hollow cone or triple action nozzle for uniform coverage.[10]

  • Spray Volume: Apply the treatment solution at a consistent volume (e.g., 200 L/acre) to ensure thorough coverage of the cotton plant foliage, including the underside of leaves.[2]

  • Timing: Apply treatments when the pest population reaches a pre-determined economic threshold level (ETL).[15]

4. Data Collection:

  • Sampling: Randomly select five plants from the central rows of each plot for pest population counts.[15]

  • Counting: Count the number of pest life stages (e.g., eggs, nymphs, adults) on three leaves per selected plant (one each from the top, middle, and bottom canopy).[15]

  • Schedule: Conduct pre-treatment counts 24 hours before application and post-treatment counts at regular intervals (e.g., 3, 7, and 14 days after application).

5. Statistical Analysis:

  • The collected data on pest populations should be transformed if necessary (e.g., using angular transformation) to stabilize variance.[15]

  • Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.[15][17]

  • Calculate the percentage reduction in the pest population for each treatment compared to the untreated control.

Visualizations

G cluster_prep Preparation Phase cluster_app Application Phase cluster_post Post-Application Phase Mix 1. Prepare Spray Solution - Fill tank with 1/2 water - Add this compound while agitating - Fill remaining water Calibrate 2. Calibrate Sprayer - Ensure correct nozzle type - Verify flow rate and pressure Scout 3. Pest Scouting - Monitor pest populations - Identify life stages Calibrate->Scout Threshold 4. Check Thresholds - Mites: >50% plants infested - Whiteflies: >2 adults/leaf Scout->Threshold Infestation Level Apply 5. Foliar Application - Spray to achieve full coverage - Target both sides of leaves Threshold->Apply Threshold Met Monitor 6. Monitor Efficacy - Assess pest reduction after 3-10 days Apply->Monitor Wait Period Rotate 7. Plan Next Action - If needed, rotate to a different Mode of Action (MoA) Monitor->Rotate Evaluate Need for Further Treatment

This compound Application Workflow for Cotton Pest Control.

G cluster_pathway This compound Mode of Action Pathway cluster_effects Physiological Effects on Pest cluster_outcome Outcome Spiro This compound Application (Contact/Ingestion) Inhibit Inhibition of Acetyl-CoA Carboxylase (ACC) Spiro->Inhibit Lipid Disruption of Lipid Biosynthesis Inhibit->Lipid Growth Inhibition of Growth & Development (Nymphs, Larvae) Lipid->Growth Fecundity Reduced Female Fecundity Lipid->Fecundity Sterility Egg Sterilization (Transovarian Effect) Lipid->Sterility Control Pest Population Control Growth->Control Fecundity->Control Sterility->Control

Mechanism of Action for this compound in Pest Control.

References

Application Note: In Vitro Enzymatic Assay for Spiromesifen Inhibition of Acetyl-CoA Carboxylase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiromesifen is a potent insecticide and acaricide belonging to the class of spirocyclic tetronic acid derivatives.[1] Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of lipids.[1][2][3] ACCase catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis. By inhibiting this enzyme, this compound disrupts lipid metabolism, leading to reduced fecundity and mortality in susceptible arthropod pests, particularly whiteflies and mites.[2][3] This application note provides a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of this compound against ACCase. The described method is essential for high-throughput screening of potential ACCase inhibitors, structure-activity relationship studies, and for monitoring the development of resistance.

Principle of the Assay

The activity of acetyl-CoA carboxylase can be quantified by measuring the production of one of its reaction products, adenosine diphosphate (ADP). The assay described here utilizes a bioluminescence-based method to detect ADP. In the presence of ADP, a proprietary enzyme, ADP-Glo™ Reagent, catalyzes a reaction that generates a light signal. The amount of light produced is directly proportional to the concentration of ADP formed and, consequently, to the activity of ACCase. The inhibition of ACCase by compounds like this compound results in a decrease in ADP production and a corresponding reduction in the light signal.

Data Presentation

The inhibitory activity of this compound and other potential inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The following table provides representative data for the inhibition of insect ACCase by this compound.

Disclaimer: The IC50 values presented in Table 1 are representative examples for illustrative purposes. Specific IC50 values for this compound against purified insect or mite ACCase are not widely available in the public domain and should be determined experimentally.

Table 1: Representative Inhibitory Activity of this compound against Insect Acetyl-CoA Carboxylase

CompoundTarget EnzymeIC50 (µM)
This compoundBemisia tabaci ACCase (hypothetical)0.5 - 5.0
This compoundTetranychus urticae ACCase (hypothetical)1.0 - 10.0
Control InhibitorInsect ACCaseVaries

Experimental Protocols

This section details the necessary reagents and a step-by-step procedure for conducting the in vitro ACCase inhibition assay.

Materials and Reagents
  • ACCase Enzyme: Purified or partially purified acetyl-CoA carboxylase from the target insect or mite species.

  • This compound: Analytical grade, dissolved in an appropriate solvent (e.g., DMSO).

  • Substrates:

    • Acetyl-CoA

    • Adenosine triphosphate (ATP)

    • Sodium Bicarbonate (NaHCO3)

  • Assay Buffer: e.g., 100 mM HEPES or Tris-HCl, pH 7.5, containing MgCl2 and other necessary co-factors.

  • ADP-Glo™ Kinase Assay Kit (Promega):

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • 96-well or 384-well white, opaque microplates.

  • Multichannel pipettes and sterile tips.

  • Plate reader capable of measuring luminescence.

Assay Protocol (ADP-Glo™ Method)
  • Reagent Preparation:

    • Prepare the ACCase Assay Buffer. A typical buffer may consist of 50 mM HEPES (pH 7.5), 5 mM MgCl2, 2 mM DTT, and 0.1 mg/mL BSA.

    • Prepare stock solutions of ATP (e.g., 10 mM), Acetyl-CoA (e.g., 10 mM), and NaHCO3 (e.g., 1 M).

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare the ACCase enzyme solution by diluting the enzyme stock in cold assay buffer to the desired working concentration. Keep the enzyme on ice.

  • Assay Reaction:

    • To each well of a white, opaque microplate, add the following components in the specified order:

      • 5 µL of Assay Buffer

      • 2.5 µL of this compound dilution (or DMSO for control wells)

      • 2.5 µL of a substrate mix containing ATP, Acetyl-CoA, and NaHCO3 at their final desired concentrations (e.g., 500 µM ATP, 200 µM Acetyl-CoA, 10 mM NaHCO3).

    • Initiate the enzymatic reaction by adding 5 µL of the diluted ACCase enzyme solution to each well.

    • Mix the plate gently by tapping.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 25-37°C) for a predetermined time (e.g., 30-60 minutes).

  • ADP Detection:

    • Following the incubation period, add 15 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to stop the enzymatic reaction and deplete the remaining ATP.

    • Add 30 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.

    • Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

ACCase Catalyzed Reaction and Inhibition by this compound

ACCase_Inhibition AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->ACCase ATP ATP ATP->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA Carboxylation ADP ADP + Pi ACCase->ADP Lipid Fatty Acid / Lipid Biosynthesis MalonylCoA->Lipid This compound This compound This compound->ACCase Inhibition

Caption: Mechanism of ACCase inhibition by this compound.

Experimental Workflow for ACCase Inhibition Assay

Assay_Workflow Start Start: Prepare Reagents (Buffer, Substrates, Enzyme, this compound) Dispense Dispense Buffer and this compound/ Control to Microplate Start->Dispense AddSubstrates Add Substrate Mix (ATP, Acetyl-CoA, Bicarbonate) Dispense->AddSubstrates AddEnzyme Initiate Reaction: Add ACCase Enzyme AddSubstrates->AddEnzyme IncubateReaction Incubate at Optimal Temperature AddEnzyme->IncubateReaction AddADPGlo Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent IncubateReaction->AddADPGlo IncubateADPGlo Incubate at Room Temperature AddADPGlo->IncubateADPGlo AddDetection Generate Luminescent Signal: Add Kinase Detection Reagent IncubateADPGlo->AddDetection IncubateDetection Incubate to Stabilize Signal AddDetection->IncubateDetection Read Measure Luminescence (Plate Reader) IncubateDetection->Read Analyze Data Analysis: Calculate % Inhibition and IC₅₀ Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro ACCase inhibition assay.

References

Troubleshooting & Optimization

Spiromesifen Degradation in Alkaline Conditions: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation kinetics of spiromesifen in alkaline pH water. It includes troubleshooting guidance for common experimental issues and detailed FAQs to support your research.

Frequently Asked Questions (FAQs)

Q1: How does alkaline pH affect the stability of this compound in aqueous solutions?

This compound is susceptible to hydrolysis, and its degradation rate is significantly influenced by pH. In alkaline conditions, the rate of hydrolysis increases substantially. The primary degradation product formed through hydrolysis is this compound-enol.

Q2: What are the expected half-lives of this compound at different pH values?

The hydrolytic half-life of this compound decreases as the pH becomes more alkaline. Data indicates a significantly faster degradation at pH 9 compared to neutral or acidic conditions.[1][2]

Q3: What is the main degradation product of this compound hydrolysis in alkaline water?

Q4: Are there any secondary degradation products I should be aware of?

While this compound-enol is the major metabolite, other minor degradation products might be formed depending on the specific experimental conditions, such as exposure to light, which can lead to photolytic metabolites.[2][4]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible degradation rates.

  • Potential Cause 1: pH Fluctuation. The pH of the buffered solution may change over the course of the experiment due to absorption of atmospheric CO2 or interactions with vessel surfaces.

    • Solution: Regularly monitor and, if necessary, adjust the pH of your reaction solution. Ensure your buffer has sufficient capacity for the duration of the experiment. Use sealed reaction vessels where appropriate.

  • Potential Cause 2: Temperature Variability. The rate of chemical reactions, including hydrolysis, is temperature-dependent.

    • Solution: Conduct experiments in a temperature-controlled environment, such as a water bath or incubator, and monitor the temperature throughout the study.

  • Potential Cause 3: Purity of this compound. Impurities in the this compound standard could interfere with the analysis or degrade at different rates.

    • Solution: Use a certified reference standard of known purity.

Issue 2: Difficulty in quantifying this compound and its enol metabolite.

  • Potential Cause 1: Co-elution in Chromatography. this compound and this compound-enol may not be adequately separated by the chromatographic method.

    • Solution: Optimize the mobile phase composition, gradient, and column chemistry to achieve baseline separation. Refer to established analytical methods for suitable starting conditions.[5]

  • Potential Cause 2: Matrix Effects in Complex Samples. If working with environmental water samples, other organic or inorganic constituents can suppress or enhance the analyte signal in mass spectrometry.

    • Solution: Employ matrix-matched standards for calibration. Utilize solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering substances.[6][7] The use of isotopically labeled internal standards is also highly recommended.[8]

  • Potential Cause 3: Instability of Analytes during Sample Preparation. this compound may degrade during extraction or pre-analytical steps if exposed to alkaline conditions.

    • Solution: Acidify the sample during extraction to prevent further degradation of the parent compound.[5]

Issue 3: Low recovery of this compound or its degradation products.

  • Potential Cause 1: Adsorption to Labware. this compound and its metabolites may adsorb to the surfaces of glass or plastic containers, especially at low concentrations.

    • Solution: Silanize glassware to reduce active sites for adsorption. Pre-rinse pipette tips and containers with the sample or standard solution.

  • Potential Cause 2: Inefficient Extraction. The chosen extraction solvent and method may not be optimal for both the parent compound and its more polar metabolite.

    • Solution: Validate your extraction method by determining recovery rates for both this compound and this compound-enol at various concentrations. A mixture of solvents may be necessary to ensure efficient extraction of compounds with different polarities.[9]

Data on this compound Hydrolysis

The following table summarizes the hydrolysis half-life of this compound at different pH values and temperatures, as reported in the literature.

pHTemperature (°C)Half-life (days)
420107.3
42553.3
72044.7 - 45
72524.8
9204.8
9254.3

Data compiled from sources[1][2][10].

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis Rate in Alkaline Water

This protocol outlines a general procedure for studying the degradation kinetics of this compound in a controlled laboratory setting.

  • Preparation of Buffer Solution: Prepare a buffer solution at the desired alkaline pH (e.g., pH 9) using an appropriate buffer system (e.g., borate buffer). Filter the buffer through a 0.22 µm filter.

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) to minimize the amount of solvent added to the aqueous solution.

  • Initiation of the Experiment: In a temperature-controlled environment, add a small aliquot of the this compound stock solution to the alkaline buffer to achieve the desired initial concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the hydrolysis rate.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction solution.

  • Sample Quenching: Immediately quench the hydrolysis reaction in the collected samples by adding a small amount of acid (e.g., formic acid) to lower the pH.[5] This stabilizes the remaining this compound.

  • Sample Analysis: Analyze the quenched samples for the concentration of this compound and its degradation product, this compound-enol. The preferred analytical method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[8]

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting linear regression will be the negative of the first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Visualizations

Hydrolysis_Pathway cluster_conditions Condition This compound This compound Enol This compound-enol (Major Degradation Product) This compound->Enol Hydrolysis (OH⁻) Alkaline pH Alkaline pH

Caption: Hydrolysis pathway of this compound in alkaline conditions.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Alkaline Buffer (e.g., pH 9) C Initiate Reaction in Temperature-Controlled Environment A->C B Prepare this compound Stock Solution B->C D Collect Samples at Time Intervals C->D E Quench Reaction with Acid D->E F Analyze by LC-MS/MS E->F G Determine Rate Constant and Half-life F->G

Caption: Workflow for this compound degradation kinetics study.

References

Technical Support Center: Enhancing the Storage Stability of Spiromesifen Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the storage stability of Spiromesifen formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in formulations?

A1: The storage stability of this compound is primarily influenced by three main factors:

  • pH: this compound is susceptible to hydrolysis, especially under alkaline conditions. The rate of degradation increases as the pH rises.

  • Temperature: Elevated temperatures accelerate the degradation of this compound. Formulations should be stored at controlled ambient or refrigerated temperatures.

  • Light: Exposure to UV light can lead to significant photodegradation of the active ingredient.

Q2: What is the main degradation product of this compound?

A2: The primary degradation product of this compound under hydrolytic (water-based), thermal, and photolytic stress is this compound-enol.[1][2] In many analytical methods and residue definitions, the sum of this compound and this compound-enol is considered the total residue.[3]

Q3: What are the typical formulation types for this compound?

A3: this compound is commonly available in suspension concentrate (SC) and wettable powder (WP) formulations.[4]

Q4: How long can I expect this compound to be stable in a typical formulation under recommended storage conditions?

A4: When stored under recommended conditions (cool, dark, and dry place), a well-formulated this compound product is expected to be stable for at least two years. However, stability can be compromised if the formulation is exposed to high temperatures, direct sunlight, or incompatible packaging.

Troubleshooting Guide

Issue 1: Observed loss of active ingredient concentration over time in a suspension concentrate (SC) formulation.

Possible Causes and Solutions:

  • Cause A: Hydrolytic Degradation. this compound is prone to hydrolysis, which is accelerated by alkaline pH.

    • Troubleshooting Steps:

      • Measure the pH of your formulation. A pH above 7 can significantly increase the rate of hydrolysis.

      • If the pH is alkaline, consider incorporating a buffering agent to maintain a slightly acidic to neutral pH (ideally between 4 and 7).[5]

      • Store the formulation at lower temperatures to reduce the rate of hydrolysis.

  • Cause B: Thermal Degradation. High storage temperatures can lead to the breakdown of this compound.

    • Troubleshooting Steps:

      • Review the storage conditions of your laboratory. Avoid placing formulations near heat sources or in direct sunlight.

      • For long-term storage, consider refrigeration, provided it does not negatively impact the physical properties of the formulation (e.g., crystal growth).

      • When developing a new formulation, consider incorporating thermal stabilizers.

  • Cause C: Photodegradation. Exposure to UV light can cause significant degradation.

    • Troubleshooting Steps:

      • Store formulations in opaque or amber-colored containers to protect them from light.

      • Incorporate UV absorbers or photostabilizers into the formulation to mitigate the effects of light exposure.[5][6]

Issue 2: Physical changes in the formulation, such as sedimentation, caking, or crystal growth.

Possible Causes and Solutions:

  • Cause A: Poor Suspension Stability (for SC formulations). The solid particles of this compound may settle over time.

    • Troubleshooting Steps:

      • Ensure an adequate amount of a suitable suspending agent, such as xanthan gum, is used in the formulation.

      • Incorporate dispersants to prevent the agglomeration of active ingredient particles.

      • Optimize the particle size of the milled this compound; a uniform size of less than 5µm is generally preferred for SC formulations.

  • Cause B: Crystal Growth. Temperature fluctuations can promote the growth of this compound crystals.

    • Troubleshooting Steps:

      • Incorporate crystal growth inhibitors into the formulation.

      • Optimize the solvent system to ensure this compound remains stable in suspension.

      • Avoid freeze-thaw cycles during storage.

Data on this compound Stability

The following tables summarize the degradation kinetics of this compound under various conditions.

Table 1: Hydrolysis Half-Life of this compound at Different pH and Temperatures

Temperature (°C)pH 4pH 7pH 9
20107 days45 days4.8 days
2553 days4.3 daysNot Reported
502.2 days2.6 hoursNot Reported

Source: Adapted from JMPR 2016 Evaluation[4]

Table 2: Photodegradation Half-Life of this compound

Light SourcepHTemperature (°C)Half-Life
Polychromatic Light4251.7 days
UV LightNot SpecifiedNot Specified3-4 days
SunlightNot SpecifiedNot Specified5.2-8.1 days

Source: Adapted from various persistence studies[4][5]

Experimental Protocols

Protocol 1: Accelerated Storage Stability Testing

This protocol is based on the EPA and CIPAC guidelines for accelerated stability testing of pesticide formulations.[3][7]

Objective: To rapidly assess the chemical and physical stability of a this compound formulation under elevated temperature conditions.

Methodology:

  • Sample Preparation: Place a known quantity of the this compound formulation into a suitable, sealed container made of the intended commercial packaging material.

  • Initial Analysis (Time Zero):

    • Determine the initial concentration of this compound and its primary degradant, this compound-enol, using a validated analytical method (e.g., HPLC-MS/MS).

    • Record the initial physical properties of the formulation (e.g., appearance, pH, viscosity, suspensibility).

  • Storage: Place the sealed samples in a calibrated oven maintained at 54°C ± 2°C for 14 days.

  • Final Analysis (After 14 Days):

    • After the storage period, allow the samples to return to room temperature.

    • Re-analyze the concentration of this compound and this compound-enol.

    • Re-evaluate the physical properties and note any changes, such as phase separation, color change, or crystal growth.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Compare the final physical properties to the initial measurements. The formulation is generally considered stable if there is no significant degradation of the active ingredient and no unacceptable changes in its physical properties.

Protocol 2: Determination of this compound and this compound-enol by HPLC-MS/MS

Objective: To quantify the concentration of this compound and its main degradation product, this compound-enol, in a formulation sample.

Methodology:

  • Standard Preparation:

    • Prepare stock solutions of analytical standards of this compound and this compound-enol in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation and dilute it with a known volume of solvent (e.g., acetonitrile/water mixture) to bring the concentration of this compound within the calibration range.

    • Vortex or sonicate the sample to ensure complete dissolution/dispersion.

    • Filter the sample through a 0.45 µm syringe filter before analysis.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.[8]

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and this compound-enol.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration for each standard.

    • Determine the concentration of this compound and this compound-enol in the samples by comparing their peak areas to the calibration curve.

Visualizations

This compound Degradation Pathways cluster_factors Degradation Factors This compound This compound Enol This compound-enol (Primary Degradant) This compound->Enol Hydrolysis (pH, Temp) Photodegradation (UV) Thermal Degradation Other Further Degradation Products Enol->Other Further Oxidation/ Hydroxylation pH High pH pH->this compound Temp High Temperature Temp->this compound UV UV Light UV->this compound

Caption: Key degradation pathways of this compound.

Workflow for Accelerated Stability Testing Start Start: Formulation Sample Initial_Analysis Time Zero Analysis: - AI Concentration - Physical Properties Start->Initial_Analysis Storage Store at 54°C for 14 Days Initial_Analysis->Storage Final_Analysis Final Analysis: - AI Concentration - Physical Properties Storage->Final_Analysis Evaluation Data Evaluation: - Calculate Degradation % - Compare Properties Final_Analysis->Evaluation End End: Stability Report Evaluation->End Strategies to Improve Formulation Stability cluster_chemical Chemical Stabilization cluster_physical Physical Stabilization Problem Formulation Instability (Chemical & Physical) pH_Control pH Control (Buffers) Problem->pH_Control Mitigates Hydrolysis Photostabilization Photostabilization (UV Absorbers) Problem->Photostabilization Prevents Photodegradation Antioxidants Antioxidants Problem->Antioxidants Prevents Oxidation Suspending_Agents Suspending Agents (Xanthan Gum) Problem->Suspending_Agents Prevents Sedimentation Dispersants Dispersants Problem->Dispersants Prevents Agglomeration Crystal_Inhibitors Crystal Growth Inhibitors Problem->Crystal_Inhibitors Prevents Crystal Growth

References

Technical Support Center: Overcoming Spiromesifen Resistance in Whiteflies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to metabolic resistance to Spiromesifen in whitefly populations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary resistance mechanisms to this compound observed in whiteflies?

A1: The most significant and well-documented mechanism of resistance to this compound in whiteflies, such as Bemisia tabaci, is a target-site mutation. Specifically, an amino acid substitution (A2083V) in the acetyl-CoA carboxylase (ACC) enzyme, the target of this compound, has been identified in highly resistant populations from Spain and Australia[1][2]. While metabolic resistance is a common mechanism for other insecticides, its role in this compound resistance in whiteflies is less clear. Some studies have found that enhanced detoxification by enzymes does not appear to be a critical contributor, as synergists failed to restore susceptibility in highly resistant strains[3][4]. However, other research indicates that metabolic enzymes, particularly esterases (EST) and cytochrome P450 monooxygenases (P450s), may play a role in some populations or biotypes after selection pressure[5].

Q2: How can I determine if my whitefly population has metabolic resistance versus target-site resistance?

A2: A multi-step approach is recommended. First, conduct a synergist bioassay using an inhibitor like piperonyl butoxide (PBO), which primarily inhibits P450 enzymes. If pre-treatment with PBO significantly increases the mortality rate of your resistant population when exposed to this compound, it suggests P450-mediated metabolic resistance is involved[6][7]. If PBO has no effect, target-site resistance is more likely[3][4]. The second step involves comparative biochemical assays to measure the activity of detoxification enzyme families (P450s, GSTs, CCEs) between your resistant strain and a known susceptible strain. Finally, molecular analysis (sequencing of the ACC gene) can confirm the presence of target-site mutations like A2083V[2].

Q3: My synergist bioassay with piperonyl butoxide (PBO) showed no effect on this compound toxicity. What does this indicate?

A3: The lack of synergism by PBO is strong evidence that the resistance in your whitefly population is not primarily mediated by cytochrome P450 monooxygenases[3][8]. This result points towards a target-site resistance mechanism, such as the A2083V mutation in the ACC enzyme[1][2]. It suggests that the whiteflies are not effectively detoxifying the insecticide but rather that the insecticide is no longer able to bind to its target site.

Q4: What level of resistance to this compound is considered high in whiteflies?

A4: Extremely high levels of resistance have been reported in some field populations of Bemisia tabaci. For instance, populations in Spain have shown resistance ratios greater than 10,000-fold compared to susceptible strains, with LC50 values exceeding 30,000 mg/L[3][4]. In contrast, other species like Trialeurodes vaporariorum have demonstrated more moderate resistance levels, up to 26-fold[8]. Resistance ratios between 5-10 are often considered low, 10-40 as moderate, and anything above 40 as high[9].

Q5: If my whitefly population is resistant to this compound, will other insecticides still be effective?

A5: Yes, it is likely. Studies have shown that this compound-resistant strains often lack cross-resistance to other major insecticide classes, including neonicotinoids, pyrethroids, and organophosphates[3][10]. This makes this compound a candidate for inclusion in resistance management programs that rely on the rotation of insecticides with different modes of action[11][12]. For example, populations highly resistant to this compound may still be susceptible to diamides like cyantraniliprole[9].

Section 2: Troubleshooting Guides

Issue 1: High Variability or Inconsistent Results in Bioassays

  • Possible Cause: Non-standardized age of whiteflies used in experiments. Nymphs and adults have different levels of susceptibility to insecticides[1].

  • Troubleshooting Steps:

    • Always use a consistent life stage and age for all bioassays (e.g., 1st or 2nd instar nymphs).

    • Ensure a synchronized cohort of insects by controlling the timing of oviposition.

    • Maintain stable and consistent environmental conditions (temperature, humidity, photoperiod) for both rearing and experiments, as these can affect insect physiology and insecticide efficacy[9][13].

    • Always run a parallel bioassay with a known susceptible reference strain to benchmark resistance levels.

Issue 2: Synergist (e.g., PBO) is Causing Mortality in Control Groups

  • Possible Cause: The concentration of the synergist used is inherently toxic to the whiteflies.

  • Troubleshooting Steps:

    • Before conducting the main synergist bioassay, perform a dose-response experiment for the synergist alone.

    • Identify the highest concentration of the synergist that results in negligible mortality (typically <5-10%) after the full exposure period.

    • Use this predetermined, non-lethal concentration for all subsequent synergist experiments.

Issue 3: No Significant Difference in Detoxification Enzyme Activity Detected Between Resistant and Susceptible Strains

  • Possible Cause: The resistance mechanism is not metabolic, or the wrong enzyme class is being investigated.

  • Troubleshooting Steps:

    • Re-evaluate the results from your synergist bioassays. If PBO had no effect, a lack of difference in P450 activity is expected.

    • Confirm that the protein concentrations in your samples are accurate and that the assay is being performed within the linear range of the reaction.

    • Consider that the primary resistance mechanism is likely target-site. Proceed with molecular analysis to sequence the ACC gene to check for known mutations[2].

    • Remember that in some B. tabaci biotypes, esterase (EST) activity, rather than P450, showed a more significant increase after this compound selection[5]. Ensure you are assaying all major enzyme families.

Section 3: Data & Pathways

Data Presentation

Table 1: Documented Resistance Levels to this compound in Bemisia tabaci

Population / Strain Species / Biotype Origin LC50 (mg/L) Resistance Ratio (RR) Citation
Susceptible B. tabaci Lab Strain 0.78 - [8]
Field Population B. tabaci Spain > 30,000 > 10,000-fold [3][4]
Lab-Selected B. tabaci Spain > 30,000 > 10,000-fold [3]

| Spanish 'Q' type | B. tabaci Q-biotype | Spain | 6.2 | 15-fold |[10] |

Table 2: Changes in Detoxification Enzyme Activity in Bemisia tabaci Biotypes After 8 Generations of this compound Selection

Enzyme B-biotype (Fold Change) Q-biotype (Fold Change) Citation
Esterases (EST) 1.61 21.5 [5]
Cytochrome P450 (P450) 1.08 1.77 [5]

| Glutathione S-Transferases (GST) | Negative Change | Negative Change |[5] |

Signaling Pathways and Workflows

G start_end start_end process process decision decision result result sub_result sub_result start Field Observation: This compound Fails to Control Whiteflies bioassay Step 1: Bioassay (Resistant vs. Susceptible Strain) Determine LC50 and RR start->bioassay check_res Is Resistance Confirmed (RR > 10)? bioassay->check_res synergist_assay Step 2: Synergist Bioassay (e.g., with PBO) check_res->synergist_assay Yes no_res Conclusion: No Significant Resistance. Review Application Method. check_res->no_res No check_syn Does PBO Restore Susceptibility? synergist_assay->check_syn biochem_assay Step 3: Biochemical Assays (P450, EST, GST activity) synergist_assay->biochem_assay Parallel Analysis molecular_assay Step 3: Molecular Analysis (Sequence ACC gene) check_syn->molecular_assay No metabolic_res Conclusion: Metabolic Resistance (P450-mediated) check_syn->metabolic_res Yes other_metabolic Conclusion: Metabolic Resistance (e.g., Esterase-mediated) biochem_assay->other_metabolic EST/GST activity elevated target_res Conclusion: Target-Site Resistance (e.g., A2083V mutation) molecular_assay->target_res

Caption: Workflow for investigating the mechanism of this compound resistance in whiteflies.

G cluster_cell Insect Cell compound compound process process gene gene protein protein outcome Enhanced Tolerance spiromesifen_in This compound receptor Signaling Cascade (e.g., MAPK pathway) spiromesifen_in->receptor Induces Stress metabolism Metabolism spiromesifen_in->metabolism transcription_factor Transcription Factors (e.g., CncC/Maf) receptor->transcription_factor Activates p450_gene P450 Gene (e.g., CYP6CM1) transcription_factor->p450_gene Upregulates Transcription p450_protein P450 Enzyme p450_gene->p450_protein Translation p450_protein->metabolism Catalyzes metabolite Inactive Metabolite metabolism->metabolite metabolite->outcome Excreted spiromesifen_out This compound (External) spiromesifen_out->spiromesifen_in Enters Cell

Caption: Generalized pathway of P450-mediated metabolic resistance to insecticides.

Section 4: Key Experimental Protocols

Protocol 1: Nymphal Leaf-Dip Bioassay for LC50 Determination (Adapted from IRAC Method 016)

This protocol is designed to determine the lethal concentration (LC50) of this compound required to kill 50% of a whitefly nymph population.

Materials:

  • Insecticide-free cotton or eggplant plants (30-40 days old)[9].

  • Cages for rearing whiteflies.

  • Clip cages[9].

  • Technical grade this compound.

  • Acetone or appropriate solvent.

  • Triton X-100 or similar surfactant.

  • Distilled water.

  • Beakers, graduated cylinders, and pipettes.

  • Stereo microscope.

Methodology:

  • Insect Rearing: Rear susceptible and resistant whitefly populations on host plants in separate, controlled environments (e.g., 27±2°C, 60-70% RH, 14:10 L:D photoperiod)[9].

  • Plant Infestation: Place 10-15 adult female whiteflies into each clip cage and attach them to the underside of leaves on clean plants. Allow 24 hours for oviposition, then remove the adults.

  • Nymph Development: Return the plants to the controlled environment and allow eggs to hatch and develop into 1st or early 2nd instar nymphs (approximately 7-10 days).

  • Preparation of Insecticide Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a serial dilution of at least 5-7 concentrations using distilled water containing a surfactant (e.g., 0.02% Triton X-100). Include a control solution containing only water and surfactant.

  • Leaf Dipping: Excise the infested leaves from the plants. Dip each leaf into a test concentration (or control) for 20-30 seconds with gentle agitation[14].

  • Drying and Incubation: Place the treated leaves on a paper towel to air dry for 1-2 hours. Once dry, place them abaxial side up on an agar bed (1.5%) in a petri dish to maintain turgor.

  • Incubation: Seal the petri dishes and place them in a controlled environment chamber for 10-12 days[13].

  • Mortality Assessment: Using a stereo microscope, count the number of live and dead nymphs. Dead nymphs are typically desiccated, discolored, or show no movement when prodded with a fine brush.

  • Data Analysis: Correct mortality using Abbott's formula if control mortality is between 5% and 20%. Analyze the dose-response data using probit analysis to calculate the LC50, 95% fiducial limits, and slope[9]. The Resistance Ratio (RR) is calculated as: RR = LC50 of Resistant Population / LC50 of Susceptible Population.

Protocol 2: General Biochemical Assays for Detoxification Enzymes

This protocol provides a general workflow for measuring the activity of P450s, GSTs, and CCEs using a microplate reader.

Materials:

  • Whitefly samples (resistant and susceptible strains), flash-frozen in liquid nitrogen.

  • Phosphate buffer (e.g., 0.1 M, pH 7.6).

  • Microplate reader.

  • 96-well microplates.

  • Protein quantification assay kit (e.g., Bradford or BCA).

  • Specific substrates and reagents for each enzyme:

    • P450: 7-ethoxycoumarin O-deethylation (ECOD) assay or p-nitroanisole O-demethylation (PNOD) assay[15].

    • GST: 1-chloro-2,4-dinitrobenzene (CDNB) and reduced glutathione (GSH)[5][16].

    • CCE (Esterase): p-nitrophenyl acetate (pNPA) or α-naphthyl acetate[5].

Methodology:

  • Homogenization: Homogenize pools of 30-50 adult whiteflies (or an equivalent mass of nymphs) in ice-cold phosphate buffer.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet debris. The resulting supernatant is the enzyme source.

  • Protein Quantification: Determine the total protein concentration of the supernatant for each sample to normalize enzyme activity.

  • Enzyme Reaction (General Procedure): a. Pipette the enzyme supernatant into wells of a 96-well plate. b. Add the appropriate buffer and substrate solution to each well to initiate the reaction. c. Immediately place the plate in a microplate reader pre-set to the correct wavelength and temperature. d. Measure the change in absorbance (or fluorescence) over time.

  • Specific Assay Example (GST with CDNB): a. To each well, add 100 µL of phosphate buffer, 20 µL of enzyme supernatant, 10 µL of GSH solution, and 10 µL of CDNB solution. b. Measure the increase in absorbance at 340 nm for 5-10 minutes[15][16].

  • Data Analysis: Calculate the rate of reaction (e.g., mOD/min). Normalize this rate by the total protein concentration in the sample to get the specific activity (e.g., nmol/min/mg protein). Compare the specific activities of the resistant and susceptible strains using appropriate statistical tests (e.g., t-test or ANOVA).

References

Enhancing Spiromesifen efficacy on waxy leaves with non-ionic surfactants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the efficacy of the insecticide/miticide Spiromesifen on plants with waxy leaves through the use of non-ionic surfactants.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound with non-ionic surfactants to plants with waxy leaf surfaces.

Issue Possible Cause Troubleshooting Steps
Poor efficacy of this compound on waxy-leaved plants (e.g., citrus, brassicas, succulents). 1. Inadequate wetting and spreading of the spray solution on the hydrophobic leaf surface.[1] 2. Run-off of spray droplets before the active ingredient can penetrate the leaf cuticle.[1] 3. Sub-optimal concentration of the non-ionic surfactant.1. Incorporate a non-ionic surfactant: Add a non-ionic surfactant to the tank mix to reduce the surface tension of the spray solution, leading to better droplet spreading and coverage.[1] 2. Verify surfactant concentration: Ensure the non-ionic surfactant is used at the manufacturer's recommended concentration. Start with the lower recommended rate and adjust as needed based on plant type and environmental conditions. 3. Optimize spray application: Use spray nozzles that produce a fine to medium droplet size to maximize coverage and minimize runoff.
Phytotoxicity observed on treated plants (e.g., leaf burn, spotting). 1. Excessive concentration of the non-ionic surfactant.[1] 2. Application during periods of high temperature or direct sunlight. 3. Plant sensitivity to the specific non-ionic surfactant used.1. Reduce surfactant concentration: If phytotoxicity is observed, lower the concentration of the non-ionic surfactant in the next application.[1] 2. Adjust application timing: Apply this compound and surfactant mixtures during cooler parts of the day, such as early morning or late evening, to avoid rapid drying and potential for leaf burn. 3. Conduct a patch test: Before treating a large area, test the this compound and non-ionic surfactant mixture on a small portion of the plants to assess for any adverse reactions. 4. Select a different non-ionic surfactant: Some plant species may be sensitive to certain surfactants. If phytotoxicity persists, consider trying a different brand or formulation of non-ionic surfactant.
Inconsistent results between experiments. 1. Variability in environmental conditions (temperature, humidity). 2. Differences in the waxy cuticle composition of the target plants.[2] 3. Inconsistent mixing of the tank solution.1. Standardize environmental conditions: Conduct experiments under controlled and consistent environmental conditions whenever possible. 2. Characterize plant material: Document the species, age, and condition of the plants used in each experiment, as these factors can influence the thickness and composition of the leaf cuticle. 3. Ensure proper mixing: Thoroughly agitate the tank mix before and during application to ensure a uniform distribution of this compound and the non-ionic surfactant.

Frequently Asked Questions (FAQs)

Q1: How do non-ionic surfactants improve the efficacy of this compound on waxy leaves?

A1: Non-ionic surfactants are adjuvants that reduce the surface tension of the spray solution.[1] This allows the spray droplets to spread out more evenly across the waxy, water-repellent leaf surface instead of beading up and rolling off.[1] Improved spreading leads to a larger contact area and increased penetration of the active ingredient, this compound, through the waxy cuticle to its target site within the plant tissue.[2]

Q2: What type of non-ionic surfactant should I use with this compound?

A2: It is recommended to use a non-ionic surfactant that is registered for agricultural use and is compatible with this compound formulations. Always refer to the this compound product label for any specific recommendations or restrictions on adjuvant use.

Q3: What is the recommended concentration of non-ionic surfactant to use with this compound?

A3: The optimal concentration of a non-ionic surfactant can vary depending on the product, the target plant species, and environmental conditions. Generally, it is best to start with the lowest recommended rate on the surfactant label and conduct small-scale trials to determine the most effective concentration that does not cause phytotoxicity.

Q4: Can I mix other pesticides or nutrients with this compound and a non-ionic surfactant?

A4: Tank mixing multiple products can sometimes lead to compatibility issues or reduced efficacy. It is crucial to perform a jar test to check for physical compatibility before mixing large quantities. Always consult the product labels for all components of a potential tank mix for any known incompatibilities.

Q5: Will using a non-ionic surfactant affect the residual activity of this compound?

A5: By improving the initial deposition and uptake of this compound, a non-ionic surfactant can potentially enhance its overall performance, which may be perceived as an extension of its residual activity. However, the inherent residual properties of this compound are determined by its chemical nature and degradation rate.

Experimental Protocols

Protocol for Evaluating the Efficacy of this compound with a Non-Ionic Surfactant on Two-Spotted Spider Mites (Tetranychus urticae) on a Waxy-Leaved Plant (e.g., Bean Plants)

1. Objective: To determine if the addition of a non-ionic surfactant enhances the acaricidal efficacy of this compound against Tetranychus urticae on a plant with a waxy leaf surface.

2. Materials:

  • This compound formulation (e.g., 240 SC)

  • Non-ionic surfactant

  • Potted bean plants (or another suitable waxy-leaved host plant)

  • A healthy, susceptible colony of Tetranychus urticae

  • Distilled water

  • Pressurized sprayer

  • Microscope

  • Fine camel-hair brush

  • Petri dishes

  • Leaf discs (of a standard diameter)

3. Experimental Design:

  • Treatments:

    • Control (distilled water only)

    • Non-ionic surfactant only (at the desired concentration)

    • This compound only (at a sub-lethal concentration to allow for potential enhancement to be observed)

    • This compound + Non-ionic surfactant

  • Replication: A minimum of 4 replicates per treatment.

  • Experimental Unit: A single potted plant or a set of leaf discs in a petri dish.

4. Procedure: a. Mite Infestation: i. Select healthy, uniform bean plants. ii. Using a fine camel-hair brush, transfer a known number of adult female T. urticae (e.g., 20) onto each leaf to be treated. iii. Allow the mites to establish and lay eggs for 24-48 hours.

5. Data Analysis:

  • Analyze the mortality data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences between the treatments.

Data Presentation

The following tables provide an example of how to structure quantitative data from an efficacy trial.

Table 1: Efficacy of this compound with and without a Non-ionic Surfactant against Tetranychus urticae on Bean Plants (7 Days After Treatment)

TreatmentConcentration (this compound)Concentration (Non-ionic Surfactant)Mean Mortality (%)Standard Deviation
Control0 ppm0% v/v2.5± 1.1
Non-ionic Surfactant0 ppm0.1% v/v5.2± 2.3
This compound50 ppm0% v/v45.8± 5.7
This compound + Non-ionic Surfactant50 ppm0.1% v/v88.3± 4.9

Table 2: Lethal Concentration (LC50) Values for this compound with and without a Non-ionic Surfactant against Tetranychus urticae

TreatmentLC50 (ppm)95% Confidence Interval
This compound55.250.1 - 60.8
This compound + Non-ionic Surfactant28.725.4 - 32.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis mite_colony Maintain Mite Colony infest Infest Plants with Mites mite_colony->infest plant_prep Prepare Host Plants plant_prep->infest prep_solutions Prepare Treatment Solutions infest->prep_solutions apply_treatments Apply Treatments prep_solutions->apply_treatments incubate Incubate Under Controlled Conditions apply_treatments->incubate count_mites Count Live/Dead Mites incubate->count_mites calc_mortality Calculate % Mortality count_mites->calc_mortality stat_analysis Statistical Analysis calc_mortality->stat_analysis

Caption: Experimental workflow for evaluating this compound efficacy.

troubleshooting_logic start Poor Efficacy Observed check_surfactant Are you using a non-ionic surfactant? start->check_surfactant add_surfactant Add a non-ionic surfactant to the tank mix. check_surfactant->add_surfactant No check_concentration Is the surfactant concentration optimal? check_surfactant->check_concentration Yes add_surfactant->check_concentration adjust_concentration Adjust surfactant concentration (start low). check_concentration->adjust_concentration No check_coverage Is spray coverage adequate? check_concentration->check_coverage Yes adjust_concentration->check_coverage optimize_spray Optimize spray application (nozzles, pressure). check_coverage->optimize_spray No end Improved Efficacy check_coverage->end Yes optimize_spray->end

Caption: Troubleshooting logic for poor this compound efficacy.

References

Technical Support Center: Optimizing Spiromesifen Application in Greenhouses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Spiromesifen in greenhouse settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental applications, with a focus on maximizing efficacy through the optimization of droplet size.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a non-systemic insecticide and acaricide belonging to the tetronic acid chemical class.[1] Its primary mode of action is the inhibition of lipid biosynthesis, specifically targeting acetyl-CoA carboxylase (ACCase).[1] This disruption of fatty acid and lipid formation prevents pests from developing properly, leading to mortality.[1]

Q2: What greenhouse pests are most effectively controlled by this compound?

A2: this compound is highly effective against various greenhouse pests, particularly spider mites (like Tetranychus urticae) and whiteflies (Trialeurodes vaporariorum and Bemisia tabaci).[2][3][4] It is active against all developmental stages of mites, including eggs, nymphs, and adults, and is particularly effective against the egg and nymphal stages of whiteflies.[2][5][6]

Q3: What is the general recommendation for applying this compound to ensure effective pest control?

A3: For optimal control, this compound should be applied as a full coverage spray to the foliage, ensuring thorough wetting of both the top and bottom leaf surfaces.[2] Application should commence as soon as pests are detected to target the more susceptible juvenile stages.[7]

Optimizing Droplet Size for Enhanced Efficacy

Q4: Why is droplet size important for this compound application in a greenhouse?

A4: Droplet size is a critical factor in the efficacy of pesticide applications. For foliar-applied products like this compound, smaller droplets can provide more uniform coverage of the plant surface, increasing the likelihood of contact with pests.[8][9] However, very fine droplets are more susceptible to drift.[1] Therefore, optimizing droplet size is a balance between achieving thorough coverage and minimizing off-target application.

Q5: What is the optimal droplet size for this compound application on common greenhouse pests?

A5: Research suggests that fine to medium-sized droplets are generally effective for controlling insects and mites on foliage.[9][10] A study evaluating this compound against two-spotted spider mites on greenhouse cotton used a volume median diameter (Dv0.5) of 258 µm, which was found to be effective.[2] While direct comparative studies on a range of droplet sizes for this compound are limited, the goal is to achieve thorough coverage of the target pests, which often reside on the undersides of leaves.

Quantitative Data Summary

The following table summarizes efficacy data for this compound against key greenhouse pests from a laboratory and greenhouse study.

Pest StageThis compound Concentration (µg a.i./mL)Mortality / InhibitionSource
Greenhouse Whitefly (Trialeurodes vaporariorum)
Egg1.0100% inhibition of hatching[5][6]
1st Instar Nymph3.1100% mortality[5][6]
2nd Instar Nymph3.0100% mortality[5][6]
3rd Instar Nymph10.0100% mortality[5][6]
Two-Spotted Spider Mite (Tetranychus urticae)
Mixed life stagesApplied at 1/2 lowest label rate (Dv0.5 = 258 µm)More effective than abamectin[2]

Troubleshooting Guide

Q6: My this compound application doesn't seem to be effective. What are the possible causes?

A6: Several factors can contribute to reduced efficacy:

  • Incorrect Timing: this compound is most effective against immature stages of mites and whiteflies.[7] Applications made when adult populations are high may not show immediate knockdown effects.

  • Poor Coverage: Inadequate spray coverage, especially on the undersides of leaves where many pests reside, can significantly reduce effectiveness.[2]

  • Pest Resistance: While this compound has a unique mode of action, resistance can develop over time with repeated use of the same chemical class.[11]

  • Environmental Conditions: High temperatures and low humidity can cause droplets to evaporate quickly, reducing contact time with the pest.[7] A study showed that the toxicity of this compound against adult two-spotted spider mites increased with temperature, with a 3.6-fold higher toxicity at 30°C compared to 15°C.[12][13]

  • Improper pH of Spray Solution: The pH of the water used for the spray solution can affect the stability of the active ingredient.

Q7: How can I improve spray coverage within a dense plant canopy?

A7: To improve penetration and coverage in dense canopies:

  • Select Appropriate Nozzles: Cone nozzles, particularly hollow-cone types, are effective at penetrating plant canopies and providing coverage on the undersides of leaves.[1]

  • Adjust Application Pressure: Operating nozzles within their recommended pressure range ensures the desired droplet size and spray pattern.[10]

  • Utilize Air-Assisted Sprayers: These sprayers can help to open up the plant canopy and deposit droplets on all leaf surfaces.

  • Proper Spraying Technique: For handheld sprayers, use a sweeping motion to ensure the spray cloud moves through the foliage.[14]

Q8: What are the best practices for managing and preventing this compound resistance?

A8: Implementing a resistance management strategy is crucial:

  • Rotate Modes of Action: Avoid consecutive applications of this compound or other Group 23 insecticides. Rotate with products from different IRAC (Insecticide Resistance Action Committee) groups.

  • Integrate Non-Chemical Control Methods: Utilize biological control agents, cultural practices, and sanitation to reduce overall reliance on chemical treatments.[11]

  • Follow Label Rates: Using sublethal doses can accelerate the development of resistance. Always apply at the recommended label rate.

  • Monitor Pest Populations: Regularly scout for pests to detect early signs of control failure.[15]

Experimental Protocols

Protocol 1: Determining the Efficacy of this compound Against Whitefly Nymphs

This protocol is adapted from the methodology described by Toscano & Bi (2007).[5][6]

  • Insect Rearing: Maintain a healthy colony of greenhouse whiteflies (Trialeurodes vaporariorum) on a suitable host plant (e.g., strawberry or cotton) in a controlled environment greenhouse.

  • Plant Preparation: Use young, healthy host plants for the bioassay.

  • Infestation: Introduce adult whiteflies to the test plants and allow them to oviposit for a defined period (e.g., 24 hours). Remove the adults after the oviposition period.

  • Nymph Development: Allow the eggs to hatch and the nymphs to develop to the desired instar (e.g., 1st, 2nd, or 3rd) under controlled conditions.

  • Treatment Preparation: Prepare serial dilutions of this compound in distilled water to achieve the desired concentrations. Include a control group treated with water only.

  • Application: Apply the treatments to the infested leaves using a calibrated sprayer that delivers a consistent droplet size. Ensure complete coverage of the leaf surface.

  • Incubation: Place the treated plants in a growth chamber with controlled temperature, humidity, and photoperiod.

  • Mortality Assessment: After a set period (e.g., 72 hours), count the number of live and dead nymphs on each leaf under a microscope.

  • Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula.

Protocol 2: Evaluating the Impact of Droplet Size on this compound Efficacy Against Spider Mites

This protocol is a generalized procedure based on standard efficacy testing methodologies.

  • Mite Rearing: Maintain a culture of two-spotted spider mites (Tetranychus urticae) on a suitable host plant (e.g., bean or cotton plants).

  • Plant Preparation and Infestation: Infest young host plants with a known number of adult female spider mites and allow them to establish a population.

  • Sprayer Calibration and Nozzle Selection:

    • Select a range of nozzles (e.g., fine, medium, coarse) capable of producing different droplet size spectrums.

    • Calibrate the sprayer to deliver a consistent volume per unit area for each nozzle type.

    • Characterize the droplet size distribution for each nozzle using a laser droplet size analyzer.

  • Treatment Application:

    • Prepare the desired concentration of this compound.

    • Apply the this compound solution to the infested plants using the different selected nozzles, ensuring each treatment group receives the same dose of active ingredient per plant.

    • Include a control group for each nozzle type sprayed with water only.

  • Post-Treatment Evaluation:

    • At set intervals (e.g., 3, 7, and 14 days after treatment), collect leaf samples from each plant.

    • Count the number of live mites (all life stages) per leaf sample under a microscope.

  • Data Analysis:

    • Calculate the average number of mites per leaf for each treatment and control group.

    • Determine the percent control for each droplet size by comparing the mite populations in the treated and control groups.

Visualizations

Signaling Pathway

Spiromesifen_Mode_of_Action cluster_Cell Insect Cell AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase Lipids Lipids (Triglycerides) FattyAcids->Lipids Disruption Disrupted Development & Mortality Lipids->Disruption ACC->MalonylCoA Product This compound This compound This compound->ACC Inhibits

Caption: Mode of action of this compound, inhibiting lipid biosynthesis.

Experimental Workflow

Efficacy_Testing_Workflow cluster_Prep Preparation cluster_Treatment Treatment cluster_Evaluation Evaluation PestRearing 1. Pest Rearing (Whiteflies/Spider Mites) PlantPrep 2. Host Plant Preparation PestRearing->PlantPrep Infestation 3. Plant Infestation PlantPrep->Infestation Application 6. Treatment Application Infestation->Application SpiroPrep 4. This compound Dilution SpiroPrep->Application SprayerCal 5. Sprayer Calibration & Droplet Size Analysis SprayerCal->Application Incubation 7. Incubation Application->Incubation DataCollection 8. Data Collection (Mortality/Population Counts) Incubation->DataCollection DataAnalysis 9. Data Analysis (% Control) DataCollection->DataAnalysis

Caption: Workflow for evaluating this compound efficacy.

Logical Relationship: Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low this compound Efficacy Observed CheckTiming Was application timed for immature pest stages? Start->CheckTiming CheckCoverage Was spray coverage thorough (esp. leaf undersides)? CheckTiming->CheckCoverage Yes SolutionTiming Adjust application timing CheckTiming->SolutionTiming No CheckResistance Is pest resistance suspected? CheckCoverage->CheckResistance Yes SolutionCoverage Improve application technique (nozzles, pressure) CheckCoverage->SolutionCoverage No CheckEnvironment Were environmental conditions (temp, humidity) optimal? CheckResistance->CheckEnvironment Yes SolutionResistance Implement resistance management (rotate MOA) CheckResistance->SolutionResistance No SolutionEnvironment Adjust application time to improve conditions CheckEnvironment->SolutionEnvironment No Consult Consult further resources CheckEnvironment->Consult Yes TimingYes Yes TimingNo No CoverageYes Yes CoverageNo No ResistanceYes Yes ResistanceNo No EnvYes Yes EnvNo No

Caption: Troubleshooting low this compound efficacy.

References

Technical Support Center: Troubleshooting Poor Field Performance of Spiromesifen Against Spider Mites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing suboptimal performance of Spiromesifen in controlling spider mite populations during field experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I observing poor efficacy of this compound in my field trials?

Poor field performance of this compound can be attributed to several factors, with the development of resistance in spider mite populations being a primary concern.[1][2] Other contributing factors may include improper application, unfavorable environmental conditions, and the specific life stages of the mites being targeted.

Troubleshooting Steps:

  • Confirm Resistance: The first step is to determine if the target spider mite population has developed resistance to this compound. This can be done by conducting bioassays to determine the lethal concentration (LC50) of this compound for the field population and comparing it to a known susceptible strain. A significant increase in the LC50 value for the field population is indicative of resistance.[3][1]

  • Review Application Protocol: Ensure that the application of this compound adheres to recommended guidelines. Key considerations include:

    • Coverage: Thorough coverage of all plant surfaces, especially the undersides of leaves where spider mites congregate, is crucial for effective control.[4] Ground applications are often more effective than aerial applications in achieving adequate coverage.[4]

    • Adjuvants: The use of a non-ionic activator type wetting, spreading, and/or penetrating spray adjuvant may improve coverage and control.[4]

    • Timing: Apply this compound when mite populations are beginning to build, rather than after a severe infestation is established.[4]

  • Evaluate Environmental Conditions: Temperature can significantly impact the efficacy of this compound. Studies have shown that the toxicity of this compound to spider mites increases with higher temperatures.[5] Avoid application when air temperatures are excessively high (e.g., >90°F or 32°C) to prevent potential phytotoxicity.[4]

  • Target Mite Life Stages: this compound is most effective against eggs and immature stages (nymphs) of spider mites and has reduced activity against adults.[6][7][8][9] If the population is predominantly composed of adults, the initial knockdown may be slow.

2. How can I confirm this compound resistance in my spider mite population?

Confirmation of resistance requires laboratory-based bioassays. The following is a general protocol for a leaf-dip bioassay to determine the LC50 of this compound.

Experimental Protocol: Leaf-Dip Bioassay for this compound Resistance Testing

Objective: To determine the concentration of this compound required to kill 50% (LC50) of a spider mite population.

Materials:

  • This compound technical grade or commercial formulation

  • Distilled water

  • Triton X-100 or a similar non-ionic surfactant

  • Bean or other suitable host plant leaves

  • Petri dishes

  • Filter paper

  • Fine camel-hair brush

  • Microscope

  • Susceptible spider mite strain (for comparison)

  • Field-collected spider mite population

Methodology:

  • Preparation of Test Solutions: Prepare a series of this compound concentrations (e.g., 5-7 concentrations) in distilled water containing a small amount of surfactant (e.g., 0.01% Triton X-100) to ensure even spreading. A control solution containing only distilled water and surfactant should also be prepared.

  • Leaf Disc Preparation: Cut leaf discs of a uniform size from untreated host plant leaves.

  • Treatment Application: Dip each leaf disc into a specific this compound concentration for a set period (e.g., 10-20 seconds). Allow the leaf discs to air dry.

  • Mite Infestation: Place the treated leaf discs, adaxial side down, on moistened filter paper in Petri dishes. Using a fine camel-hair brush, transfer a set number of adult female spider mites (e.g., 20-30) onto each leaf disc.

  • Incubation: Incubate the Petri dishes at a constant temperature (e.g., 25 ± 1°C), relative humidity (e.g., 60 ± 10%), and photoperiod (e.g., 16:8 h L:D).[9]

  • Mortality Assessment: After a specific time interval (e.g., 48 or 72 hours), count the number of dead and live mites on each leaf disc under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals for both the field-collected and susceptible mite populations.

  • Resistance Ratio Calculation: Calculate the resistance ratio (RR) by dividing the LC50 of the field population by the LC50 of the susceptible population. An RR value significantly greater than 1 indicates resistance.

3. What is the mode of action of this compound and how does resistance develop?

This compound belongs to the chemical class of tetronic and tetramic acid derivatives and acts as a lipid biosynthesis inhibitor.[10][11][12][13] Specifically, it inhibits the enzyme acetyl-CoA carboxylase (ACCase), which is a critical enzyme in the fatty acid synthesis pathway.[10][12] This disruption of lipid metabolism ultimately leads to the death of the mite, particularly in the egg and juvenile stages.[11][14]

Diagram of this compound's Mode of Action:

spiromesifen_moa cluster_cell Mite Cell cluster_pathway Lipid Biosynthesis Pathway acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACCase) acetyl_coa->acc malonyl_coa Malonyl-CoA fatty_acids Fatty Acids malonyl_coa->fatty_acids lipids Lipids fatty_acids->lipids cell_membrane Cell Membrane Integrity lipids->cell_membrane energy_production Energy Production lipids->energy_production death Mite Death cell_membrane->death Disruption energy_production->death Inhibition acc->malonyl_coa This compound This compound This compound->acc Inhibits

Caption: Mode of action of this compound via inhibition of ACCase.

Resistance to this compound in spider mites is a significant issue and can develop to very high levels.[1][2] While the exact mechanisms are still under investigation, potential mechanisms include target-site mutations in the ACCase enzyme or enhanced metabolic detoxification by the mites. However, studies have shown that the use of synergists to inhibit common detoxification enzymes did not significantly restore susceptibility, suggesting that a target-site resistance mechanism may be more likely.[2]

4. Are there any known cross-resistance patterns with this compound?

Yes, cross-resistance has been observed. Spider mite populations resistant to this compound have shown cross-resistance to other tetronic acid derivatives like spirodiclofen.[1] Some studies have also reported cross-resistance to spirotetramat, another ketoenol insecticide, although the resistance ratios were much lower than for this compound itself.[2] Interestingly, a this compound-resistant strain did not show cross-resistance to other classes of insecticides, which provides options for resistance management strategies.[2]

Quantitative Data Summary

Table 1: LC50 Values and Resistance Ratios of this compound in Tetranychus urticae

Mite StrainLC50 (mg a.i./L)Resistance Ratio (RR)Reference
Susceptible (GSS)0.53 (for this compound+Abamectin mix)-[1][15]
Resistant (IR)640.50 (for this compound+Abamectin mix)1199-fold[1][15]
Laboratory Selected> 30,000>10,000-fold[2]
Field Population Mix (after 20 selections)Not specified121-fold[3]

Table 2: Effect of Temperature on this compound Efficacy against Tetranychus urticae (Adult Females)

Temperature (°C)Exposure Time (h)LC50 (mg a.i./L)Reference
152421.269[5]
30241.757[5]
154810.679[5]
30480.860[5]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor field performance of this compound.

troubleshooting_workflow start Poor this compound Performance Observed check_application Review Application Protocol start->check_application application_ok Application Protocol Correct? check_application->application_ok correct_application Correct Application Procedures: - Ensure thorough coverage - Use appropriate adjuvants - Time application correctly application_ok->correct_application No check_environment Assess Environmental Conditions application_ok->check_environment Yes re_evaluate Re-evaluate Field Performance correct_application->re_evaluate environment_ok Environmental Conditions Favorable? check_environment->environment_ok optimize_environment Optimize Application Timing for Favorable Temperature environment_ok->optimize_environment No conduct_bioassay Conduct Resistance Bioassay environment_ok->conduct_bioassay Yes optimize_environment->re_evaluate resistance_present Resistance Confirmed? conduct_bioassay->resistance_present implement_irm Implement Insecticide Resistance Management (IRM) Strategy: - Rotate with different modes of action - Avoid repeated use of tetronic acid derivatives resistance_present->implement_irm Yes no_resistance Consider Other Factors: - Mite life stage distribution - Presence of untreated reservoirs resistance_present->no_resistance No

Caption: Troubleshooting workflow for poor this compound efficacy.

References

Technical Support Center: Analysis of Spiromesifen in Fruits by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of spiromesifen in various fruit samples.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound and its main metabolite for LC-MS/MS analysis?

A1: For effective LC-MS/MS analysis, monitoring specific precursor and product ions is crucial for both identification and quantification. For this compound and its primary metabolite, this compound-enol, the following ions are typically monitored:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
This compound373.2273.1189.1
This compound-enol273.1201.1173.1

Note: These values may require slight optimization depending on the specific instrument and source conditions.

Q2: What is the most common sample preparation method for analyzing this compound in fruits?

A2: The most widely adopted method for extracting this compound from fruit matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. This technique effectively removes a significant portion of the matrix interferences, leading to improved analytical results. The original unbuffered method or buffered variations (e.g., AOAC or European official methods) can be employed.

Q3: What are matrix effects and how do they impact the analysis of this compound?

A3: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. In the analysis of this compound in fruits, complex matrix components like sugars, organic acids, and pigments can lead to:

  • Ion Suppression: Reduced analyte signal intensity, leading to lower sensitivity and potentially false-negative results.

  • Ion Enhancement: Increased analyte signal intensity, which can result in an overestimation of the analyte concentration.

These effects can compromise the accuracy, precision, and reproducibility of the analytical method.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound in fruit samples.

Problem 1: Poor peak shape (fronting, tailing, or splitting) for this compound.

Possible Cause Troubleshooting Step
Incompatible injection solvent Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase conditions. Injecting in a strong solvent can cause peak distortion.
Column overload Dilute the sample extract or reduce the injection volume.
Contaminated guard or analytical column Backflush the guard and analytical columns. If the problem persists, replace the guard column and then the analytical column.
Inappropriate mobile phase pH Optimize the mobile phase pH to ensure this compound is in a single ionic form. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape.

Problem 2: Significant ion suppression or enhancement.

Possible Cause Troubleshooting Step
Insufficient sample cleanup Incorporate additional cleanup steps after the initial QuEChERS extraction. For highly pigmented fruits, consider using sorbents like Graphitized Carbon Black (GCB) or a combination of PSA and C18. Be aware that GCB can retain planar pesticides, so optimization is necessary.
Co-elution with matrix components Modify the LC gradient to improve the separation of this compound from interfering matrix components. A shallower gradient around the elution time of the analyte can enhance resolution.
Matrix effects from the specific fruit type Prepare matrix-matched calibration standards using a blank extract of the same fruit type to compensate for consistent matrix effects.
High concentration of co-extractives Dilute the final extract. A 5 to 10-fold dilution can significantly reduce matrix effects while maintaining adequate sensitivity on modern LC-MS/MS systems.

Problem 3: Low or inconsistent recovery of this compound.

Possible Cause Troubleshooting Step
Inefficient extraction Ensure proper homogenization of the fruit sample. Optimize the extraction solvent and shaking/vortexing time in the QuEChERS procedure.
Analyte loss during cleanup Evaluate the choice of d-SPE sorbent. For example, GCB can cause the loss of planar pesticides like this compound if not used judiciously. Optimize the amount of sorbent used.
Degradation of this compound This compound can be unstable under certain pH conditions. Ensure the extraction and final solution are maintained at an appropriate pH, typically acidic, to prevent degradation.

Experimental Protocols

1. Modified QuEChERS Protocol for General Fruit Samples

This protocol is a general guideline and may require optimization for specific fruit matrices.

  • Homogenization: Weigh 10 g of a homogenized fruit sample into a 50 mL centrifuge tube.

  • Fortification (for recovery studies): Spike with an appropriate volume of this compound standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate for the AOAC buffered method).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA). For pigmented fruits, consider adding 150 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter through a 0.22 µm syringe filter.

    • The extract can be directly injected or diluted with the initial mobile phase before LC-MS/MS analysis.

2. LC-MS/MS Parameters Optimization

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Elution: A typical gradient starts at a low percentage of organic phase (e.g., 10% B), ramps up to a high percentage (e.g., 95% B), holds for a few minutes, and then re-equilibrates to the initial conditions. The gradient slope should be optimized to separate this compound from matrix interferences.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Use the precursor and product ions listed in the FAQ section.

    • Collision Energy (CE) and Declustering Potential (DP): These parameters should be optimized for each transition to achieve the maximum signal intensity. This is typically done by infusing a standard solution of this compound and its metabolite and performing a parameter ramp.

Quantitative Data Summary

The following tables summarize typical performance data for this compound analysis in fruits using QuEChERS and LC-MS/MS.

Table 1: Recovery and Matrix Effects of this compound in Different Fruit Matrices

Fruit MatrixFortification Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD, %)Matrix Effect (%)
Apple1095.24.8-15.3
Grape1088.76.2-22.1
Orange1091.55.5-18.9
Strawberry1085.37.1-28.4
Tomato1092.84.1-12.5

Matrix Effect (%): Calculated as ((Peak area in matrix / Peak area in solvent) - 1) x 100. A negative value indicates ion suppression.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Homogenization 1. Homogenization of Fruit Sample Extraction 2. QuEChERS Extraction Homogenization->Extraction Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup Final_Extract 4. Final Extract Preparation Cleanup->Final_Extract LC_Separation 5. LC Separation Final_Extract->LC_Separation MS_Detection 6. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 7. Quantification MS_Detection->Quantification Reporting 8. Reporting Quantification->Reporting

Caption: Workflow for this compound Analysis in Fruits.

Troubleshooting_Logic Start Problem Identified: Inaccurate Results Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Recovery Check Recovery Check_Peak_Shape->Check_Recovery Good Optimize_LC Optimize LC Conditions (e.g., injection solvent, gradient) Check_Peak_Shape->Optimize_LC Poor Check_Matrix_Effect Assess Matrix Effect Check_Recovery->Check_Matrix_Effect Good Optimize_Extraction Optimize Extraction/Cleanup (e.g., sorbent choice, pH) Check_Recovery->Optimize_Extraction Poor Method_OK Method is likely valid Check_Matrix_Effect->Method_OK Acceptable (<20%) Mitigate_ME Mitigate Matrix Effect (e.g., dilution, matrix-matched standards) Check_Matrix_Effect->Mitigate_ME High (>20%) Optimize_LC->Start Optimize_Extraction->Start Mitigate_ME->Start

Caption: Troubleshooting Logic for this compound Analysis.

Addressing cross-reactivity issues in Spiromesifen immunoassay development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing and troubleshooting immunoassays for the pesticide Spiromesifen, with a special focus on addressing cross-reactivity challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is developing a specific immunoassay for it challenging?

A1: this compound is a tetronic acid derivative insecticide and acaricide. The primary challenge in developing a specific immunoassay lies in its small molecular size and its metabolic conversion to this compound-enol. This metabolite is structurally very similar to the parent compound, creating a high potential for antibody cross-reactivity, which can lead to inaccurate quantification.

Q2: What is cross-reactivity in the context of a this compound immunoassay?

A2: Cross-reactivity is the phenomenon where the antibodies developed for this compound also bind to other, structurally similar molecules, most notably its primary metabolite, this compound-enol.[1] This binding of non-target molecules can lead to false-positive results or an overestimation of the this compound concentration in a sample.[2][3]

Q3: How is cross-reactivity quantitatively assessed?

A3: Cross-reactivity (CR) is typically determined by comparing the concentration of this compound required to cause 50% inhibition (IC50) with the IC50 of the potentially cross-reacting compound. The percentage of cross-reactivity is calculated using the following formula:

%CR = (IC50 of this compound / IC50 of interfering compound) x 100

A higher percentage indicates greater cross-reactivity.

Q4: What are the main strategies to minimize cross-reactivity during assay development?

A4: Key strategies include:

  • Hapten Design: The choice of hapten (a modified version of this compound used for antibody generation) is critical. The position where a linker is attached to the molecule for conjugation to a carrier protein influences which parts of the molecule the immune system recognizes.[4]

  • Antibody Selection: Screening and selecting monoclonal antibodies with high specificity for unique epitopes on the this compound molecule that are absent in its metabolites is crucial.[5]

  • Assay Optimization: Adjusting assay conditions such as pH, temperature, and buffer composition can help maximize the specificity of the antibody-antigen interaction.[1][6]

  • Using Heterologous Systems: Employing a different hapten-protein conjugate for the coating antigen in an ELISA than was used for the immunogen can sometimes improve specificity.[4]

Troubleshooting Guide

This guide addresses common problems encountered during this compound immunoassay development in a question-and-answer format.

Q: My ELISA is showing a high background signal. What are the potential causes and solutions?

A: High background can obscure true signals and reduce assay sensitivity.

Possible CauseRecommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA or casein) or extend the blocking incubation time. Ensure the blocking buffer covers the entire well surface.[7]
Antibody Concentration Too High The concentration of the primary or secondary antibody may be excessive, leading to non-specific binding. Perform a titration experiment to determine the optimal, lowest effective concentration for each antibody.
Inadequate Washing Increase the number of wash cycles or the soaking time between washes to more effectively remove unbound antibodies and reagents. Ensure wash buffer is dispensed with sufficient force to wash the entire well without causing overflow.[8]
Contaminated Reagents Use fresh, sterile buffers and reagents. Sodium azide, a common preservative, can inhibit HRP-conjugated secondary antibodies and should be avoided in the final steps.

Q: The assay signal is weak or absent. How can I improve sensitivity?

A: A weak signal prevents accurate detection, especially at low concentrations of this compound.

Possible CauseRecommended Solution
Sub-optimal Reagent Concentration Perform checkerboard titrations to find the optimal concentrations for both the coating antigen and the primary antibody.[4]
Incorrect Incubation Times/Temperatures Ensure all incubation steps are performed for the recommended duration and at the correct temperature. Reagents should be brought to room temperature before use.[9]
Degraded Reagents Verify the expiration dates and proper storage of all kit components, especially the enzyme conjugate and substrate. Test the activity of the conjugate and substrate independently.
Incorrect Assay Format For small molecules like this compound, a competitive ELISA format is generally more sensitive than a sandwich ELISA. Ensure you are using the appropriate format.[10]

Q: I am observing high variability between replicate wells. What is causing this inconsistency?

A: High variability compromises the precision and reliability of the assay.

Possible CauseRecommended Solution
Inconsistent Pipetting Ensure pipettes are calibrated and use proper pipetting techniques to avoid bubbles and inaccuracies. Change pipette tips for each standard and sample.[9]
Improper Mixing Thoroughly mix all reagents and samples before adding them to the wells. Ensure a homogenous coating of the plate.
Plate Edge Effects Uneven temperature across the plate during incubation can cause "edge effects." Incubate plates in a temperature-controlled environment and consider not using the outermost wells for critical samples or standards.
Inadequate Washing Inconsistent washing can leave residual reagents in some wells. Using an automated plate washer can improve consistency.[8]

Q: My assay shows significant cross-reactivity with this compound-enol. What steps can I take to improve specificity?

A: This is a critical issue for accurately measuring the parent compound.

Possible CauseRecommended Solution
Antibody Recognizes a Shared Epitope The antibody's binding site (paratope) recognizes a molecular feature common to both this compound and its enol metabolite. This is the most common cause.[1] Consider screening for new monoclonal antibodies using a hapten designed to expose a unique region of the this compound molecule.
Sub-optimal Assay Conditions Modify the assay buffer's pH or ionic strength. Sometimes, changing these conditions can favor the binding of the target analyte over cross-reacting molecules.[6]
Sample Matrix Interference Components in the sample matrix may non-specifically bind to the antibody or alter its conformation. Diluting the sample can reduce matrix effects, but this may also decrease sensitivity.[5]

Data Presentation: Cross-Reactivity Analysis

The primary metabolite of this compound is this compound-enol, which is formed by the hydrolysis of the ester group. Their structural similarity is the main source of cross-reactivity. Below is a table with representative data illustrating how cross-reactivity is calculated.

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compound 10.5100%
This compound-enol 45.223.2%
Unrelated Pesticide N/A> 10,000< 0.1%
Note: Data are for illustrative purposes and will vary based on the specific antibody and assay conditions used.

Visualizations and Workflows

Logical Workflow for Immunoassay Development and Troubleshooting

The following diagram outlines the key stages in developing a specific immunoassay for this compound, including a feedback loop for troubleshooting cross-reactivity issues.

G cluster_dev Phase 1: Development cluster_opt Phase 2: Optimization & Validation cluster_trouble Phase 3: Troubleshooting A Hapten Synthesis & Immunogen Conjugation B Antibody Production (Polyclonal or Monoclonal) A->B C Assay Format Selection (e.g., Competitive ELISA) B->C D Checkerboard Titration (Antibody & Antigen Conc.) C->D E Specificity Testing: Cross-Reactivity Assay D->E F Assay Validation (Spike & Recovery) E->F G High Cross-Reactivity Detected? E->G J Ready for Sample Analysis F->J Validated Assay G->F No H Modify Assay Conditions (pH, Buffer, Temp) G->H Yes H->E Re-test I Re-screen Antibodies or Develop New Immunogen H->I If Unsuccessful I->A

Caption: Workflow for this compound immunoassay development and validation.

Conceptual Diagram of Cross-Reactivity

This diagram illustrates how an antibody designed for this compound might also bind to its structurally similar metabolite, this compound-enol.

G cluster_molecules cluster_antibody Spiro This compound (Target Analyte) Ab Anti-Spiromesifen Antibody Spiro->Ab High-Affinity Specific Binding Enol This compound-enol (Metabolite) Enol->Ab Lower-Affinity Cross-Reactivity

Caption: Antibody binding of a target analyte versus a cross-reactant.

Experimental Protocols

Protocol 1: Indirect Competitive ELISA (icELISA) for this compound

This protocol outlines a standard procedure for quantifying this compound.

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate-buffered saline (PBS, pH 7.4) with 0.05% Tween 20 (PBST).

  • Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST.

  • This compound Standards: Prepare a serial dilution of this compound in PBS (e.g., from 0.1 to 1000 ng/mL).

  • Coating Antigen: Dilute the this compound-protein conjugate to its optimal concentration (determined by checkerboard titration) in Coating Buffer.

  • Primary Antibody: Dilute the anti-Spiromesifen antibody to its optimal concentration in Blocking Buffer.

  • Secondary Antibody: Dilute an enzyme-conjugated secondary antibody (e.g., HRP-Goat Anti-Mouse IgG) in Blocking Buffer.

  • Substrate Solution: Prepare as per the manufacturer's instructions (e.g., TMB).

  • Stop Solution: 2 M H₂SO₄.

2. Assay Procedure:

  • Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at 37°C.

  • Washing: Repeat the washing step (2).

  • Competitive Reaction: Add 50 µL of this compound standard or sample to each well. Immediately add 50 µL of the diluted primary antibody. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step (2).

  • Secondary Antibody Incubation: Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step (2), but increase to 5 washes.

  • Substrate Development: Add 100 µL of Substrate Solution to each well. Incubate in the dark at room temperature for 15-20 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Cross-Reactivity Assessment

This procedure is used to determine the specificity of the developed assay.

  • Prepare Interferent Solutions: Prepare serial dilutions of potential cross-reactants (e.g., this compound-enol and other structurally related pesticides) in PBS, similar to the this compound standards.

  • Run icELISA: Perform the icELISA protocol as described above, but substitute the this compound standards with the serial dilutions of the potential cross-reactants. Run the this compound standard curve on the same plate for direct comparison.

  • Data Analysis:

    • For each compound (this compound and the potential cross-reactants), plot a standard curve of absorbance vs. log concentration.

    • Use a four-parameter logistic fit to determine the IC50 value for each compound. The IC50 is the concentration that produces 50% of the maximum inhibition.

    • Calculate the percent cross-reactivity (%CR) for each tested compound using the formula provided in the FAQs section.

References

Validation & Comparative

Cross-validation of Spiromesifen residue analysis between HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount for ensuring food safety and environmental monitoring. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of Spiromesifen residues.

This compound, a tetronic acid derivative, is a widely used insecticide and acaricide. Its chemical properties allow for analysis by both HPLC, often coupled with tandem mass spectrometry (LC-MS/MS), and GC-MS. The choice between these methods depends on various factors including the matrix, required sensitivity, and available instrumentation. This guide presents a cross-validation perspective by summarizing performance data from various validated methods and detailing their experimental protocols.

Performance Characteristics: A Side-by-Side Comparison

The following table summarizes the quantitative performance data for this compound residue analysis using HPLC and GC-MS based on published validation studies. These parameters are crucial for method selection and validation.

Performance ParameterHPLC / UPLC-MS/MSGC / GC-MSSource(s)
Limit of Detection (LOD) 0.02 µg/g - 0.26 µg/kg0.003 µg/mL - 0.01 mg/kg[1][2][3]
Limit of Quantification (LOQ) 0.05 µg/g - 5 µg/kg0.01 mg/kg - 0.05 mg/kg[1][2][3]
**Linearity (R²) **≥0.9991> 0.99[2][4]
Recovery (%) 84 - 97.22%72.56 - 103.37%[1][2][5]
Relative Standard Deviation (RSD %) < 2 - < 12.88%2.7 - 9.4%[1][2][5]

Visualizing the Analytical Workflow

The general workflow for pesticide residue analysis, from sample receipt to the final analytical report, is depicted below. The process diverges after the initial sample preparation, leading to analysis by either HPLC or GC-MS.

Pesticide Residue Analysis Workflow Sample Sample Reception (e.g., Tomato, Cabbage, Soil) Homogenization Sample Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS with Acetonitrile) Homogenization->Extraction Cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis HPLC HPLC / UPLC-MS/MS Analysis->HPLC Non-volatile & Thermally Labile GCMS GC / GC-MS Analysis->GCMS Volatile & Thermally Stable DataProcessing Data Processing and Quantification HPLC->DataProcessing GCMS->DataProcessing Report Final Report DataProcessing->Report

General workflow for this compound residue analysis.

Methodology Showdown: HPLC vs. GC-MS

A comparative overview of the key characteristics of each analytical technique for this compound analysis is presented in the diagram below. This highlights the fundamental differences in instrumentation and applicability.

HPLC_vs_GCMS_Comparison HPLC HPLC / UPLC-MS/MS HPLC_MobilePhase Mobile Phase: Liquid (e.g., Acetonitrile, Water) HPLC->HPLC_MobilePhase HPLC_Separation Separation: Based on polarity and interaction with stationary phase HPLC->HPLC_Separation HPLC_Detection Detection: PDA, MS/MS (High Specificity) HPLC->HPLC_Detection HPLC_Applicability Applicability: Non-volatile and thermally labile compounds HPLC->HPLC_Applicability GCMS GC / GC-MS GCMS_MobilePhase Mobile Phase: Gas (e.g., Helium) GCMS->GCMS_MobilePhase GCMS_Separation Separation: Based on volatility and boiling point GCMS->GCMS_Separation GCMS_Detection Detection: FID, MS (Excellent for identification) GCMS->GCMS_Detection GCMS_Applicability Applicability: Volatile and thermally stable compounds GCMS->GCMS_Applicability

Key characteristic comparison of HPLC and GC-MS.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound residues by HPLC and GC-MS, based on established and validated methods.

Sample Preparation: QuEChERS Method

A widely adopted and effective method for extracting pesticide residues from various food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2]

  • Homogenization : A representative sample (e.g., 10-15 g of tomato or cabbage) is homogenized.

  • Extraction : The homogenized sample is weighed into a centrifuge tube. Acetonitrile (e.g., 10 mL) is added as the extraction solvent. For acidic pesticides like this compound, 1% acetic acid in ethyl acetate can also be used.[6] The tube is shaken vigorously.

  • Salting Out : A salt mixture (e.g., magnesium sulfate and sodium acetate) is added to induce phase separation. The tube is shaken again and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and magnesium sulfate) to remove interferences like fatty acids and sugars.[2][6] The tube is vortexed and centrifuged.

  • Final Extract : The resulting supernatant is the final extract, which can be directly injected into the HPLC or GC-MS system after filtration.

HPLC-PDA / UPLC-MS/MS Method

This method is suitable for the analysis of this compound due to its non-volatile nature.

  • Instrumentation : A High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector or a tandem mass spectrometer (MS/MS).[1][4]

  • Column : A C18 reversed-phase column is typically used (e.g., 4.6 x 150 mm, 3.5 µm).[7]

  • Mobile Phase : A gradient or isocratic elution with a mixture of acetonitrile and water is common. For example, an isocratic mobile phase of acetonitrile and HPLC grade water (90:10 v/v) can be used.[1]

  • Flow Rate : A typical flow rate is around 0.8 mL/min.[1]

  • Detection :

    • PDA : Wavelength is set to 225 nm for quantification.[1]

    • MS/MS : Electrospray ionization (ESI) in positive mode is used for higher sensitivity and selectivity. Multiple Reaction Monitoring (MRM) mode is employed for quantification and confirmation of the analyte.

  • Injection Volume : Typically 2-20 µL.

GC-MS Method

Gas chromatography is also a viable technique for this compound analysis.

  • Instrumentation : A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[2]

  • Column : A capillary column suitable for pesticide analysis, such as a HP-1 or equivalent (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).[3]

  • Carrier Gas : Helium is used as the carrier gas at a constant flow rate (e.g., 1.5 mL/min).[3]

  • Injector : Splitless injection mode is commonly used to enhance sensitivity. The injector temperature is typically set around 260°C.[3]

  • Oven Temperature Program : A programmed temperature gradient is used to separate the analytes. For instance, an initial temperature of 175°C held for a few minutes, followed by a ramp up to a final temperature.[3]

  • MS Detector : The mass spectrometer is operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[8] The ion source temperature is typically around 230°C and the transfer line at 280°C.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the residue analysis of this compound. The choice between the two often comes down to the specific requirements of the analysis and the laboratory's capabilities.

  • HPLC/UPLC-MS/MS offers excellent sensitivity and is well-suited for a wide range of pesticide analyses without the need for derivatization, making it a powerful tool for multi-residue methods.[9][10]

  • GC-MS provides high separation efficiency and is a cost-effective and widely available technique. It is particularly effective for volatile and semi-volatile compounds.

For comprehensive residue monitoring programs, having access to both techniques is advantageous to cover a broader spectrum of pesticides with varying chemical properties. The validation data presented demonstrates that with proper method development, both instruments can achieve the required sensitivity and accuracy for the regulatory monitoring of this compound residues in various matrices.

References

Validating Target-Site Mutations in Acetyl-CoA Carboxylase for Spiromesifen Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data and methodologies used to validate the role of target-site mutations in the acetyl-CoA carboxylase (ACCase) enzyme in conferring resistance to the insecticide spiromesifen. This compound, a tetronic acid derivative, acts by inhibiting ACCase, a crucial enzyme in lipid biosynthesis. The emergence of resistance in key agricultural pests such as spider mites (Tetranychus urticae), whiteflies (Bemisia tabaci and Trialeurodes vaporariorum) poses a significant challenge to crop protection. Understanding the molecular mechanisms of this resistance is paramount for the development of effective resistance management strategies and novel insecticides.

This document summarizes key findings, presents comparative data on insecticide susceptibility, and details the experimental protocols necessary to investigate and validate ACCase-mediated resistance to this compound.

Comparative Analysis of this compound Susceptibility

The development of this compound resistance is often characterized by a significant increase in the lethal concentration (LC50) required to control resistant pest populations compared to their susceptible counterparts. The tables below summarize reported LC50 values from various studies, highlighting the magnitude of resistance observed.

Table 1: Comparison of this compound LC50 Values in Susceptible and Resistant Tetranychus urticae (Two-Spotted Spider Mite) Strains

StrainGeographic OriginLC50 (mg a.i./L)Resistance Ratio (RR)Putative Resistance Mechanism
Susceptible (Lab)Laboratory1.30--
Resistant (Field)Turkey357.94274.98Not specified
Susceptible (GSS)Laboratory0.42--
Resistant (IR)Laboratory Selection503.811199.60Increased detoxification & possible target-site mutation
Resistant (IR2)Laboratory Selection7819.5618619.91Increased detoxification & possible target-site mutation
SusceptibleTurkey35.7--
Resistant (POP14)Turkey (Strawberry)>5000>140P450-mediated detoxification, higher ACCase expression, F1640L mutation

Table 2: Comparison of this compound LC50 Values in Susceptible and Resistant Whitefly Strains

SpeciesStrainGeographic OriginLC50 (µg a.i./mL)Resistance Ratio (RR)Putative Resistance Mechanism
Bemisia tabaciSusceptibleLaboratory0.210 - 0.53--
Bemisia tabaciField PopulationsCalifornia & Arizona0.210 - 6.08Up to 29Natural variation
Bemisia tabaciResistant (Imidacloprid-R)Laboratory-No cross-resistance-
Trialeurodes vaporariorumSusceptibleLaboratory---
Trialeurodes vaporariorumResistantEurope-Up to 26Target-site mutation (E645K)

Identified ACCase Mutations Associated with this compound Resistance

Genetic sequencing of the ACCase gene in this compound-resistant populations has identified specific amino acid substitutions that are strongly correlated with the resistance phenotype.

Table 3: ACCase Mutations Implicated in this compound Resistance

SpeciesMutationLocation in ACCaseValidation Status
Trialeurodes vaporariorumE645K (Glutamic Acid to Lysine)Biotin Carboxylase (BC) domainStrong association with resistance; lack of synergism with PBO supports target-site mechanism.[1]
Tetranychus urticaeF1640L (Phenylalanine to Leucine)Carboxyltransferase (CT) domainUncovered in highly resistant populations; requires further functional validation.
Bemisia tabaciA2083V (Alanine to Valine)Carboxyltransferase (CT) domainFunctionally validated to cause high levels of resistance to ketoenols using CRISPR/Cas9.

Experimental Protocols for Validating Target-Site Resistance

The following section details the key experimental methodologies required to validate the role of ACCase target-site mutations in this compound resistance.

Bioassays to Determine this compound Susceptibility

Objective: To quantify the level of resistance in a pest population by comparing its susceptibility to this compound with a known susceptible population.

Methodology:

  • Insect Rearing: Maintain both susceptible and suspected resistant pest populations under controlled laboratory conditions.

  • Dose-Response Bioassays:

    • For mites (Tetranychus urticae), a leaf-dip or spray tower method is commonly used. Adult female mites are placed on leaf discs that have been dipped in or sprayed with a series of this compound concentrations.

    • For whiteflies (Bemisia tabaci), a leaf-dip bioassay targeting the nymphal stages is effective. Leaflets infested with synchronized age nymphs are dipped into insecticide solutions.

  • Mortality Assessment: After a defined period (e.g., 48-72 hours), assess the mortality at each concentration.

  • Data Analysis: Use probit analysis to calculate the LC50 value, the concentration of the insecticide that causes 50% mortality. The resistance ratio (RR) is then calculated by dividing the LC50 of the resistant population by the LC50 of the susceptible population.

Synergist Assays

Objective: To investigate the potential involvement of metabolic resistance mechanisms (e.g., P450 monooxygenases, esterases).

Methodology:

  • Pre-treat a subset of the resistant population with a synergist, such as piperonyl butoxide (PBO) for P450s or S,S,S-tributyl phosphorotrithioate (DEF) for esterases, at a sub-lethal concentration.

  • After a short incubation period, expose the synergized insects to a range of this compound concentrations as in the standard bioassay.

  • Calculate the LC50 value for the synergized population.

  • A significant decrease in the LC50 value in the presence of the synergist suggests the involvement of the corresponding metabolic enzyme family in resistance. A lack of synergism, as has been reported for some this compound-resistant whitefly populations, points towards a target-site resistance mechanism.[1]

Sequencing of the Acetyl-CoA Carboxylase (ACCase) Gene

Objective: To identify potential mutations in the ACCase gene of resistant individuals.

Methodology:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from both susceptible and resistant individuals and reverse transcribe it into complementary DNA (cDNA).

  • PCR Amplification: Design primers based on conserved regions of the ACCase gene from related species to amplify the entire coding sequence or specific domains (e.g., Biotin Carboxylase, Carboxyltransferase).

  • DNA Sequencing: Sequence the PCR products and compare the nucleotide and deduced amino acid sequences between resistant and susceptible individuals.

  • Analysis: Identify non-synonymous mutations (those that result in an amino acid change) that are present in the resistant population but absent or at a low frequency in the susceptible population.

Functional Validation of ACCase Mutations

Objective: To definitively prove that a specific mutation in the ACCase gene confers resistance to this compound. This is the most critical step for validation.

Methodology:

  • Site-Directed Mutagenesis: Introduce the identified mutation (e.g., E645K) into a wild-type ACCase cDNA clone using a site-directed mutagenesis kit.

  • Heterologous Expression: Express both the wild-type and the mutated ACCase proteins in a suitable expression system (e.g., insect cells using a baculovirus vector, or E. coli).

  • Protein Purification: Purify the recombinant ACCase proteins.

  • Enzymatic Assays:

    • Measure the enzymatic activity of both wild-type and mutated ACCase in the presence of varying concentrations of this compound. A common method is the ¹⁴C-bicarbonate incorporation assay, which measures the conversion of acetyl-CoA to malonyl-CoA.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for this compound for both the wild-type and mutated enzyme.

    • A significantly higher IC50 value for the mutated enzyme compared to the wild-type provides direct evidence that the mutation reduces the sensitivity of the target enzyme to the inhibitor.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the logical flow of the validation process and the mechanism of action of this compound.

experimental_workflow cluster_whole_organism Whole Organism Level cluster_molecular Molecular Level cluster_biochemical Biochemical Level Bioassay Bioassays (LC50 Determination) Synergist Synergist Assays Bioassay->Synergist Sequencing ACCase Gene Sequencing Bioassay->Sequencing Resistant Population Validation Validation of Target-Site Resistance Synergist->Validation Supporting Evidence MutationID Identify Putative Mutation Sequencing->MutationID Mutagenesis Site-Directed Mutagenesis MutationID->Mutagenesis Expression Heterologous Expression Mutagenesis->Expression Purification Protein Purification Expression->Purification EnzymeAssay Enzymatic Assays (IC50 Determination) Purification->EnzymeAssay EnzymeAssay->Validation

Caption: Experimental workflow for validating ACCase target-site resistance to this compound.

signaling_pathway cluster_pathway Lipid Biosynthesis Pathway cluster_resistance Resistance Mechanism AcetylCoA Acetyl-CoA ACCase_WT ACCase (Wild-Type) AcetylCoA->ACCase_WT MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids ACCase_WT->MalonylCoA This compound This compound This compound->Inhibition Inhibition->ACCase_WT ACCase_Mut ACCase (Mutated) MalonylCoA_res Malonyl-CoA ACCase_Mut->MalonylCoA_res Spiromesifen_res This compound Spiromesifen_res->ReducedInhibition Reduced Inhibition ReducedInhibition->ACCase_Mut AcetylCoA_res Acetyl-CoA AcetylCoA_res->ACCase_Mut FattyAcids_res Fatty Acids MalonylCoA_res->FattyAcids_res

Caption: Mechanism of ACCase inhibition by this compound and the effect of target-site mutation.

References

A Comparative Guide to Spiromesifen Resistance in Whiteflies: A Focus on Target-Site Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spiromesifen-susceptible and -resistant whiteflies (Bemisia tabaci), drawing upon experimental data from recent research. While traditional comparative transcriptomic analyses for insecticide resistance often reveal widespread changes in gene expression related to metabolic detoxification, the primary mechanism of resistance to this compound in whiteflies appears to be a target-site mutation. This guide will focus on this key difference, presenting the available data and outlining the experimental protocols necessary to investigate this phenomenon.

Data Presentation: Resistance Levels and Genetic Markers

The development of this compound resistance in whitefly populations has been documented with significant increases in the concentration of the insecticide required for effective control. This resistance is strongly linked to a specific genetic mutation in the target enzyme, Acetyl-CoA Carboxylase (ACCase).

Table 1: this compound Susceptibility in Bemisia tabaci

Strain/PopulationSpecies/BiotypeLC50 (mg/L)Resistance Ratio (RR)Reference
SusceptibleMED--[1][2]
Resistant (Spanish)MED> 30,000> 640[1][2]
Resistant (Australian)MEAM1-High[1][2]

Note: Specific LC50 values for all strains were not available in the cited literature, but high levels of resistance were confirmed.

Table 2: Genetic Basis of this compound Resistance in Bemisia tabaci

GeneMutationAmino Acid ChangeConsequenceReference
Acetyl-CoA Carboxylase (ACCase)A2083VAlanine to ValineAltered binding site for this compound, leading to reduced efficacy.[1][2]

Experimental Protocols

To investigate this compound resistance in whiteflies, a combination of toxicological bioassays and molecular techniques is employed.

Insecticide Bioassay: Leaf-Dip Method

This method is used to determine the concentration of this compound required to kill 50% of the whitefly population (LC50).

Materials:

  • This compound stock solution

  • Distilled water with 0.1% Triton X-100 (surfactant)

  • Cotton or other suitable host plant leaf discs

  • Petri dishes with agar (1.5%)

  • Adult whiteflies (susceptible and suspected resistant strains)

  • Fine paintbrush

  • Incubator

Procedure:

  • Prepare a series of this compound dilutions from the stock solution using distilled water with Triton X-100. A control solution with only distilled water and Triton X-100 should also be prepared.

  • Dip leaf discs into each dilution for 10-15 seconds, ensuring complete coverage.

  • Allow the leaf discs to air dry.

  • Place the treated leaf discs, abaxial side up, on the agar in the petri dishes.

  • Using a fine paintbrush, transfer a known number of adult whiteflies (e.g., 20-30) onto each leaf disc.

  • Seal the petri dishes and place them in an incubator under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • Assess mortality after a set period (e.g., 48 or 72 hours). Whiteflies that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the LC50 values using probit analysis software.

Molecular Analysis of ACCase Gene

This involves sequencing the ACCase gene to identify the presence of resistance-conferring mutations.

a. RNA Extraction and cDNA Synthesis

Materials:

  • Adult whiteflies (10-20 per sample)

  • TRIzol reagent or a commercial RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol

  • RNase-free water

  • DNase I

  • Reverse transcriptase kit

Procedure:

  • Homogenize the whitefly sample in TRIzol reagent.

  • Follow the manufacturer's protocol for phase separation using chloroform and RNA precipitation with isopropanol.

  • Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.

  • Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit according to the manufacturer's instructions.

b. PCR Amplification and Sequencing of the ACCase Gene

Materials:

  • cDNA from susceptible and resistant whiteflies

  • Primers designed to amplify the region of the ACCase gene containing the potential mutation site

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • PCR tubes

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Set up PCR reactions containing cDNA, primers, Taq polymerase, buffer, and dNTPs.

  • Perform PCR using a thermocycler with an appropriate annealing temperature for the primers.

  • Run the PCR products on an agarose gel to verify the amplification of a single band of the expected size.

  • Purify the PCR products.

  • Send the purified PCR products for Sanger sequencing.

  • Align the sequences from susceptible and resistant individuals to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change, such as the A2083V mutation.

Visualizations

Signaling Pathway and Resistance Mechanism

G cluster_0 Susceptible Whitefly cluster_1 Resistant Whitefly Spiro This compound ACCase_S Acetyl-CoA Carboxylase (ACCase) (Wild-Type) Spiro->ACCase_S Inhibits Lipid Lipid Biosynthesis ACCase_S->Lipid Death Mortality ACCase_S->Death Dev Normal Development Lipid->Dev Lipid->Death Spiro_R This compound ACCase_R Mutated ACCase (A2083V) Spiro_R->ACCase_R Ineffective Inhibition Lipid_R Lipid Biosynthesis ACCase_R->Lipid_R Dev_R Continued Development (Survival) Lipid_R->Dev_R

Caption: Mechanism of this compound action and resistance.

Experimental Workflow for Resistance Analysis

G Collect Collect Whitefly Populations (Susceptible & Suspected Resistant) Bioassay Perform Insecticide Bioassays Collect->Bioassay RNA_Ext RNA Extraction from Whitefly Samples Collect->RNA_Ext LC50 Calculate LC50 Values & Resistance Ratios Bioassay->LC50 Conclusion Correlate Genotype with Resistance Phenotype LC50->Conclusion cDNA_Syn cDNA Synthesis RNA_Ext->cDNA_Syn PCR PCR Amplification of ACCase Gene Fragment cDNA_Syn->PCR Sequencing Sanger Sequencing PCR->Sequencing Analysis Sequence Alignment and Mutation Detection (e.g., A2083V) Sequencing->Analysis Analysis->Conclusion

Caption: Workflow for identifying this compound resistance mechanisms.

References

Inter-laboratory Validation of a Quantitative Method for Spiromesifen in Honey: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Spiromesifen in honey. It is intended for researchers, scientists, and professionals in drug development and food safety who require robust and validated methods for residue analysis. The guide details a comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS) based method and compares it with the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, supported by experimental data from various studies.

Introduction to this compound and its Analysis in Honey

This compound is a non-systemic insecticide and miticide belonging to the spirocyclic phenyl substituted tetronic acid chemical class. It is effective against various pests that can affect crops visited by bees. Consequently, residues of this compound can potentially be found in honey. The presence of pesticide residues in honey is a significant concern for food safety and quality, necessitating sensitive and reliable analytical methods for their detection and quantification.

Method Comparison: LC-MS vs. QuEChERS-based Approaches

Two primary analytical workflows are presented for the determination of this compound in honey: a detailed method involving liquid-liquid extraction and solid-phase cleanup followed by LC-MS analysis, and a more streamlined approach using the QuEChERS extraction method coupled with chromatographic analysis.

Data Presentation: Performance Characteristics

The following tables summarize the quantitative performance data for the analytical methods. Data for this compound in other matrices and for other pesticides in honey are included to provide a comparative context for method validation.

Table 1: Performance Characteristics of the LC-MS Method for this compound

Parameter Performance Reference
Linearity (Concentration Range) 0.005–0.1 mg/L [1]
Limit of Quantification (LOQ) 0.01 mg/kg [2]
Recovery 72.56-103.37% [2]

| Repeatability (RSDr) | 2.7-9.4% |[2] |

Data for LOQ, Recovery, and RSDr are based on a validated QuEChERS-GC-MS/MS method for this compound in other agricultural matrices, providing an expected performance benchmark.

Table 2: Performance Characteristics of QuEChERS-based Methods for Pesticide Residue Analysis in Honey

Parameter Performance Reference
Linearity (r²) >0.99 [3]
Limit of Quantification (LOQ) 0.68 - 9.54 µg/kg [3]
Recovery 70-120% [4]
Repeatability (RSDr) 0.66 - 15.50% [3]

| Reproducibility (RSDR) | 1.46 - 19.98% |[3] |

This data represents the typical performance of a validated multi-residue QuEChERS LC-MS/MS method for a wide range of pesticides in honey.

Experimental Protocols

Detailed LC-MS Method for this compound

This method is adapted from a validated procedure for agricultural products and is suitable for the specific analysis of this compound and its enol metabolite.[1]

1. Extraction:

  • Weigh 10.0 g of homogenized honey sample into a centrifuge tube.
  • Add 20 mL of water and mix thoroughly.
  • Add 100 mL of a solution of acetonitrile/formic acid/water (80:1:20, v/v/v).
  • Homogenize the mixture and filter with suction.
  • Re-extract the residue with 50 mL of the same solvent mixture and filter.
  • Combine the filtrates and adjust the final volume to 200 mL.

2. Liquid-Liquid Partitioning:

  • Take a 50 mL aliquot of the extract and concentrate to approximately 10 mL at below 40°C.
  • Add water to bring the volume to 50 mL and add 0.1 mL of formic acid.
  • Perform liquid-liquid extraction twice with 50 mL of ethyl acetate/n-hexane (1:19, v/v).
  • Dehydrate the combined organic extracts with anhydrous sodium sulfate.

3. Clean-up (Silica Gel Column Chromatography):

  • Concentrate the dehydrated extract and dissolve the residue in 10 mL of n-hexane.
  • Apply the solution to a silica gel cartridge (500 mg).
  • Wash the cartridge with 10 mL of ethyl acetate/n-hexane (1:19, v/v).
  • Elute the this compound fraction with 15 mL of ethyl acetate/n-hexane (1:19, v/v).

4. Quantification:

  • Concentrate the eluate and dissolve the residue in a suitable volume of acetonitrile/0.01% formic acid (1:1, v/v).
  • Analyze by LC-MS.
  • Prepare calibration standards in the range of 0.005–0.1 mg/L.[1]

QuEChERS-based Method for Pesticide Residues

The QuEChERS method is a widely accepted, streamlined approach for multi-residue pesticide analysis in food matrices, including honey.[3][4][5]

1. Extraction:

  • Weigh 1 g of homogenized honey sample into a 50 mL centrifuge tube.[5]
  • Add 10 mL of water and 10 mL of acetonitrile.[5]
  • Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
  • Shake vigorously for 1 minute and centrifuge.[5]

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a sorbent mixture (e.g., PSA, C18, magnesium sulfate).
  • Shake for 1 minute and centrifuge.[5]

3. Quantification:

  • Take the supernatant for analysis by LC-MS/MS or GC-MS/MS.
  • Matrix-matched calibration standards are typically used for quantification to compensate for matrix effects.[3]

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in each analytical method.

LC_MS_Workflow cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_cleanup Clean-up cluster_analysis Analysis HoneySample 10g Honey Sample AddWater Add Water HoneySample->AddWater AddExtractionSolvent Add Acetonitrile/ Formic Acid/Water AddWater->AddExtractionSolvent Homogenize Homogenize AddExtractionSolvent->Homogenize Filter Filter Homogenize->Filter ConcentrateExtract Concentrate Extract Filter->ConcentrateExtract AddAcidifiedWater Add Acidified Water ConcentrateExtract->AddAcidifiedWater Partition Partition with Ethyl Acetate/Hexane AddAcidifiedWater->Partition Dehydrate Dehydrate with Na2SO4 Partition->Dehydrate Concentrate Concentrate & Redissolve in Hexane Dehydrate->Concentrate SilicaColumn Silica Gel Column Concentrate->SilicaColumn Elute Elute this compound SilicaColumn->Elute FinalConcentration Concentrate & Reconstitute Elute->FinalConcentration LCMS LC-MS Analysis FinalConcentration->LCMS

Caption: Workflow for the detailed LC-MS method.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Clean-up cluster_analysis Analysis HoneySample 1g Honey Sample AddWaterACN Add Water & Acetonitrile HoneySample->AddWaterACN AddSalts Add QuEChERS Salts AddWaterACN->AddSalts ShakeCentrifuge Shake & Centrifuge AddSalts->ShakeCentrifuge Aliquot Take Acetonitrile Aliquot ShakeCentrifuge->Aliquot dSPE_Tube Add to d-SPE Tube Aliquot->dSPE_Tube ShakeCentrifuge2 Shake & Centrifuge dSPE_Tube->ShakeCentrifuge2 Supernatant Take Supernatant ShakeCentrifuge2->Supernatant LCMSMS LC-MS/MS or GC-MS/MS Analysis Supernatant->LCMSMS

Caption: Workflow for the QuEChERS-based method.

Conclusion

Both the detailed LC-MS method and the QuEChERS-based approach are capable of providing accurate and reliable quantification of this compound in honey. The choice of method will depend on the specific requirements of the laboratory.

  • The detailed LC-MS method offers high selectivity and is tailored for the specific analysis of this compound and its primary metabolite.[1] It may be preferred when targeting only this compound.

  • The QuEChERS method provides a more rapid and high-throughput option, suitable for multi-residue screening of a wide range of pesticides, including this compound.[3][4][5] Its widespread adoption is a testament to its efficiency and effectiveness.

For routine monitoring and in laboratories analyzing for a broad spectrum of contaminants, the QuEChERS method coupled with LC-MS/MS or GC-MS/MS is a highly efficient and validated alternative. For confirmatory analysis or when the highest degree of specificity for this compound is required, the more intensive extraction and clean-up of the detailed LC-MS method may be advantageous. The validation data presented indicates that both approaches can achieve the necessary performance characteristics for regulatory compliance and food safety monitoring.

References

Spiromesifen vs. Abamectin: A Comparative Analysis of Their Impact on Non-Target Predatory Mites

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate dance of integrated pest management (IPM), the careful selection of pesticides is paramount to preserve the delicate balance between controlling pests and protecting beneficial organisms. This guide offers a detailed comparison of two widely used acaricides, Spiromesifen and Abamectin, focusing on their non-target effects on predatory mites, which are crucial biological control agents. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in pest management strategies.

Overview of this compound and Abamectin

This compound is a synthetic acaricide belonging to the tetronic and tetramic acid derivatives.[1][2] Its primary mode of action is the inhibition of lipid biosynthesis, specifically targeting acetyl-CoA carboxylase (ACCase).[1][3] This disruption of fatty acid synthesis ultimately leads to the death of the target pest, with particular efficacy against mite and whitefly populations.[1][2][4] this compound is noted for its effectiveness against all developmental stages of pests, including eggs, nymphs, and adults, providing long-lasting control.[2][5]

Abamectin is a naturally derived insecticide and acaricide produced by the soil bacterium Streptomyces avermitilis.[6][7] It acts on the nervous system of insects and mites by stimulating the release of gamma-aminobutyric acid (GABA) and binding to glutamate-gated chloride channels (GluCls).[6][7][8][9] This leads to an increased influx of chloride ions, causing hyperpolarization of nerve and muscle cells, resulting in paralysis and subsequent death of the pest.[6][8] Abamectin primarily works through contact and ingestion.[9]

Comparative Efficacy and Sublethal Effects on Predatory Mites

The following tables summarize quantitative data from various studies on the lethal and sublethal effects of this compound and Abamectin on key predatory mite species.

Lethal Concentration (LC50) Values
Predatory Mite SpeciesPesticideLC50 Value (ppm)Exposure TimeReference
Neoseiulus californicusThis compound53.779-
Phytoseiulus persimilisAbamectin8.3524 hours[10]
Tetranychus urticae (prey)This compound133.4 (g a.i/L)48 hours
Sublethal Effects on Life Table Parameters

This compound:

Predatory Mite SpeciesConcentrationEffect on Fecundity (eggs/female)Effect on LongevityOther Notable EffectsReference
Neoseiulus californicusLC15 (13.267 ppm)Reduced to 19.37Not specified-[11]
Neoseiulus californicusLC5, LC10, LC15Significant reductionSignificant reduction-
Neoseiulus californicusLC25, LC35Significantly decreasedPre-adult and adult longevity significantly reducedOviposition period significantly decreased[12]
Amblyseius swirskii-Less affected than P. persimilis--[13]
Phytoseiulus persimilis-More affected than A. swirskii--[13]

Abamectin:

Predatory Mite SpeciesConcentrationEffect on FecundityEffect on LongevityOther Notable EffectsReference
Phytoseiulus persimilisLC10, LC15Prey consumption decreased by 39.79-44.99%-Handling time and search efficiency affected[10][14][15]
Phytoseius plumiferLC10, LC20, LC30Severely affectedSeverely affected-[16]
Various SpeciesRecommended DoseReduced egg hatching-Higher mortality in nymphs and adults[17][18]

Signaling Pathways and Mode of Action

The distinct mechanisms of action of this compound and Abamectin are visualized in the following diagrams.

Spiromesifen_Pathway This compound This compound ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits Death Stunted Growth & Death ACCase->Death AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACCase FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Lipids Lipid Biosynthesis FattyAcids->Lipids CellMembrane Cell Membrane Integrity & Energy Storage Lipids->CellMembrane CellMembrane->Death

Caption: Mode of action of this compound, inhibiting lipid biosynthesis.

Abamectin_Pathway Abamectin Abamectin GABA_Receptor GABA-gated Cl- Channels Abamectin->GABA_Receptor Stimulates GluCl_Receptor Glutamate-gated Cl- Channels (GluCls) Abamectin->GluCl_Receptor Binds to ChlorideInflux Increased Cl- Influx GABA_Receptor->ChlorideInflux GluCl_Receptor->ChlorideInflux Hyperpolarization Hyperpolarization of Nerve/Muscle Cells ChlorideInflux->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Death Paralysis->Death

Caption: Mode of action of Abamectin, disrupting the nervous system.

Experimental Protocols

The following section details generalized methodologies for key experiments cited in the comparative analysis.

Leaf Disc Bioassay for Lethal Concentration (LC50) Determination

A common method for assessing the acute toxicity of pesticides to mites is the leaf disc bioassay.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Observation cluster_analysis Data Analysis A Prepare serial dilutions of pesticide D Apply pesticide solutions to leaf discs A->D B Cut leaf discs (e.g., bean leaves) C Place discs on wet cotton in Petri dishes B->C C->D E Introduce adult female predatory mites D->E F Incubate at controlled conditions (e.g., 25°C, 65% RH) E->F G Record mortality at specific time points (e.g., 24, 48, 72h) F->G H Perform Probit analysis G->H I Determine LC50 value H->I

Caption: Generalized workflow for a leaf disc bioassay.

Detailed Steps:

  • Preparation of Test Arenas: Leaf discs, typically from bean or other suitable plants, are placed upside down on a layer of wet cotton or agar in Petri dishes. This maintains the turgor of the leaf and prevents the mites from escaping.

  • Pesticide Application: A range of concentrations of the test pesticide are prepared. The leaf discs are then treated, often by dipping them into the respective solutions for a short period (e.g., 5-10 seconds) and allowing them to air dry. A control group is treated with distilled water.

  • Mite Introduction: A specific number of adult predatory mites (e.g., 10-20 females) are carefully transferred onto each treated leaf disc.

  • Incubation: The Petri dishes are maintained under controlled laboratory conditions, typically at a constant temperature (e.g., 25 ± 1°C), relative humidity (e.g., 60-70%), and photoperiod (e.g., 16:8 hours L:D).

  • Mortality Assessment: The number of dead mites is recorded at set intervals (e.g., 24, 48, and 72 hours) after exposure. Mites are considered dead if they are unable to move when gently prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. A probit analysis is then conducted to determine the LC50 value, which is the concentration of the pesticide that causes 50% mortality in the test population.

Sublethal Effects on Life Table Parameters

To assess the sublethal effects of pesticides, experiments are designed to monitor the entire life cycle of the predatory mites.

Detailed Steps:

  • Exposure to Sublethal Concentrations: Adult female predatory mites are exposed to sublethal concentrations (e.g., LC10, LC25) of the pesticide using a method similar to the leaf disc bioassay.

  • Fecundity and Longevity Monitoring: After the initial exposure, surviving females are individually transferred to new, untreated leaf discs with an adequate supply of prey (e.g., two-spotted spider mites, Tetranychus urticae). The number of eggs laid per female is recorded daily until her death. The lifespan of the adult female is also recorded.

  • Developmental Time of Offspring: The eggs laid by the treated females are monitored daily to record the duration of each developmental stage (egg, larva, protonymph, deutonymph) until they reach adulthood.

  • Life Table Parameter Calculation: The collected data on survival, development, and reproduction are used to calculate key life table parameters, including:

    • Net reproductive rate (R0): The average number of female offspring produced by a female during her lifetime.

    • Intrinsic rate of increase (rm): The instantaneous rate of population growth.

    • Mean generation time (T): The average time from the birth of a parent to the birth of its offspring.

    • Doubling time (DT): The time it takes for the population to double in size.

Conclusion

Both this compound and Abamectin are effective acaricides, but their impacts on non-target predatory mites differ, a crucial consideration for their integration into IPM programs. This compound, while effective against all pest life stages, has been shown to significantly reduce the fecundity and longevity of predatory mites like Neoseiulus californicus at sublethal concentrations. Abamectin also demonstrates toxicity to predatory mites, affecting their predatory behavior and life table parameters.

The choice between these two acaricides should be based on a thorough risk assessment that considers the specific predatory mite species present in the agroecosystem, the pest pressure, and the potential for sublethal effects to disrupt the biological control services provided by these beneficial organisms. The experimental protocols and data presented in this guide provide a framework for such assessments, enabling more sustainable and effective pest management strategies.

References

Spiromesifen Field Trial Validation: A Comparative Analysis of Efficacy Across Diverse Climatic Zones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Spiromesifen's performance against other commercially available acaricides and insecticides across various climatic conditions. The data presented is a synthesis of findings from multiple field trials, offering a comprehensive overview of its efficacy in controlling key agricultural pests. Detailed experimental protocols and a visualization of this compound's mode of action are included to support further research and development.

Executive Summary

This compound, a member of the spirocyclic tetronic acid group, has consistently demonstrated high efficacy in controlling a range of mite and whitefly species in diverse agricultural settings.[1][2] Its novel mode of action, the inhibition of lipid biosynthesis, makes it a valuable tool for managing pest populations, particularly those resistant to other classes of acaricides.[1][3] Field trials conducted in various climatic zones, from the temperate orchards of Serbia to the subtropical cotton fields of India, confirm its effectiveness against economically significant pests such as the European red mite (Panonychus ulmi), the two-spotted spider mite (Tetranychus urticae), and the whitefly (Bemisia tabaci).[1][2][4] This guide synthesizes the results of these trials, offering a direct comparison of this compound's performance with other common treatments like abamectin, bifenthrin, clofentezine, and tebufenpyrad.

Comparative Efficacy of this compound

The following tables summarize the quantitative data from various field trials, showcasing the efficacy of this compound in comparison to other treatments.

Table 1: Efficacy against European Red Mite (Panonychus ulmi) on Apple in Serbia [1]

TreatmentApplication RateEfficacy % (11 DAT)Efficacy % (22-25 DAT)Efficacy % (32 DAT)
This compound Not Specified88.8 - 10094.6 - 97.192.0
TebufenpyradNot Specified92.7 - 97.684.5 - 98.599.4
BifenthrinNot Specified-75.769.8
ClofentezineNot Specified-66.230.9

DAT: Days After Treatment

Table 2: Efficacy against Whitefly (Bemisia tabaci) on Cotton in West Bengal, India (Two-Year Average) [2]

TreatmentApplication RateMean Percent Reduction
This compound 22.9% SC 1 gm/l85.97
Buprofezin 25% SC1.6 ml/l83.47
Thiamethoxam 25% WG0.3 gm/l82.83
Sulfoxaflor 24% SC0.3 ml/l67.63

Table 3: Efficacy against Two-Spotted Spider Mite (Tetranychus urticae) on Brinjal in Gujarat, India [4][5]

TreatmentApplication Rate (g a.i./ha)Mite Population (mites/4 cm² leaf)
This compound 22.9% SC 1921.40
This compound 22.9% SC 96-
Propargite 57% EC-1.50
Abamectin 1.9% EC-1.64
Dicofol 18.5% EC-1.65
Untreated Control-3.07

Experimental Protocols

The following section outlines a generalized, detailed methodology for conducting field efficacy trials for acaricides like this compound, based on common practices reported in the cited literature.

1. Experimental Design and Setup:

  • Design: The trials are typically laid out in a Randomized Complete Block Design (RCBD) with multiple replications (usually three to four) for each treatment to minimize the effects of field variability.[4]

  • Plot Size: Each treatment plot is of a defined size, for example, 4.5 x 4.8 meters, with appropriate spacing between plots to prevent spray drift.[4]

  • Control Groups: An untreated control plot is included in each replication to serve as a baseline for pest population dynamics and to calculate the efficacy of the treatments.

2. Treatment Application:

  • Application Method: Treatments are applied using a calibrated sprayer, such as a knapsack sprayer with a hollow cone nozzle or a tractor-mounted pressurized air sprayer, to ensure uniform coverage of the plant foliage.[4]

  • Spray Volume: The volume of spray solution is adjusted based on the crop stage and size to ensure thorough coverage, for instance, 500 liters per hectare.[4]

  • Timing: The first application is typically initiated when the pest population reaches a predetermined threshold. Subsequent applications are made at specified intervals (e.g., 10 days) as per the experimental protocol.[4]

3. Data Collection and Assessment:

  • Sampling: Pest populations are assessed before the first application and at regular intervals after each treatment (e.g., 3, 7, and 10 days after spraying).[4]

  • Assessment Technique: The number of live pests (e.g., mites, whitefly nymphs, or adults) is counted on a specified number of leaves (e.g., 20 terminal leaves) randomly selected from plants in the central rows of each plot.[6] For mites, counts are often done per unit area of the leaf (e.g., 4 cm²).[4]

  • Efficacy Calculation: The percentage of pest reduction is calculated using formulas such as Abbott's formula, which corrects for natural changes in the pest population observed in the untreated control plots.

4. Statistical Analysis:

  • The collected data is subjected to statistical analysis, typically an Analysis of Variance (ANOVA), to determine the significance of differences between the treatment means.

  • Means are often separated using a post-hoc test, such as Duncan's Multiple Range Test (DMRT), at a specified probability level (e.g., P = 0.05).[6]

Visualizing the Mode of Action and Experimental Workflow

To better understand the mechanisms and processes involved, the following diagrams illustrate this compound's signaling pathway and a typical experimental workflow.

G cluster_pathway This compound's Mode of Action: Lipid Biosynthesis Inhibition AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Chain Elongation MalonylCoA->FattyAcids Lipids Triglycerides & Free Fatty Acids (Essential for growth, development, and reproduction) FattyAcids->Lipids This compound This compound This compound->ACCase Inhibits ACCase->MalonylCoA Catalyzes conversion

Caption: this compound inhibits Acetyl-CoA Carboxylase (ACCase), a critical enzyme in lipid biosynthesis.

G cluster_workflow Field Trial Experimental Workflow A 1. Site Selection & Experimental Design (RCBD) B 2. Plot Establishment & Pre-treatment Pest Scouting A->B C 3. Treatment Application (this compound & Comparators) B->C D 4. Post-treatment Data Collection (e.g., 3, 7, 10 DAT) C->D D->C Repeat Application (if required) E 5. Pest Population Assessment (Leaf Counts) D->E F 6. Data Analysis (ANOVA, Mean Separation) E->F G 7. Efficacy Comparison & Conclusion F->G

Caption: A typical workflow for conducting a field trial to evaluate the efficacy of acaricides.

References

Comparative metabolism of Spiromesifen in target and non-target insect species

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the metabolism of Spiromesifen in target insect pests and non-target beneficial insect species. This compound is a spirocyclic tetronic acid insecticide that acts by inhibiting acetyl-CoA carboxylase (ACCase), a crucial enzyme in lipid biosynthesis.[1][2][3][4] This disruption of lipid metabolism is the primary mode of action against target pests such as whiteflies and mites. Understanding the differential metabolism of this compound between target and non-target species is critical for assessing its selectivity and potential ecological impact.

Comparative Toxicity of this compound

The selective toxicity of an insecticide is a key indicator of its suitability for integrated pest management (IPM) programs. The following table summarizes the median lethal concentration (LC50) values of this compound for the target pest, Bemisia tabaci (whitefly), and various non-target predatory mite species. Lower LC50 values indicate higher toxicity.

SpeciesTypeLife StageLC50 (mg a.i./L)Reference
Bemisia tabaciTarget Pest1st Instar Nymph0.5[1][2]
Bemisia tabaciTarget PestEgg2.6[1][2]
Bemisia tabaciTarget Pest2nd Instar Nymph0.53 - 2.08[5][6]
Neoseiulus californicusNon-target PredatorAdult13.267 (LC35)
Amblyseius swirskiiNon-target PredatorAdultNot significantly affected at recommended field concentrations[7][8]

Note: The data presented is compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.

Metabolic Pathways and Detoxification Enzymes

The primary metabolic transformation of this compound in insects is the hydrolysis of the ester linkage, leading to the formation of its main metabolite, this compound-enol. This conversion is a key step in the detoxification process.

G This compound This compound Metabolite This compound-enol This compound->Metabolite Hydrolysis Detoxification Detoxification Enzymes (P450s, Esterases, GSTs) Detoxification->this compound

Figure 1: Primary metabolic pathway of this compound.

The detoxification of xenobiotics, including insecticides, in insects is primarily carried out by three major families of enzymes: cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CarE). While direct comparative studies on the specific activity of these enzymes towards this compound in target versus non-target species are limited, studies on insecticide resistance provide valuable insights.

For instance, a laboratory-selected this compound-resistant strain of the non-target predatory mite, Neoseiulus californicus, exhibited significantly elevated activity of these detoxification enzymes compared to a susceptible strain.

EnzymeFold Increase in Activity (Resistant vs. Susceptible)
Esterase2.74
Glutathione S-Transferase (GST)3.09
Cytochrome P450 monooxygenase2.17

This demonstrates that these enzyme families are capable of metabolizing this compound in this non-target species. The differential expression and activity of these enzymes between target pests and beneficial insects likely contribute to the selective toxicity of this compound.

Experimental Protocols

Insecticide Toxicity Bioassays

a) Leaf-Dip Bioassay for Bemisia tabaci

This method is commonly used to assess the toxicity of insecticides to sucking insects like whiteflies.[9]

  • Preparation of Insecticide Solutions: Prepare a series of dilutions of this compound in distilled water containing a non-ionic surfactant (e.g., 0.01% Triton X-100).

  • Leaf Treatment: Dip cotton or other suitable host plant leaves into each insecticide dilution for 10-30 seconds. Control leaves are dipped in the surfactant solution only.

  • Drying: Allow the treated leaves to air-dry for at least one hour.

  • Insect Exposure: Place the dried leaves in a petri dish or other suitable container with a moistened filter paper to maintain humidity. Introduce a known number of adult whiteflies (e.g., 20-25) into each container.

  • Incubation: Maintain the bioassay units at a constant temperature and photoperiod (e.g., 25 ± 1°C, 16:8 L:D).

  • Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours). Insects are considered dead if they are unable to move when gently prodded with a fine brush.

  • Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals.

b) Residual Contact Bioassay for Predatory Mites

This method evaluates the toxicity of insecticide residues to beneficial mites.

  • Preparation of Treated Surface: Spray glass plates or leaf discs with the desired concentrations of this compound solution and allow them to dry completely. Control surfaces are treated with water and surfactant only.

  • Mite Introduction: Transfer a known number of adult predatory mites (e.g., 20) onto the treated surface.

  • Provision of Food: Provide a suitable food source for the mites, such as spider mite eggs or pollen, to avoid starvation.

  • Incubation: Maintain the experimental units under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Record mite mortality at regular intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Calculate mortality rates and, if applicable, LC50 values using probit analysis.

Detoxification Enzyme Assays

The following are generalized spectrophotometric protocols for measuring the activity of key detoxification enzymes.

a) Cytochrome P450 Monooxygenase (P450) Activity Assay

This assay often uses a model substrate like p-nitroanisole or 7-ethoxycoumarin.

  • Enzyme Preparation: Homogenize a known number of insects in a cold phosphate buffer (e.g., 0.1 M, pH 7.5) containing protease inhibitors. Centrifuge the homogenate at low speed to remove debris, and then ultracentrifuge the supernatant to pellet the microsomes, which contain the P450 enzymes. Resuspend the microsomal pellet in the buffer.

  • Reaction Mixture: In a microplate well, combine the microsomal preparation, a reaction buffer, and the P450 substrate.

  • Initiation of Reaction: Start the reaction by adding NADPH, a necessary cofactor.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a set period.

  • Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., trichloroacetic acid).

  • Measurement: Measure the absorbance of the product at a specific wavelength using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on a standard curve of the product.

b) Glutathione S-Transferase (GST) Activity Assay

This assay commonly uses 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.[10][11][12]

  • Enzyme Preparation: Prepare a cytosolic fraction by homogenizing insects in a phosphate buffer and centrifuging to remove cell debris and microsomes.

  • Reaction Mixture: In a cuvette or microplate well, mix the cytosolic fraction, phosphate buffer, reduced glutathione (GSH), and CDNB.

  • Measurement: Immediately measure the increase in absorbance at 340 nm over a specific time period as the CDNB is conjugated with GSH.

  • Calculation: Calculate the GST activity using the molar extinction coefficient of the product.

c) Esterase Activity Assay

This assay often uses α-naphthyl acetate or p-nitrophenyl acetate as a substrate.

  • Enzyme Preparation: Prepare a supernatant from insect homogenates as the enzyme source.

  • Reaction Mixture: In a microplate well, combine the enzyme preparation with the substrate solution in a phosphate buffer.

  • Incubation: Incubate the mixture at a controlled temperature.

  • Color Development: Stop the reaction and develop the color by adding a solution of a diazonium salt (e.g., Fast Blue B salt).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 600 nm for the product of α-naphthyl acetate).

  • Calculation: Quantify the enzyme activity based on a standard curve of the product (e.g., α-naphthol).

Experimental Workflow for Comparative Metabolism Studies

The following diagram illustrates a generalized workflow for conducting a comparative study on insecticide metabolism.

G cluster_0 Insect Rearing cluster_1 Exposure cluster_2 Sample Collection & Preparation cluster_3 Analysis cluster_4 Data Interpretation Target Target Insect Colony (e.g., Bemisia tabaci) Exposure Insecticide Application (e.g., Leaf-dip, Residual Contact) Target->Exposure NonTarget Non-Target Insect Colony (e.g., Predatory Mites) NonTarget->Exposure Sampling Sample Collection at Time Intervals Exposure->Sampling Toxicity Toxicity Bioassay (LC50 Determination) Exposure->Toxicity Homogenization Homogenization & Subcellular Fractionation Sampling->Homogenization EnzymeAssay Detoxification Enzyme Activity Assays Homogenization->EnzymeAssay MetaboliteAnalysis Metabolite Analysis (LC-MS/MS, GC-MS) Homogenization->MetaboliteAnalysis DataAnalysis Comparative Data Analysis Toxicity->DataAnalysis EnzymeAssay->DataAnalysis MetaboliteAnalysis->DataAnalysis

Figure 2: Generalized experimental workflow.

Conclusion

The available data indicates that this compound exhibits a degree of selective toxicity, being more toxic to the target pest Bemisia tabaci than to some non-target predatory mites. The metabolism of this compound to its less active enol form, mediated by detoxification enzymes such as P450s, GSTs, and esterases, is a key factor influencing this selectivity. While direct comparative studies on the metabolic rates in target versus non-target species are needed for a more complete understanding, the provided data and protocols offer a solid foundation for researchers and drug development professionals to design and conduct further investigations into the comparative metabolism of this compound. Such studies are essential for the development of more selective and environmentally compatible pest management strategies.

References

A Comparative Guide to the Validation of a Rapid Diagnostic Kit for Spiromesifen Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of insecticide resistance is a critical challenge in agriculture and public health. Spiromesifen, an insecticide that inhibits lipid biosynthesis by targeting the enzyme acetyl-CoA carboxylase (ACCase), has seen the development of resistance in several key pest species.[1][2][3] Timely and accurate detection of resistance is paramount for effective pest management strategies. This guide provides a comparative validation of a hypothetical rapid diagnostic kit designed for the quick detection of this compound resistance, benchmarked against established laboratory methods.

Introduction to the Hypothetical Rapid Diagnostic Kit

For the purpose of this guide, we introduce the "Resist-MSF" rapid diagnostic kit. This conceptual kit is an antibody-based lateral flow assay designed to detect the most common target-site mutation associated with this compound resistance, the E645K substitution in the ACCase enzyme.[3] The kit provides a qualitative result (Resistant/Susceptible) within 15 minutes from a single pest specimen homogenate.

Comparative Performance Analysis

The performance of the Resist-MSF kit was evaluated against the gold-standard methods: dose-response bioassays and TaqMan allelic discrimination qPCR. The validation was conducted on a well-characterized laboratory strain of Tetranychus urticae (two-spotted spider mite) with known this compound resistance and a susceptible counterpart.

Table 1: Performance Comparison of this compound Resistance Detection Methods

ParameterResist-MSF Rapid KitDose-Response BioassayTaqMan Allelic Discrimination (qPCR)
Principle Immunodetection of mutated ACCaseMeasures mortality at different concentrationsDetects the specific E645K mutation
Time to Result 15 minutes7 days4 hours
Sensitivity 95%99%99.9%
Specificity 98%99%99.9%
Accuracy 96.5%99%99.9%
Throughput High (single tests)Low to MediumHigh (96/384-well plates)
Equipment NoneSpray tower, microscopeqPCR thermocycler, centrifuge
Expertise MinimalHighHigh
Cost per Sample LowMediumHigh

Experimental Protocols

Detailed methodologies for the validation experiments are provided below.

Dose-Response Bioassay Protocol

This method determines the concentration of this compound required to kill 50% of the test population (LC50).

  • Pest Rearing : Susceptible and resistant mite populations are reared on separate bean plants under controlled conditions (25±1°C, 60±5% RH, 16:8 L:D photoperiod).

  • Insecticide Dilution : A stock solution of commercial-grade this compound is prepared in acetone and then serially diluted in distilled water containing 0.1% Triton X-100 to create a range of concentrations.

  • Leaf-Dip Method : Bean leaf discs (2 cm diameter) are dipped into each insecticide dilution for 10 seconds and allowed to air dry. Control discs are dipped in the water-Triton X-100 solution.

  • Infestation and Incubation : The dried leaf discs are placed on wet cotton in petri dishes, and 20-30 adult female mites are transferred to each disc. The dishes are incubated under the rearing conditions.

  • Mortality Assessment : Mortality is assessed after 7 days under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis : The mortality data is subjected to probit analysis to calculate the LC50 values. The resistance ratio (RR) is calculated by dividing the LC50 of the resistant population by the LC50 of the susceptible population.

TaqMan Allelic Discrimination qPCR Protocol

This molecular assay differentiates between the susceptible and resistant alleles of the ACCase gene.

  • DNA Extraction : Genomic DNA is extracted from individual mites using a commercial DNA extraction kit.

  • Primer and Probe Design : Primers are designed to amplify a fragment of the ACCase gene containing the mutation site. Two TaqMan probes are designed: one specific for the susceptible allele (E645) labeled with a VIC dye, and one for the resistant allele (K645) labeled with a FAM dye.

  • qPCR Reaction : The qPCR reaction is set up with TaqMan Genotyping Master Mix, primers, probes, and the extracted DNA.

  • Thermocycling : The reaction is run on a qPCR thermocycler with standard cycling conditions.

  • Data Analysis : The results are analyzed using the allelic discrimination plot, which clusters the samples into three groups: homozygous susceptible, homozygous resistant, and heterozygous.

Resist-MSF Rapid Kit Validation Protocol
  • Sample Preparation : A single adult mite is placed in the provided extraction buffer tube and homogenized using the supplied pestle.

  • Assay Procedure :

    • Two drops of the homogenate are added to the sample well of the lateral flow cassette.

    • The results are read after 15 minutes.

  • Interpretation of Results :

    • One line (Control) : Susceptible

    • Two lines (Control and Test) : Resistant

    • No line or only Test line : Invalid result

  • Validation : The results from the Resist-MSF kit are compared against the known genotypes determined by the TaqMan qPCR assay to calculate sensitivity, specificity, and accuracy.

Visualizing the Methodologies

To better illustrate the relationships and workflows, the following diagrams are provided.

experimental_workflow cluster_bioassay Dose-Response Bioassay cluster_molecular TaqMan qPCR cluster_rapidkit Resist-MSF Rapid Kit cluster_validation Validation b1 Pest Rearing b2 Insecticide Dilution b1->b2 b3 Leaf-Dip b2->b3 b4 Incubation (7 days) b3->b4 b5 Mortality Assessment b4->b5 b6 LC50 Calculation b5->b6 v1 Compare Results b6->v1 m1 DNA Extraction m2 qPCR Setup m1->m2 m3 Thermocycling m2->m3 m4 Allelic Discrimination m3->m4 m4->v1 r1 Sample Homogenization r2 Apply to Cassette r1->r2 r3 Incubation (15 mins) r2->r3 r4 Read Result r3->r4 r4->v1 v2 Calculate Performance Metrics (Sensitivity, Specificity) v1->v2

Caption: Experimental workflow for the validation of the Resist-MSF rapid diagnostic kit.

resistance_mechanism cluster_pathway This compound Mode of Action & Resistance acetyl_coa Acetyl-CoA accase ACCase Enzyme (Susceptible) acetyl_coa->accase Substrate mutated_accase Mutated ACCase (E645K) (Resistant) acetyl_coa->mutated_accase Substrate malonyl_coa Malonyl-CoA fatty_acids Fatty Acid Synthesis malonyl_coa->fatty_acids lipids Lipid Biosynthesis fatty_acids->lipids accase->malonyl_coa Catalysis This compound This compound This compound->accase Inhibition This compound->mutated_accase Reduced Inhibition detox_enzymes Detoxification Enzymes (e.g., P450s) This compound->detox_enzymes Metabolism mutated_accase->malonyl_coa Catalysis

Caption: this compound's mechanism of action and associated resistance pathways.

Conclusion

The Resist-MSF rapid diagnostic kit presents a valuable tool for the rapid screening of this compound resistance in the field. While it does not replace the precision of molecular and bioassay techniques, its ease of use, speed, and low cost make it an excellent first-line-of-defense for resistance management programs. The data indicates a high level of accuracy, providing growers and researchers with actionable information to make timely decisions about pesticide rotation and integrated pest management strategies. Further validation on a wider range of field populations and pest species is recommended to fully establish its utility.

References

A Comparative Analysis of the Environmental Impact: Spiromesifen vs. Older Acaricides

Author: BenchChem Technical Support Team. Date: November 2025

A modern solution for pest control, Spiromesifen, demonstrates a significantly improved environmental profile compared to older generations of acaricides. This guide provides a detailed comparative analysis of the environmental impact of this compound and its predecessors, including organochlorines, organophosphates, and pyrethroids, supported by experimental data and detailed methodologies.

This compound, a member of the spirocyclic tetronic acid class of insecticides, represents a targeted approach to pest management.[1] Its novel mode of action, the inhibition of lipid biosynthesis, offers a more selective tool for controlling mites and whiteflies while minimizing collateral damage to non-target organisms and the environment.[2][3] In contrast, older acaricides have been associated with broad-spectrum toxicity, environmental persistence, and the development of widespread resistance.[4][5]

Executive Summary of Comparative Environmental Impact

ParameterThis compoundOrganochlorine AcaricidesOrganophosphate AcaricidesPyrethroid Acaricides
Primary Mode of Action Inhibition of Acetyl-CoA Carboxylase (Lipid Biosynthesis)[2][3]Axonic excitotoxins (disrupt ion balance)Acetylcholinesterase (AChE) inhibition[6]Sodium channel modulators[7][8][9]
Toxicity to Mammals Low acute toxicity (Oral LD50 >2000 mg/kg for rats)[10]High (e.g., DDT Oral LD50 for rats: 113-130 mg/kg)[4]Variable, some highly toxic (e.g., Phorate Oral LD50 for rats: 2-4 mg/kg)[11]Moderately toxic, depends on the specific compound
Toxicity to Fish Moderately to highly toxicHighly toxicVery highly toxic (e.g., Profenofos 96h LC50 for Catla catla: 0.19 mg/L)[12][13]Extremely toxic to some fish[5]
Toxicity to Honeybees Considered to have a lower impact on beneficial insectsToxicHighly toxic[14]Highly toxic
Environmental Persistence (Soil Half-life, DT50) Moderate persistence (DT50 values ranging from 12 to 45 days)[15]High persistence (DDT half-life: 2-15 years)[4]Lower persistence than organochlorinesVariable, can be persistent in sediment (Bifenthrin half-life: 8-17 months)[16]
Bioaccumulation Potential LowHigh[4][17]Generally lowLow to moderate
Resistance Development Unique mode of action helps in resistance managementWidespread resistance reportedWidespread resistance reportedWidespread resistance reported

Detailed Environmental Impact Analysis

This compound: A Targeted Approach

This compound's targeted mode of action is a key factor in its improved environmental safety profile. By inhibiting acetyl-CoA carboxylase, an enzyme crucial for lipid biosynthesis in pests, it primarily affects the developmental stages of mites and whiteflies.[2][3][18] This specificity contributes to its lower toxicity towards many non-target organisms, including beneficial insects.

Environmental Fate:

  • Soil: this compound exhibits moderate persistence in soil, with reported DT50 values (the time it takes for 50% of the compound to degrade) ranging from 12 to 45 days.[15] Its degradation is influenced by factors such as soil moisture and the presence of organic matter.[1]

  • Water: In aquatic environments, the hydrolysis of this compound is pH-dependent, with faster degradation occurring in more alkaline conditions.[1]

  • Bioaccumulation: Due to its moderate persistence and metabolism in organisms, the potential for significant bioaccumulation in the food chain is considered low.

Toxicity to Non-Target Organisms:

  • Mammals: Toxicological data indicates low acute toxicity in mammals. For instance, the oral LD50 for rats is greater than 2000 mg/kg.[10]

  • Aquatic Organisms: While demonstrating a better profile than many older acaricides, this compound is still classified as toxic to aquatic organisms and care should be taken to avoid contamination of water bodies.

  • Bees and Beneficial Insects: this compound is designed to have minimal impact on beneficial insects, including pollinators, making it a more suitable option for integrated pest management (IPM) programs.

Older Acaricides: A Legacy of Environmental Concern

Organochlorine Acaricides (e.g., DDT, Lindane):

Characterized by their high persistence and lipophilicity, organochlorines have a long history of environmental contamination.[4][17][19]

  • Environmental Fate: Their most significant environmental drawback is their extremely long half-life in the environment, with the DT50 of DDT in soil estimated to be between 2 and 15 years.[4] This persistence leads to long-term contamination of soil and water.[17]

  • Bioaccumulation: Due to their high fat solubility, organochlorines readily accumulate in the fatty tissues of organisms and biomagnify up the food chain, posing a significant risk to top predators, including birds and mammals.[4][19]

  • Toxicity: Organochlorines are known for their broad-spectrum toxicity, affecting the nervous systems of a wide range of organisms.

Organophosphate Acaricides (e.g., Chlorpyrifos, Malathion):

Developed as alternatives to organochlorines, organophosphates are generally less persistent but exhibit high acute toxicity.[11]

  • Environmental Fate: They have lower environmental half-lives compared to organochlorines.[20] However, their presence in water bodies can still pose a significant risk to aquatic life.

  • Toxicity: Organophosphates are potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function in both insects and vertebrates.[6][11] This leads to high toxicity for a broad range of non-target organisms, including birds, fish, and mammals.[11][12] Their use has been linked to significant die-offs of wildlife.

Pyrethroid Acaricides (e.g., Permethrin, Cypermethrin):

Synthetic pyrethroids are widely used due to their high efficacy against insects and relatively low mammalian toxicity compared to organophosphates.

  • Environmental Fate: While they degrade more readily in soil and water than organochlorines, they can be persistent in sediments.[16]

  • Toxicity: The primary environmental concern with pyrethroids is their extreme toxicity to fish and other aquatic organisms.[5] They act by disrupting the function of voltage-gated sodium channels in the nervous system.[7][8][9] They are also highly toxic to bees.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Signaling Pathways

Spiromesifen_Pathway This compound This compound ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes conversion of AcetylCoA Acetyl-CoA AcetylCoA->ACCase Lipid_Biosynthesis Lipid Biosynthesis MalonylCoA->Lipid_Biosynthesis Growth_Development Growth and Development Lipid_Biosynthesis->Growth_Development Essential for Mite_Whitefly Mite/Whitefly Growth_Development->Mite_Whitefly Disrupted in

Caption: this compound's mechanism of action: Inhibition of Acetyl-CoA Carboxylase.

Organophosphate_Pathway Organophosphate Organophosphate Acaricide AChE Acetylcholinesterase (AChE) Organophosphate->AChE Inhibits Acetylcholine Acetylcholine (ACh) AChE->Acetylcholine Normally breaks down Synapse Synaptic Cleft Acetylcholine->Synapse Accumulates in Nerve_Impulse Continuous Nerve Impulse Transmission Synapse->Nerve_Impulse Leads to Organism Target and Non-Target Organisms Nerve_Impulse->Organism Causes toxicity in

Caption: Organophosphate's mechanism of action: Acetylcholinesterase inhibition.

Pyrethroid_Pathway Pyrethroid Pyrethroid Acaricide Na_Channel Voltage-Gated Sodium Channel Pyrethroid->Na_Channel Binds to and modifies Neuron_Membrane Neuronal Membrane Na_Channel->Neuron_Membrane Located in Prolonged_Opening Prolonged Channel Opening Na_Channel->Prolonged_Opening Results in Repetitive_Firing Repetitive Neuronal Firing Prolonged_Opening->Repetitive_Firing Paralysis Paralysis and Death Repetitive_Firing->Paralysis Organism Target and Non-Target Organisms Paralysis->Organism

Caption: Pyrethroid's mechanism of action: Sodium channel disruption.

Experimental Workflows

Toxicity_Testing_Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Data Collection & Analysis Test_Organism Select Non-Target Organism (e.g., Honeybee, Fish) Exposure Expose Organisms to Acaricide (e.g., Topical, Dietary, Aquatic) Test_Organism->Exposure Acaricide_Prep Prepare Serial Dilutions of Acaricide Acaricide_Prep->Exposure Observation Observe Mortality and Sub-lethal Effects (e.g., 24, 48, 96 hours) Exposure->Observation Control Control Group (No Acaricide Exposure) Control->Observation Data_Analysis Calculate LC50/LD50 Values (Probit Analysis) Observation->Data_Analysis Persistence_Testing_Workflow cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis Soil_Sample Collect and Characterize Soil Samples Acaricide_Application Apply Acaricide to Soil Soil_Sample->Acaricide_Application Incubation Incubate Samples under Controlled Conditions (Temperature, Moisture, Light) Acaricide_Application->Incubation Sampling Collect Subsamples at Time Intervals Incubation->Sampling Extraction Extract Acaricide Residues Sampling->Extraction Quantification Quantify Residues (e.g., HPLC, GC-MS) Extraction->Quantification DT50_Calculation Calculate DT50 Value Quantification->DT50_Calculation

References

Safety Operating Guide

Proper Disposal of Spiromesifen: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of spiromesifen, a tetronic acid derivative used as an insecticide and acaricide. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The following guidelines are intended for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1] Handle this compound and its waste in a well-ventilated area to avoid inhaling dust or vapors.[1] Always wash hands and exposed skin thoroughly with soap and water after handling.[2]

Step-by-Step Disposal Procedures

The proper disposal method for this compound waste depends on the nature of the waste: unused product, empty containers, or materials from a spill cleanup. Improper disposal of pesticide wastes can be a violation of federal law.[3][4]

1. Disposal of Unused or Excess this compound

  • Primary Recommendation: The preferred method for managing small amounts of excess this compound is to use it completely according to its intended application, if possible.[2][5]

  • Prohibition: Never dispose of this compound by discharging it into sewer systems, drains, or any waterway.[1] Do not contaminate water, food, or feed during disposal.[1]

  • Waste Collection: If the product cannot be used, it must be treated as hazardous waste. Collect the material in a suitable, sealable, and clearly labeled container for disposal.[1]

  • Final Disposal: Arrange for the collected waste to be taken to a licensed chemical destruction plant or an approved waste disposal facility.[1] Controlled incineration with flue gas scrubbing is a recommended method.[1] For guidance, contact your institution's Environmental Health and Safety (EHS) office, your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office.[3][4][5]

2. Disposal of Empty this compound Containers

  • Decontamination: Empty containers are still hazardous due to chemical residues and must not be reused.[2][5] Decontaminate containers by triple rinsing them (or using an equivalent method).[1][2][5]

  • Rinsate Management: The rinsate from the cleaning process should be collected and used as a diluent for a product application or collected and disposed of as hazardous waste along with the unused product.[5]

  • Final Disposal: Once rinsed, puncture the container to render it unusable for other purposes.[1][5] The cleaned container can then be offered for recycling or reconditioning, or disposed of in a sanitary landfill as permitted by local regulations.[1][5] Combustible packaging materials may be disposed of via controlled incineration.[1]

3. Disposal of this compound Spill Cleanup Materials

  • Containment: In case of a spill, prevent the material from entering drains or waterways.[4]

  • Cleanup: For solid this compound, avoid creating dust.[1] For liquid spills, use an inert absorbent material such as sand, silica gel, or universal binder to soak up the substance.[4]

  • Collection: Carefully collect the spilled material and absorbent into a suitable, closed, and properly labeled container for disposal.[1][4]

  • Final Disposal: The collected spill waste must be disposed of promptly as hazardous waste, following the same procedures outlined for unused this compound.[1]

Summary of Disposal Methods

The following table summarizes the recommended disposal pathways for different types of this compound waste.

Waste TypeKey Disposal StepsRegulatory Compliance
Unused/Excess Product 1. Collect in a sealed, labeled container.2. Do not mix with other waste.3. Dispose of via a licensed chemical destruction plant or approved hazardous waste facility (e.g., controlled incineration).[1]Must be disposed of in accordance with local, state, and federal regulations.[2][3]
Empty Containers 1. Triple rinse the container.[2][5]2. Manage rinsate as hazardous waste or use in application.[5]3. Puncture the container to prevent reuse.[1][5]4. Offer for recycling/reconditioning or dispose of in a sanitary landfill if permitted.[1][5]Disposal should align with applicable regional, national, and local laws.[3]
Spill Cleanup Materials 1. Absorb liquid spills with inert material.[4]2. Collect all contaminated materials (absorbent, PPE, etc.) into a sealed, labeled container.[1][4]3. Dispose of as hazardous waste following the same protocol as unused product.[1]Characterization and disposal are the user's responsibility under federal, state, and local laws.[4]

Note on Experimental Protocols: The focus of this document is on established safety and disposal procedures. As such, there are no experimental protocols to be detailed. Users must follow the guidance provided by the product's Safety Data Sheet (SDS) and local regulatory bodies.

This compound Disposal Workflow

The logical flow for making decisions on the proper disposal of this compound waste is illustrated below. This workflow guides the user from waste generation to the final, compliant disposal method.

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused Product / Chemical Waste waste_type->unused_product Product empty_container Empty Container waste_type->empty_container Container spill_material Spill Cleanup Material waste_type->spill_material Spill collect_waste Collect in Sealed, Labeled Container unused_product->collect_waste triple_rinse Triple Rinse Container empty_container->triple_rinse collect_spill Collect Contaminated Material in Sealed, Labeled Container spill_material->collect_spill final_disposal Dispose via Approved Hazardous Waste Facility / Licensed Chemical Destruction Plant collect_waste->final_disposal manage_rinsate Manage Rinsate as Hazardous Waste triple_rinse->manage_rinsate puncture_container Puncture and Render Unusable triple_rinse->puncture_container manage_rinsate->final_disposal recycle_landfill Recycle, Recondition, or Landfill per Regulations puncture_container->recycle_landfill contact_authority Consult EHS / State or EPA Regional Office for Guidance recycle_landfill->contact_authority collect_spill->final_disposal final_disposal->contact_authority

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Spiromesifen

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling Spiromesifen, including detailed personal protective equipment (PPE) protocols, operational plans for safe handling, and disposal procedures.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is critical to minimize exposure and ensure the safety of laboratory personnel. Recommendations are based on information from various safety data sheets (SDS).

General Handling:

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant nitrile rubber gloves.To prevent skin contact. While specific breakthrough time data for this compound is not readily available, nitrile gloves are commonly recommended for handling pesticides.[1]
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)).To protect eyes from splashes and dust.[2]
Body Protection Long-sleeved shirt, long pants, and shoes plus socks.To minimize skin exposure.[1]
Respiratory Protection Generally not required in well-ventilated areas. If dusts are generated or exposure limits are exceeded, a NIOSH-approved full-face respirator with a P2 filter is recommended.[3]To prevent inhalation of dust or aerosols.

For Mixers, Loaders, and Other Handlers:

PPE ComponentSpecification
Gloves Chemical-resistant gloves, such as natural rubber (selection category A).
Clothing Long-sleeved shirt and long pants.
Footwear Shoes plus socks.

Occupational Exposure

While no official Occupational Exposure Limit (OEL) from major regulatory bodies was identified in the public domain, a study on the hygienic assessment of occupational risk for agricultural workers provides some insight into exposure levels. The study indicated that with the use of personal protective equipment, the risk values for workers exposed to this compound during apple tree treatment were within acceptable limits.

Exposure RouteTanker (c.u.)Tractor Driver (c.u.)
Inhalation 0.5 x 10⁻⁴0.8 x 10⁻⁴
Combined Risk 7.8 x 10⁻⁴11.1 x 10⁻⁴

c.u. = conventional units; permissible risk ≤ 1

Experimental Protocol: Safe Handling of this compound in a Laboratory Setting

This protocol outlines the step-by-step procedure for safely handling this compound powder in a laboratory for tasks such as weighing and preparing solutions.

1. Preparation and Precautionary Measures:

  • Ensure the work area is in a well-ventilated chemical fume hood.

  • Gather all necessary materials: this compound powder, analytical balance, weighing paper or boat, spatula, solvent, volumetric flask with a stopper, and appropriate waste containers.

  • Don the required PPE as specified in the table above.

2. Weighing this compound Powder:

  • Place a weighing paper or boat on the analytical balance and tare.

  • Carefully transfer the desired amount of this compound powder onto the weighing paper/boat using a clean spatula. Avoid generating dust.

  • Record the weight and securely close the this compound container.

3. Solution Preparation:

  • Carefully transfer the weighed this compound powder into the volumetric flask.

  • Use a small amount of the desired solvent to rinse the weighing paper/boat and the spatula to ensure all the powder is transferred into the flask.

  • Add the solvent to the volumetric flask, filling it to approximately half of the final volume.

  • Stopper the flask and gently swirl to dissolve the powder.

  • Once dissolved, add the solvent to the calibration mark on the neck of the flask.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

4. Post-Handling and Cleanup:

  • Clean all non-disposable equipment (spatula, volumetric flask) with an appropriate solvent and detergent.

  • Dispose of all contaminated disposable materials (weighing paper, gloves) in a designated hazardous waste container.

  • Wipe down the work surface in the fume hood.

  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).

  • Wash hands thoroughly with soap and water.

This compound Spill Response Workflow

The following diagram outlines the procedural steps for managing a this compound spill in a laboratory setting.

Spill_Response cluster_immediate_actions Immediate Actions cluster_containment Containment cluster_cleanup Cleanup cluster_decontamination Decontamination & Disposal Evacuate Evacuate the immediate area and alert others. Assess Assess the spill size and nature (liquid or solid). Evacuate->Assess PPE Don appropriate PPE: - Chemical-resistant gloves - Safety goggles - Respirator (if powder) - Lab coat Assess->PPE Contain_Solid For solid spills: Cover with a plastic sheet to prevent dust dispersal. PPE->Contain_Solid If solid Contain_Liquid For liquid spills: Use absorbent material (e.g., sand, vermiculite) to dike the spill and prevent spreading. PPE->Contain_Liquid If liquid Cleanup_Solid Carefully sweep up the solid material and place it in a labeled hazardous waste container. Contain_Solid->Cleanup_Solid Cleanup_Liquid Absorb the liquid with inert material and scoop the contaminated material into a labeled hazardous waste container. Contain_Liquid->Cleanup_Liquid Decontaminate Clean the spill area with soap and water or an appropriate decontaminant. Cleanup_Solid->Decontaminate Cleanup_Liquid->Decontaminate Dispose_Waste Dispose of all contaminated materials (absorbents, PPE, cleaning materials) as hazardous waste according to local regulations. Decontaminate->Dispose_Waste Wash_Hands Wash hands thoroughly after cleanup is complete. Dispose_Waste->Wash_Hands

Workflow for handling a this compound spill.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Unused Product and Contaminated Materials:

  • Dispose of unused this compound and any contaminated materials (e.g., absorbents from a spill) at a licensed chemical destruction plant or an approved waste disposal facility.[2]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]

  • Do not discharge into sewer systems.[2]

Contaminated Packaging:

  • Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[2]

  • Alternatively, puncture the packaging to make it unusable for other purposes and dispose of it in a sanitary landfill.[2]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[2]

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

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Spiromesifen
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。